(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-methyl-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12-9-5-7-4-8(11)2-3-10(7)13-6-9/h2-4,9,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVYUSDYLARVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693046 | |
| Record name | 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-38-5 | |
| Record name | 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-chlorochroman-3-yl-methylamine chemical structure and molecular weight
Chemical Identity & Structural Analysis[1][2]
6-Chlorochroman-3-yl-methylamine is a specialized heterocyclic building block belonging to the benzopyran class. It features a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with a chlorine atom at the 6-position and a primary methanamine group at the 3-position.
This scaffold is a "privileged structure" in medicinal chemistry, often utilized to probe the serotonergic (5-HT) and dopaminergic receptor landscapes due to its conformational restriction, which mimics the ethylamine side chain of neurotransmitters like serotonin.
Physicochemical Data Profile
| Property | Value | Notes |
| IUPAC Name | (6-chloro-3,4-dihydro-2H-chromen-3-yl)methanamine | Preferred IUPAC |
| CAS Number | 885271-38-5 | Specific to the 6-chloro analog |
| Molecular Formula | ||
| Molecular Weight | 197.66 g/mol | Monoisotopic Mass: 197.0607 |
| SMILES | NCC1CC2=C(OCC1)C=CC(Cl)=C2 | |
| Chirality | C3 is a chiral center | Typically supplied as a racemate unless specified as ( |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic, CNS-penetrant range |
| pKa (Predicted) | ~9.5 (Amine) | Protonated at physiological pH |
Structural Pharmacophore
The molecule consists of three distinct pharmacophoric elements:
-
The Lipophilic Core (Chroman): Provides rigid scaffolding, ensuring defined spatial orientation.
-
The Halogen Substituent (6-Cl): Enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity for membrane permeability.
-
The Basic Headgroup (3-Methylamine): A primary amine capable of forming critical ionic interactions (salt bridges) with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).
Synthetic Methodologies
The synthesis of 6-chlorochroman-3-yl-methylamine generally proceeds through the functionalization of the chroman ring at the C3 position. The most robust and scalable route involves the Reductive Amination of 6-Chlorochroman-3-carbaldehyde .
Primary Synthetic Route: Reductive Amination
This protocol ensures the preservation of the chroman ring integrity while installing the amine functionality.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Starting Material: 6-chloro-3-formylchromone (derived from Vilsmeier-Haack formylation of 5-chloro-2-hydroxyacetophenone).
-
Reduction to Chroman: The chromone double bond is reduced (e.g., via catalytic hydrogenation over Pd/C or NaBH4 reduction) to yield 6-chlorochroman-3-carbaldehyde .
-
-
Reductive Amination (The "One-Pot" Method):
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol ( ). -
Procedure:
-
Dissolve 6-chlorochroman-3-carbaldehyde (1.0 eq) in anhydrous MeOH.
-
Add
(10.0 eq) to form the in situ imine species. Stir at room temperature for 1 hour. -
Cool the mixture to 0°C and slowly add
(1.5 eq). -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Workup: Quench with 1N HCl (to decompose excess hydride), neutralize with
, and extract with dichloromethane (DCM). -
Purification: The crude amine is often purified via column chromatography (DCM/MeOH/
) or isolated as a hydrochloride salt by treating the ethereal solution with HCl gas.
-
Alternative Route: Nitrile Reduction
For researchers requiring strict avoidance of reductive amination byproducts, the Nitrile Reduction pathway is preferred.
-
Intermediate: 6-chlorochroman-3-carbonitrile.
-
Reagent: Lithium Aluminum Hydride (
) in THF. -
Mechanism: The nitrile group (
) is fully reduced to the primary amine ( ).
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic pathway from commercial precursors to the target amine.
Medicinal Chemistry Applications
Scaffold Utility & SAR
The 6-chlorochroman-3-yl-methylamine structure is a bioisostere for aminotetralins and indolamines . In drug discovery, it is primarily utilized to target:
-
Serotonin Receptors (5-HT): The distance between the aromatic centroid and the basic nitrogen mimics the tryptamine pharmacophore. The 6-chloro substituent often improves affinity for
and receptors by filling hydrophobic pockets. -
Dopamine Receptors (D2/D3): Chroman-3-yl-amines are explored as rigidified dopamine analogs.
-
Sigma Receptors: The lipophilic chroman core shows high affinity for Sigma-1 receptors, relevant in neuroprotection studies.
Biological Pathway Interaction
Figure 2: Pharmacodynamic interaction mechanism of the chroman-amine scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals must be confirmed.
-
NMR (400 MHz,
):- 7.10–6.70 (m, 3H, Aromatic protons).
- 4.20–3.90 (m, 2H, C2-protons of chroman ring).
-
2.80–2.60 (d, 2H,
). - 2.40–2.10 (m, 1H, C3-methine).
- 2.90–2.50 (m, 2H, C4-benzylic protons).
-
Mass Spectrometry (ESI+):
-
Parent Ion
(for ) and (for ) in a 3:1 ratio.
-
References
The 6-Chloro-3,4-dihydro-2H-chromen-3-amine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary: The chromane ring system, a heterocyclic motif prevalent in nature, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural versatility and presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, synthetically accessible derivative: the 6-chloro-3,4-dihydro-2H-chromen-3-amine core. We will explore the strategic importance of its key structural features, provide detailed synthetic and analytical protocols, and discuss its potential therapeutic applications. The inclusion of a chlorine atom at the C-6 position often confers advantageous pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes termed the "magic chloro effect," which can enhance potency, metabolic stability, and target binding affinity.[3][4][5] Concurrently, the 3-amino group provides a critical anchor for pharmacophoric interactions and introduces a chiral center, making stereochemistry a pivotal factor in determining biological activity.[6][7][8] This document is intended for researchers and scientists in drug development, offering a comprehensive technical overview and actionable methodologies for leveraging this promising scaffold.
The Core Scaffold: A Strategic Analysis
The Privileged Nature of the Chromane Core
The chromane (3,4-dihydro-2H-1-benzopyran) framework is a recurring structural unit in natural products and synthetic molecules, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][9] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presenting substituents to biological targets, while the ether oxygen offers a potential hydrogen bond acceptor site. This inherent bio-activity and structural integrity make it a highly potent and favored pharmacophore in the design of novel therapeutics.[1][2]
The "Magic Chloro" Effect: Significance of the 6-Chloro Substitution
The substitution of a hydrogen atom with chlorine is a common and highly effective strategy in drug design.[4] There are over 250 FDA-approved drugs containing chlorine, a testament to its utility.[5][10] The introduction of a chloro group at the 6-position of the chromane ring can profoundly influence the molecule's properties in several ways:[3][5]
-
Enhanced Lipophilicity: The chloro group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: It can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life and in-vivo exposure.[4]
-
Binding Affinity: As an electron-withdrawing group, chlorine can modulate the electronics of the aromatic ring and participate in favorable halogen bonding interactions within a protein's binding pocket, potentially leading to remarkable improvements in potency.[4][5]
The 3-Amine Moiety and the Critical Role of Stereochemistry
The amine group at the C-3 position is a versatile functional handle. It can be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., Asp, Glu) in a target protein. Furthermore, it serves as a key point for synthetic elaboration to explore structure-activity relationships (SAR).
The introduction of the amine at C-3 creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-6-chloro-3,4-dihydro-2H-chromen-3-amine. Stereochemistry is a critical determinant of drug action, as biological targets like enzymes and receptors are themselves chiral.[6][8] The two enantiomers of a drug can have vastly different pharmacological activities, potencies, and even toxicological profiles.[7][11] Therefore, the synthesis and biological evaluation of individual enantiomers are essential for developing a safe and effective therapeutic agent.[6][12]
Synthetic Strategies and Methodologies
The most direct and common route to the 6-chloro-3,4-dihydro-2H-chromen-3-amine scaffold is via the reductive amination of the corresponding ketone, 6-chloro-chroman-4-one.[1][2] This method is robust and allows for the introduction of various amine functionalities.
Caption: General workflow for the synthesis of the target scaffold.
Detailed Protocol: Synthesis of Racemic 6-chloro-3,4-dihydro-2H-chromen-3-amine
Objective: To synthesize the racemic title compound from 6-chloro-chroman-4-one via a one-pot reductive amination.
Materials:
-
6-Chloro-chroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 6-chloro-chroman-4-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.2 M with respect to the starting ketone.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reductant Addition: Carefully add sodium cyanoborohydride (1.5 eq) to the mixture in portions over 15 minutes. Causality Note: NaBH₃CN is used as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Workup - Extraction: Partition the resulting aqueous residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine product by flash column chromatography on silica gel to obtain the pure racemic 6-chloro-3,4-dihydro-2H-chromen-3-amine.
Biological Activities and Therapeutic Targets
Derivatives of the chromane scaffold have been investigated for a wide range of diseases. The 6-chloro-3-amino-chromane core, in particular, has shown potential in several areas, including:
-
Anticancer and Anticonvulsant Activities: Certain 4H-chromene derivatives have demonstrated biphasic anticancer and anticonvulsant properties.[13]
-
Antileishmanial Activity: Chalconoids containing the 6-chloro-2H-chromen-3-yl group have shown high in vitro activity against Leishmania major.[14]
-
Anticonvulsant and Neuroprotective Effects: Azolylchroman derivatives have been evaluated for anticonvulsant activity, with chloro-substituted analogs showing significant action.[15]
For the purpose of this guide, we will focus on a highly plausible and illustrative target for this class of compounds: the Serotonin Transporter (SERT) , a key target for antidepressant medications.
Focus Target: Serotonin Transporter (SERT) Inhibition
The serotonin transporter is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. Inhibiting this process increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This is the primary mechanism of action for many widely prescribed antidepressant drugs. The structural features of 6-chloro-3,4-dihydro-2H-chromen-3-amine make it an excellent candidate for a SERT inhibitor.
Caption: Mechanism of SERT inhibition by a chromen-3-amine derivative.
Experimental Protocols for Biological Evaluation
In Vitro Target Engagement: SERT Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).
Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for hSERT (e.g., [³H]Citalopram) is incubated with a source of hSERT (e.g., membranes from HEK293 cells expressing hSERT). The ability of a test compound to displace the radioligand is measured, and from this, its affinity is calculated.
Materials:
-
HEK293-hSERT cell membranes
-
[³H]Citalopram (Radioligand)
-
Fluoxetine or Paroxetine (Positive control inhibitor)
-
Test compounds dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB)
-
Scintillation fluid and Microplate Scintillation Counter
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in assay buffer. Add 25 µL of each dilution to the wells of the 96-well plate. Add 25 µL of assay buffer with DMSO for total binding wells and 25 µL of a high concentration of positive control (e.g., 10 µM Fluoxetine) for non-specific binding wells.
-
Radioligand Preparation: Dilute [³H]Citalopram in assay buffer to a final concentration of ~1 nM.
-
Membrane Preparation: Thaw and dilute HEK293-hSERT membranes in ice-cold assay buffer to a concentration of 5-10 µg of protein per well.
-
Incubation: To each well, add 100 µL of the radioligand solution followed by 75 µL of the membrane suspension. The final assay volume is 200 µL.
-
Reaction: Incubate the plates at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer. Causality Note: Rapid filtration separates the membrane-bound radioligand from the unbound, and cold buffer minimizes dissociation during washing.
-
Detection: Allow the filter plates to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to percent inhibition relative to total and non-specific binding controls. Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibitor constant) using the Cheng-Prusoff equation.
In Silico Analysis: Molecular Docking Workflow
Objective: To predict the binding mode and interactions of a 6-chloro-3,4-dihydro-2H-chromen-3-amine derivative within the SERT binding site.
Caption: A typical workflow for molecular docking studies.
Data Summary and Interpretation
Quantitative data from biological and physicochemical assays should be summarized for clear comparison and SAR analysis.
Table 1: Biological Activity of Representative Chromen-3-amine Derivatives
| Compound ID | R-group (at amine) | Stereochemistry | hSERT Ki (nM) | hSERT Reuptake IC₅₀ (nM) |
|---|---|---|---|---|
| Cpd-1 | -H | Racemic | 150.5 | 225.8 |
| Cpd-2 | -CH₃ | Racemic | 75.2 | 110.4 |
| Cpd-3a | -CH₃ | (S)-enantiomer | 8.1 | 12.5 |
| Cpd-3b | -CH₃ | (R)-enantiomer | 987.3 | > 1000 |
| Control | Fluoxetine | Racemic | 1.1 | 2.3 |
(Note: Data is illustrative and not from a specific publication)
Table 2: Physicochemical Properties
| Compound ID | Molecular Weight | cLogP | Topological Polar Surface Area (TPSA) |
|---|---|---|---|
| Cpd-1 | 197.65 | 2.55 | 38.3 Ų |
| Cpd-2 | 211.68 | 2.89 | 38.3 Ų |
(Note: Properties are calculated values)
Conclusion and Future Directions
The 6-chloro-3,4-dihydro-2H-chromen-3-amine scaffold is a highly promising starting point for the development of novel therapeutics. The strategic placement of the chloro and amine functionalities provides a robust framework for potent and selective interactions with a variety of biological targets. The illustrative data highlights the critical importance of stereochemistry, where one enantiomer can be orders of magnitude more potent than the other.
Future work should focus on:
-
Stereoselective Synthesis: Development of efficient asymmetric syntheses to access enantiomerically pure compounds, which is crucial for clinical development.
-
SAR Expansion: Systematic exploration of substituents on the amine and the aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies of lead compounds to assess their drug-likeness and safety.
The continued exploration of this privileged scaffold is poised to deliver novel drug candidates for treating a range of human diseases, from central nervous system disorders to infectious diseases and cancer.
References
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PubMed. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link][1]
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ACS Publications. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link][5]
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PMC - NIH. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][10]
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PMC - NIH. (n.d.). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link][9]
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RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link][16]
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Semantic Scholar. (2025). Chroman-4-one scaffolds as a platform for anticancer and antiviral lead discovery. Retrieved from [Link][17]
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ResearchGate. (n.d.). Chromone: A Valid Scaffold in Medicinal Chemistry | Request PDF. Retrieved from [Link][18]
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PubMed. (2021). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Retrieved from [Link][13]
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PubMed. (2010). Novel antileishmanial chalconoids: synthesis and biological activity of 1- or 3-(6-chloro-2H-chromen-3-yl)propen-1-ones. Retrieved from [Link][14]
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ResearchGate. (2025). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link][12]
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Der Pharma Chemica. (n.d.). Coumarins: Biological activity and SAR studies. Retrieved from [Link]
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MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link][6]
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PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link][7]
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PMC - NIH. (n.d.). Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. Retrieved from [Link]
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Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]
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MDPI. (2022). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Retrieved from [Link]
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ACS Omega. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and biological activity of 6-alkyl\chlorine-3-4-(6-alkyl\chlorine-2H-benzo[e][1][3]oxazin-3(4H)-yl)phenyl)-3,4-dihydro-2H-benzo[e][1][3]oxazines. Retrieved from [Link]
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ResearchGate. (2025). Probing of 2-amino-6-chloro-3,4-dihydroquinazoline Hydrochloride at 5-HT3 receptor. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link][15]
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PMC - NIH. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
-
PMC - NIH. (2017). Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. Retrieved from [Link]
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An In-depth Technical Guide to (6-Chloro-chroman-3-yl)-methylamine: Safety, Handling, and Inferred Toxicological Profile
Disclaimer: No specific Safety Data Sheet (SDS) for (6-Chloro-chroman-3-yl)-methylamine (CAS No: 885271-38-5) is readily available in the public domain. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including other chroman derivatives and chlorinated organic molecules. The recommendations herein are based on the anticipated hazard profile derived from its functional groups. All researchers and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound.
Chemical and Physical Identity
(6-Chloro-chroman-3-yl)-methylamine is a substituted chroman derivative. The presence of a chlorinated benzene ring fused to a dihydropyran ring, with a methylamine substituent, defines its chemical reactivity and potential biological activity. Chroman derivatives are of significant interest in medicinal chemistry, often serving as scaffolds in drug discovery.[1]
| Property | Value | Source |
| CAS Number | 885271-38-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |
| Molecular Weight | 197.66 g/mol | [2][3] |
| Appearance | Not specified; likely a solid or liquid at room temperature | Inferred |
| Solubility | Not specified; likely soluble in organic solvents | Inferred |
Inferred Hazard Identification and Toxicological Profile
The toxicological profile of (6-Chloro-chroman-3-yl)-methylamine has not been formally established. However, based on its constituent chemical moieties—a chloro-aromatic group and a primary amine—a number of potential hazards can be inferred.
The Influence of the Chloro-Aromatic Moiety
Chlorinated aromatic hydrocarbons are known for their persistence in the environment and potential for bioaccumulation.[4] Their toxic effects can be diverse and significant, including:
-
Hepatotoxicity: Potential for liver damage.[4]
-
Dermal Effects: Can cause skin irritation and, in some cases, more severe conditions like chloracne with prolonged exposure to related compounds.[4]
-
Carcinogenicity: Some chlorinated organic compounds are classified as potential carcinogens.[4]
-
Reproductive and Developmental Toxicity: Can pose risks to reproductive health and fetal development.[4]
The Role of the Amine Functional Group
Amines, as a class of compounds, present their own set of hazards:
-
Corrosivity and Irritation: Many amines are corrosive or irritating to the skin, eyes, and respiratory tract.[5]
-
Sensitization: Some individuals may develop allergic reactions upon exposure.
-
Inhalation Hazards: Vapors or aerosols of amines can be harmful if inhaled, leading to respiratory irritation and other systemic effects.[5]
Based on these considerations, (6-Chloro-chroman-3-yl)-methylamine should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
A stringent safety protocol is paramount when handling (6-Chloro-chroman-3-yl)-methylamine due to its inferred hazardous nature. The following guidelines are based on best practices for handling similar research chemicals.[6][7]
Engineering Controls
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have adequate airflow and be regularly inspected.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene for splash protection; consider butyl rubber for prolonged contact). Always inspect gloves before use. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing. | To protect eyes from splashes and vapors. |
| Skin and Body Protection | A flame-retardant lab coat must be worn at all times. For larger quantities, a chemical-resistant apron or coveralls are recommended. Closed-toe shoes are required. | To protect the skin from accidental contact. |
| Respiratory Protection | If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of potentially harmful vapors. |
Hygiene Practices
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and launder it before reuse.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines a safe workflow for handling (6-Chloro-chroman-3-yl)-methylamine in a research setting.
Caption: A generalized workflow for the safe handling of (6-Chloro-chroman-3-yl)-methylamine.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
In case of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter sewers or waterways.
Potential Research Applications and Biological Significance
While specific data on (6-Chloro-chroman-3-yl)-methylamine is limited, the chroman scaffold is a common feature in a wide range of biologically active compounds. Chromene derivatives have been investigated for their potential as:
-
Anticancer agents [8]
-
Anticonvulsants [9]
-
Antimicrobial agents [10]
-
SIRT2 inhibitors , with potential applications in neurodegenerative diseases.[11]
The presence of the chloro-substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency or modifying its metabolic profile.[12] Therefore, (6-Chloro-chroman-3-yl)-methylamine is likely to be of interest to researchers in the fields of medicinal chemistry and drug discovery as a building block for the synthesis of novel therapeutic agents.[1]
Conclusion
(6-Chloro-chroman-3-yl)-methylamine is a research chemical with potential applications in drug discovery. Due to the absence of a specific Safety Data Sheet, a cautious and informed approach to its handling is imperative. By understanding the potential hazards associated with its chloro-aromatic and amine functionalities, and by adhering to stringent safety protocols, researchers can minimize their risk of exposure and work safely with this compound. A substance-specific risk assessment should always precede any experimental work.
References
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[An outline of chloro-organic compound toxicology]. PubMed. [Link]
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(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-38-5 Life Science Database. Reagent Database. [Link]
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Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]
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Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]
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Direct electrosynthesis of methylamine from carbon dioxide and nitrate. Nature. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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6-Chloro-N-methyl-3-pyridinemethanamine. PubChem. [Link]
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Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. [Link]
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ChemInform Abstract: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. ResearchGate. [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
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Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
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Difference between chroman-3-yl and isochroman-3-yl amines
An In-depth Technical Guide to the Core Differences Between Chroman-3-yl and Isochroman-3-yl Amines
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the bedrock for a vast array of therapeutic agents. Among these, the benzopyran system, which consists of a benzene ring fused to a pyran ring, is a privileged structure found in numerous natural products and pharmacologically active molecules. This guide focuses on two specific structural isomers within this class: chroman-3-yl amines and isochroman-3-yl amines. While seemingly similar, the positional difference of the oxygen atom within their bicyclic frameworks—position 1 in chromans versus position 2 in isochromans—imparts distinct physicochemical, synthetic, and biological properties.
For researchers, scientists, and drug development professionals, understanding these nuanced differences is paramount. It dictates synthetic strategy, influences molecular interactions with biological targets, and ultimately determines the therapeutic potential of the resulting compounds. This document provides a comprehensive comparative analysis, moving from fundamental structural attributes to synthetic methodologies and their divergent roles in pharmacology, thereby offering a foundational resource for the rational design of novel therapeutics.
Part 1: Core Structural and Physicochemical Distinctions
The fundamental difference between a chroman and an isochroman lies in the placement of the endocyclic oxygen atom relative to the fused benzene ring. This seemingly minor isomeric shift has profound implications for the molecule's electronic environment, conformation, and reactivity.
-
Chroman (1-Benzopyran): The oxygen atom is directly attached to the benzene ring at position 1. This configuration places the oxygen in a vinyl ether-like environment (at the aromatic level), influencing the electronic properties of the benzene ring.
-
Isochroman (2-Benzopyran): The oxygen atom is at position 2, separated from the benzene ring by a methylene group (C1). This results in a benzylic ether-type structure.
This core difference is visualized below.
Caption: Fundamental structural isomerism of Chroman and Isochroman.
Impact on Physicochemical Properties
The location of the oxygen heteroatom directly influences the molecule's electronic and steric properties, which in turn affects its behavior in biological systems. The amine group at the C3 position experiences a different chemical environment in each scaffold.
-
Basicity (pKa): The basicity of the C3-amine is a critical determinant of its interaction with physiological targets. In the isochroman-3-yl amine, the oxygen atom at position 2 is closer to the C3-amine. Its electron-withdrawing inductive effect can slightly decrease the electron density on the nitrogen atom, thereby lowering its basicity compared to the chroman-3-yl amine, where the oxygen is more distant.
-
Conformational Rigidity: The chroman ring system is a well-established rigid scaffold. The isochroman system also possesses a constrained conformation. However, the energetic barriers to ring-flipping and the preferred half-chair conformations can differ, influencing how the C3-amino substituent is presented to a receptor binding pocket.
-
Lipophilicity and Solubility: While both scaffolds are broadly similar in terms of atom count, the difference in the oxygen's position alters the overall dipole moment and hydrogen bonding capacity of the molecule, which can lead to subtle differences in lipophilicity (LogP) and aqueous solubility.
| Property | Chroman-3-yl Amine | Isochroman-3-yl Amine | Causality of Difference |
| IUPAC Name | 3,4-Dihydro-2H-1-benzopyran-3-amine | 3,4-Dihydro-1H-2-benzopyran-3-amine | Positional isomerism of the oxygen atom. |
| Predicted pKa | ~7.49 | Expected to be slightly lower | The inductive effect of the C2-oxygen in the isochroman scaffold reduces the basicity of the C3-amine. |
| Molecular Geometry | Rigid bicyclic structure. | Rigid bicyclic structure. | The benzylic ether linkage in isochroman versus the aromatic ether in chroman alters bond angles and lengths. |
| Solubility | Hydrochloride salt is soluble in water. | Expected to have similar solubility profiles, with minor variations based on crystal packing and dipole moment. | The overall polarity is influenced by the position of the electronegative oxygen atom. |
Part 2: A Comparative Overview of Synthetic Strategies
The synthesis of these two isomers begins from different precursors and often involves distinct chemical transformations, reflecting their fundamental structural differences.
Synthesis of Chroman-3-yl Amines
The most prevalent and efficient method for synthesizing chroman-3-yl amines is the reductive amination of the corresponding chroman-3-one. This method is highly valued for its control and efficiency.
Expertise & Rationale: The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. These reagents are selective for the protonated iminium ion intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct (chroman-3-ol). The reaction is typically run under mildly acidic conditions (pH ~4-5) to facilitate imine formation without compromising the stability of the reducing agent.
Experimental Protocol: Synthesis of Chroman-3-ylamine via Reductive Amination
-
Imine Formation: To a solution of chroman-3-one (1.0 eq) in methanol, add a source of ammonia (e.g., ammonium acetate, 5-10 eq) and a catalytic amount of acetic acid to maintain a pH of approximately 4-5. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the aqueous layer with 2M NaOH to a pH > 10.
-
Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure chroman-3-ylamine.
Caption: General workflow for the synthesis of Chroman-3-yl amine.
Synthesis of Isochroman-3-yl Amines
The synthesis of isochroman-3-yl amines is less commonly documented and requires a different strategic approach, often involving the construction of the isochroman ring with the amine precursor already in place or introduced at a later stage. A plausible route could start from 2-formylbenzoic acid derivatives.
Expertise & Rationale: A key strategy involves the intramolecular cyclization of a suitable precursor. For instance, a derivative of 2-(bromomethyl)phenylacetic acid could be converted to an amide, followed by reduction and cyclization. Alternatively, multicomponent reactions involving 2-formylbenzoic acid can yield substituted isochroman systems.
Experimental Protocol: Representative Synthesis of an Isochroman-3-yl Amine Derivative
Note: This is a representative protocol, as a direct, one-pot synthesis for the parent isochroman-3-ylamine is not as established as its chroman counterpart.
-
Amide Formation: React 2-(bromomethyl)phenylacetic acid (1.0 eq) with a protected amine (e.g., benzylamine, 1.1 eq) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
-
Intramolecular Cyclization (Williamson Ether Synthesis): Treat the resulting amide with a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent like THF. The phenoxide formed will displace the benzylic bromide intramolecularly to form the isochroman-3-one ring system.
-
Reduction and Deprotection: The amide within the ring system (a lactam) can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the N-benzyl isochroman-3-yl amine. Subsequent hydrogenolysis (H₂, Pd/C) will remove the benzyl protecting group to afford the primary isochroman-3-yl amine.
Caption: A potential synthetic workflow for Isochroman-3-yl amine.
Part 3: Spectroscopic and Analytical Differentiation
The structural isomerism leads to distinct signatures in spectroscopic analyses, which are crucial for confirming the identity and purity of the synthesized compounds.
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two scaffolds. The chemical environment of the protons at C2, C3, and C4 are particularly informative.
-
Chroman-3-yl Amine: One would expect the C2 protons to be diastereotopic and appear as complex multiplets in the 4.0-4.5 ppm region due to their proximity to the C1 oxygen. The C4 protons, being benzylic, would appear further upfield.
-
Isochroman-3-yl Amine: The C1 protons are now benzylic and adjacent to the C2 oxygen, likely shifting them downfield compared to the C4 protons of the chroman. The C4 protons in the isochroman are adjacent to the benzene ring but not the oxygen, resulting in a different chemical shift and coupling pattern compared to their chroman counterparts.
| Signal | Chroman-3-yl Scaffold (Expected) | Isochroman-3-yl Scaffold (Expected) | Rationale for Difference |
| ¹H NMR: C2-H₂ | ~4.0-4.5 ppm (diastereotopic) | N/A (Oxygen at C2) | Protons are adjacent to the C1 oxygen. |
| ¹H NMR: C1-H₂ | N/A (Oxygen at C1) | ~4.5-5.0 ppm (benzylic, adjacent to O) | Protons are benzylic and deshielded by the adjacent C2 oxygen. |
| ¹H NMR: C4-H₂ | ~2.8-3.2 ppm (benzylic) | ~2.8-3.2 ppm (benzylic) | Both are benzylic, but coupling patterns will differ due to the different adjacent C3 environment. |
| ¹³C NMR: C2 | ~65-70 ppm | N/A (Oxygen at C2) | Carbon is directly attached to oxygen. |
| ¹³C NMR: C1 | N/A (Oxygen at C1) | ~70-75 ppm | Carbon is attached to oxygen and the aromatic ring. |
Analytical Chromatography (HPLC): High-Performance Liquid Chromatography is indispensable for assessing the purity and, for chiral derivatives, the enantiomeric excess of these compounds.
Protocol: Chiral HPLC for Stereochemical Analysis
-
System Setup:
-
Column: A chiral stationary phase is required (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (for normal phase) is typical. The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: Typically set between 0.5-1.5 mL/min.
-
Detector: UV detector set to a wavelength where the benzopyran scaffold absorbs strongly (e.g., 210-280 nm).
-
-
Sample Preparation: Dissolve a small amount of the amine (as the free base or salt) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 5-10 µL of the sample onto the column and record the chromatogram. For a racemic mixture, two peaks of equal area should be observed. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.
Part 4: Divergent Biological Activities and SAR
The distinct three-dimensional arrangement of functional groups in chroman-3-yl and isochroman-3-yl amines leads them to interact differently with biological macromolecules, resulting in diverse pharmacological profiles.
Chroman-3-yl Amines: A Focus on CNS Targets
The chroman-3-yl amine scaffold is a well-recognized pharmacophore, particularly in the field of neuropharmacology. Its rigid structure is ideal for specific interactions with enzyme active sites and receptors in the central nervous system.
-
Monoamine Oxidase (MAO) Inhibition: Chiral chroman amine analogues have shown potential as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.
-
Sigma-1 (σ₁) Receptor Ligands: The 3-amino-chroman structure is a key feature in ligands for the σ₁ receptor, which is involved in modulating intracellular calcium signaling and promoting cell survival.
-
Voltage-Gated Sodium Channel Blockers: (S)-N-chroman-3-ylcarboxamide derivatives have been identified as potent blockers of the Na(V)1.7 channel, a target for the development of novel analgesics.
Isochroman Derivatives: A Broader Spectrum of Activity
While data specifically on isochroman-3-yl amines is more sparse, the broader isochroman scaffold is associated with a wide range of biological activities. This suggests that the isochroman-3-yl amine core could be a valuable starting point for exploring these and other therapeutic areas.
-
Antimicrobial and Antitumor Agents: Various isochroman derivatives have been investigated for their potential as antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents.
-
Histamine Release Inhibition: Spiro[isochroman-piperidine] analogues have been shown to inhibit histamine release from mast cells, indicating potential applications in treating allergic reactions.
-
Central Nervous System (CNS) Agents: Like chromans, some isochroman derivatives have also been explored for their activity on CNS targets.
| Biological Target/Application | Chroman-3-yl Amine Derivatives | Isochroman Scaffold Derivatives | Rationale for Divergence |
| Neurodegenerative Diseases | MAO Inhibitors, σ₁ Receptor Ligands. | General CNS activity reported. | The specific geometry and electronic distribution of the chroman scaffold appear highly complementary to the active sites of neurological targets like MAO. |
| Pain Management | Na(V)1.7 Channel Blockers. | Not widely reported. | The precise orientation of the carboxamide group in the (S)-N-chroman-3-yl series is crucial for channel binding. |
| Antimicrobial/Antitumor | Less common. | Reported for various derivatives. | The isochroman core may present a different pharmacophore shape that fits the binding sites of targets related to cancer and microbial pathways. |
| Anti-inflammatory | Reported for some derivatives. | Reported for various derivatives. | Both scaffolds can be functionalized to interact with inflammatory targets. |
| Antihistaminic | Not widely reported. | Spiro-isochroman derivatives show activity. | The isochroman structure in these specific spirocyclic systems is key to their histamine release inhibition. |
The differing biological profiles can be rationalized by considering the interaction of the amine with a hypothetical receptor. The position of the hydrogen-bond-accepting oxygen atom relative to the basic amine (a hydrogen-bond donor) creates a different "pharmacophore triangle" for each isomer.
Caption: Hypothetical receptor interaction points for the isomeric amines.
Conclusion
The distinction between chroman-3-yl and isochroman-3-yl amines is a compelling example of how subtle changes in molecular architecture can lead to significant divergence in chemical and biological properties. While the chroman-3-yl amine scaffold has been extensively explored, yielding promising leads in neuropharmacology, the isochroman-3-yl amine represents a comparatively underexplored chemical space with potential across a different spectrum of therapeutic areas.
For the drug development professional, the choice of scaffold is a critical first step. Chroman-3-yl amines offer a well-validated path for CNS-targeted programs, supported by established synthetic routes and a wealth of SAR data. Conversely, the isochroman-3-yl amine scaffold presents an opportunity for innovation and the discovery of novel agents in areas like oncology and infectious diseases, albeit with greater initial challenges in synthetic development. A thorough understanding of their core differences, from pKa to synthetic accessibility and spectroscopic signatures, is essential for navigating the complexities of modern drug discovery and unlocking the full potential of these valuable heterocyclic systems.
References
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National Center for Biotechnology Information. (n.d.). Chroman-3-yl-dipropyl-amine. PubChem. Available from: [Link]
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Zhang, M., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(2), 648-651. Available from: [Link]
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Kers, I., et al. (2012). Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(17), 5618-5624. Available from: [Link]
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Sibi, M. P., et al. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. The Journal of Organic Chemistry, 86(21), 15219–15230. Available from: [Link]
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Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives | Request PDF. Available from: [Link]
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Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Available from: [Link]
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ResearchGate. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Available from: [Link]
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Khilya, V. P., et al. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. Chemistry of Heterocyclic Compounds, 55(11), 1134-1140. Available from: [Link]
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Song, H., et al. (2009). Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry, 52(18), 5748–5759. Available from: [Link]
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Yamamoto, M., et al. (1984). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 27(10), 1345-1349. Available from: [Link]
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RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Available from: [Link]
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MDPI. (n.d.). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Available from: [Link]
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MDPI. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Available from: [Link]
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Chimenti, F., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 54. Available from: [Link]
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Abraham, S., et al. (2012). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Arabian Journal of Chemistry, 5(1), 85-92. Available from: [Link]
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Hlotov, S. V., et al. (2021). 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonamides and their effect on cancer cell growth. Ukrainica Bioorganica Acta, 16(2), 30-33. Available from: [Link]
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MDPI. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Available from: [Link]
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Sabat, M., et al. (2006). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 11(10), 808-821. Available from: [Link]
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ResearchGate. (2015). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Available from: [Link]
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PubMed. (n.d.). [Structure-activity relations of isochromanylpenicillins]. Available from: [Link]
- ResearchGate. (n.d.). *Conversion of 3-amino-4-arylamino-1H-isochromen-1-ones to 1-arylisochromeno[3,4-d]triazol-5(1H)
The 6-Chlorochroman Scaffold: A Privileged Building Block for Next-Generation CNS Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The chroman ring system, a core motif in numerous natural products and biologically active compounds, has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders.[1] Among its various substituted analogues, the 6-chlorochroman moiety has garnered significant attention as a key building block. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 6-chlorochroman derivatives in CNS drug development. We will delve into the causal reasoning behind experimental designs, present detailed synthetic protocols, and explore the mechanistic underpinnings of their pharmacological activity, offering field-proven insights for researchers and drug development professionals.
The Strategic Advantage of the 6-Chloro Substitution in CNS Drug Design
The introduction of a chlorine atom at the 6-position of the chroman scaffold is a strategic decision rooted in established medicinal chemistry principles. This seemingly simple modification can profoundly influence a molecule's physicochemical properties, thereby enhancing its drug-like characteristics for CNS applications.
1.1. Modulating Physicochemical Properties for Enhanced Blood-Brain Barrier Permeability
A critical hurdle in CNS drug development is the ability of a compound to cross the blood-brain barrier (BBB).[2] The physicochemical properties of a molecule, such as lipophilicity and electronic distribution, play a pivotal role in its ability to passively diffuse across this highly selective barrier.[3][4][5]
The chlorine atom, being electron-withdrawing and lipophilic, can significantly alter these properties. The strategic placement at the 6-position can fine-tune the overall lipophilicity of the chroman core, balancing the need for sufficient lipid solubility to partition into the BBB with the requirement for aqueous solubility for formulation and distribution. Furthermore, the electronic effects of the chlorine substituent can influence the pKa of nearby functional groups, which can be critical for receptor interactions and minimizing off-target effects.
1.2. Enhancing Metabolic Stability and Pharmacokinetic Profile
The metabolic stability of a drug candidate is a key determinant of its in vivo efficacy and dosing regimen.[6][7] The introduction of a chlorine atom can block potential sites of metabolism, particularly oxidation by cytochrome P450 enzymes.[8] This can lead to a longer half-life and improved bioavailability, crucial attributes for CNS drugs that often require sustained therapeutic concentrations in the brain.
Synthesis of Key 6-Chlorochroman Building Blocks
The successful development of 6-chlorochroman-based CNS drug candidates relies on efficient and scalable synthetic routes to key building blocks. This section details the synthesis of two pivotal intermediates: 6-chlorochroman-4-one and its chiral derivative, (S)-6-chlorochroman-4-ol.
2.1. Synthesis of 6-Chlorochroman-4-one
6-Chlorochroman-4-one is a versatile intermediate for the synthesis of a wide range of derivatives.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for its preparation, offering significant advantages over traditional methods in terms of reaction time and yield.[10]
Experimental Protocol: Microwave-Assisted Synthesis of 6-Chlorochroman-4-one [10]
-
Reaction: A one-pot reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base under microwave irradiation. The reaction proceeds via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.
-
Reagents and Conditions:
-
2'-Hydroxyacetophenone derivative
-
Aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (0.4 M solution)
-
Microwave irradiation at a specific temperature and power for a predetermined time.
-
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by standard laboratory techniques such as column chromatography.
2.2. Enantioselective Synthesis of (S)-6-Chlorochroman-4-ol
Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit distinct pharmacological activities and toxicities. The asymmetric reduction of 6-chlorochroman-4-one to its corresponding chiral alcohol is a key step in the synthesis of enantiomerically pure drug candidates. Biocatalysis offers an environmentally friendly and highly selective method for this transformation.[11]
Experimental Protocol: Whole-Cell Biotransformation for (S)-6-Chlorochroman-4-ol [11]
-
Biocatalyst: Whole-cell Lactobacillus paracasei BD101.
-
Substrate: 6-chlorochroman-4-one.
-
Reaction Conditions: The asymmetric reduction is performed under optimized conditions of pH, temperature, and substrate concentration to achieve high conversion and enantiomeric excess.
-
Outcome: This method yields (S)-6-chlorochroman-4-ol with an enantiomeric excess of >99% on a gram scale.[11] This chiral secondary alcohol is a valuable precursor for the synthesis of various drug candidates.
Structure-Activity Relationships of 6-Chlorochroman Derivatives in CNS Targets
The 6-chlorochroman scaffold has been successfully incorporated into ligands for various CNS targets, most notably dopamine and serotonin receptors. The following sections explore the structure-activity relationships (SAR) of these derivatives, highlighting the crucial role of the 6-chloro substituent.
3.1. Dopamine Receptor Ligands
Dopamine receptors are key targets for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[12][13] Several studies have demonstrated that the presence of a 6-chloro group in benzazepine and related scaffolds enhances affinity for the dopamine D1 receptor.[12][14]
SAR Insights for 6-Chloro-1-phenylbenzazepine D1 Receptor Antagonists: [12][15]
-
6-Chloro Group: Enhances D1 receptor affinity.
-
Catechol Moiety: Generally important for retaining D1 receptor agonist activity.
-
N-allyl Group: Uniquely associated with combined DA-2/DA-1 agonist activities.[16]
-
Other Substitutions: Modifications at other positions of the benzazepine ring system can be used to fine-tune selectivity and pharmacokinetic properties.
Table 1: Dopamine Receptor Activity of 6-Substituted Benzazepine Derivatives [14]
| Compound | 6-Substituent | DA-1 Agonist Activity (Adenylate Cyclase Assay) | DA-2 Agonist Activity (Rabbit Ear Artery Assay) |
| SK&F 85174 | Cl | Potent | Substantial |
| Analog 1 | Br | Potent | Substantial |
| Analog 2 | H | Decreased Potency | Decreased Potency |
| Analog 3 | CH3 | Reduced Potency | Inactive |
| Analog 4 | F | Moderately Potent | Moderately Potent |
3.2. Serotonin Receptor Ligands
Serotonin receptors are implicated in a wide array of physiological and pathological processes in the CNS, making them attractive targets for drug discovery.[17][18] 5-Amino-6-chlorochroman-8-carboxylic acid has been identified as a key intermediate for several potent 5-HT4 receptor agonists, which have potential applications in treating cognitive deficits in Alzheimer's disease.[19]
While direct SAR data for 6-chlorochroman derivatives at various serotonin receptors is still emerging, studies on related 6-fluorochroman derivatives as 5-HT1A receptor antagonists provide valuable insights.[20][21] These studies suggest that halogen substitution at the 6-position is well-tolerated and can be a key element in achieving high receptor affinity and selectivity.
3.3. Acetylcholinesterase Inhibitors
Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[22][23] The 6-chloro substituent on the tacrine scaffold, a well-known AChE inhibitor, has been shown to improve inhibitory potency.[24] This suggests that incorporating a 6-chlorochroman core into novel AChE inhibitors could be a promising strategy. Molecular docking studies of tacrine-based inhibitors have shown that the chloro group can engage in favorable interactions within the active site of the enzyme.
Experimental Workflows and Signaling Pathways
4.1. General Workflow for CNS Drug Discovery
The development of a novel CNS drug candidate from a building block like 6-chlorochroman follows a multi-step process, from initial synthesis and screening to preclinical and clinical evaluation.
Caption: A generalized workflow for CNS drug discovery starting from 6-chlorochroman building blocks.
4.2. Dopamine D1 Receptor Signaling Pathway
Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase. This signaling cascade plays a crucial role in various neuronal processes.
Caption: Simplified signaling pathway of the Dopamine D1 receptor.
Conclusion and Future Perspectives
The 6-chlorochroman scaffold represents a highly promising building block for the development of novel CNS drug candidates. The strategic incorporation of a chlorine atom at the 6-position offers a powerful tool to modulate key physicochemical and pharmacokinetic properties, leading to compounds with enhanced brain penetration, metabolic stability, and target affinity. The synthetic accessibility of key intermediates like 6-chlorochroman-4-one and its chiral derivatives further enhances the attractiveness of this scaffold.
Future research in this area should focus on expanding the diversity of 6-chlorochroman derivatives and evaluating their activity against a broader range of CNS targets. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in rationally designing next-generation CNS therapeutics based on this privileged scaffold. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest to address the significant unmet medical needs in the field of neurological and psychiatric disorders.
References
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Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. PubMed. Available at: [Link]
-
Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. PMC. Available at: [Link]
-
Dopamine agonists related to 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzaz epi ne-7, 8-diol. 6-Position modifications. PubMed. Available at: [Link]
-
Dopamine receptor agonists: 3-allyl-6-chloro-2,3,4,5-tetrahydro- 1-(4-hydroxyphenyl). PubMed. Available at: [Link]
-
Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists. Taylor & Francis Online. Available at: [Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. Available at: [Link]
-
"Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. CUNY Academic Works. Available at: [Link]
-
advances in - heterocyclic chemistry. SciSpace. Available at: [Link]
-
Physicochemical determinants of blood brain barrier penetrating molecules. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. PubMed. Available at: [Link]
-
Physicochemical determinants of blood brain barrier penetrating molecules. RJPT. Available at: [Link]
-
Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ResearchGate. Available at: [Link]
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Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. PMC. Available at: [Link]
- 6-chloropurine. Google Patents.
- Chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of NT-814. Google Patents.
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Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study. PMC. Available at: [Link]
-
Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. MDPI. Available at: [Link]
-
SAR of compounds 6m, 6n, 6o, 6p, and 6q. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. Available at: [Link]
-
Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. Available at: [Link]
-
Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PubMed. Available at: [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]
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The Serotonin-6 Receptor as a Novel Therapeutic Target. PMC. Available at: [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]
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The future of CNS drug development: signs of real progress. Drug Target Review. Available at: [Link]
-
Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. Lippincott. Available at: [Link]
-
Compositions and methods for treating cns disorders. PubChem. Available at: [Link]
- Synthesis method of 2-amino-6-chloropurine. Google Patents.
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC. Available at: [Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC. Available at: [Link]
-
Patent applications. Department of Medicinal Chemistry. Available at: [Link]
-
The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]
-
Unique Insights into the Actions of CNS Agents: Lessons from Studies of Chlorpyrifos and Other Common Pesticides. Bentham Science. Available at: [Link]
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Technical Guide: Bioactivity Profile of (6-Chloro-chroman-3-yl)-methylamine Analogs
The following technical guide details the bioactivity, structure-activity relationship (SAR), and experimental profiling of (6-chloro-chroman-3-yl)-methylamine analogs. This scaffold represents a critical "privileged structure" in medicinal chemistry, primarily explored as a bioisostere for serotonin (5-HT) receptor modulators and sigma receptor ligands.
Executive Summary
The (6-chloro-chroman-3-yl)-methylamine scaffold acts as a conformationally restricted bioisostere of tryptamine and benzazepine derivatives. Its primary pharmacological utility lies in targeting G-Protein Coupled Receptors (GPCRs) , specifically the 5-HT2C and 5-HT2A serotonin receptor subtypes, with secondary activity at Sigma-1 (
The inclusion of the 6-chloro substituent is a deliberate medicinal chemistry strategy to:
-
Block Metabolic Liability: Prevents hydroxylation at the para-position relative to the oxygen, enhancing metabolic stability.
-
Enhance Lipophilicity: Increases binding affinity by filling hydrophobic pockets within the receptor orthosteric site (analogous to the 8-chloro group in Lorcaserin).
-
Modulate Selectivity: Biases efficacy towards 5-HT2C agonism (anorectic/antipsychotic) while attempting to minimize 5-HT2B agonism (valvulopathy risk).
Chemical Architecture & SAR Logic
Pharmacophore Analysis
The molecule mimics the ethylamine side chain of serotonin through its 3-aminomethyl moiety, while the chroman core provides a rigid scaffold that restricts conformational freedom, reducing the entropic penalty of binding.
-
Chroman Core: Acts as a bioisostere for the indole ring of serotonin or the benzazepine ring of Lorcaserin.
-
6-Chloro Substituent: Critical for potency. In 5-HT2C agonists, halogenation at this position interacts with specific hydrophobic residues (e.g., Val/Phe/Trp clusters) in the transmembrane helices.
-
Methylamine Tail (
): The basic nitrogen is essential for forming a salt bridge with the conserved Aspartate (Asp3.32) residue in aminergic GPCRs.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the scaffold modifications.
Figure 1: Pharmacophore dissection of the (6-chloro-chroman-3-yl)-methylamine scaffold showing the functional role of each moiety.[1]
Pharmacodynamics & Mechanism of Action
Primary Mechanism: 5-HT2C Agonism
Analogs of this class function primarily as agonists at the 5-HT2C receptor. Activation of 5-HT2C in the pro-opiomelanocortin (POMC) neurons of the arcuate nucleus promotes satiety and weight loss.
-
Pathway:
coupling PLC activation IP3 accumulation Calcium release. -
Therapeutic Relevance: Obesity, Obsessive-Compulsive Disorder (OCD), and addiction.
Selectivity Challenges (The "Safety Window")
A critical aspect of developing these analogs is avoiding off-target effects:
-
5-HT2A: Agonism here causes hallucinations (psychedelic effect).[2]
-
5-HT2B: Agonism here is linked to cardiac valvulopathy (e.g., Fen-Phen).
-
Optimization: The (6-chloro-chroman-3-yl)-methylamine scaffold is often derivatized (e.g., N-methylation) to maximize the 5-HT2C/5-HT2B selectivity ratio.
Visualization: Gq Signaling Cascade
The following diagram details the intracellular cascade activated by these analogs.
Figure 2: Intracellular signaling cascade triggered by 5-HT2C agonism.
Experimental Protocols (Self-Validating Systems)
To validate the bioactivity of these analogs, researchers must employ robust assays. Below are the standard protocols for synthesis and functional validation.
Synthesis via Reductive Amination
Objective: Construct the methylamine tail from the corresponding aldehyde or nitrile precursor.
-
Precursor: Start with 6-chloro-chroman-3-carbaldehyde .
-
Reagents: Methylamine (or Ammonium acetate for primary amine), Sodium Cyanoborohydride (
), Methanol. -
Procedure:
-
Dissolve aldehyde in MeOH.
-
Add amine source (excess) and stir for 30 min (Imine formation).
-
Add
slowly at . -
Stir at RT for 12h.
-
Validation: Monitor disappearance of aldehyde peak (~9-10 ppm) via
-NMR.
-
Functional Assay: FLIPR Calcium Flux
Objective: Quantify agonist potency (
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).
-
Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at
. -
Compound Addition: Prepare serial dilutions of the (6-chloro-chroman-3-yl)-methylamine analog in HBSS buffer.
-
Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor fluorescence intensity upon compound injection.
-
Data Analysis:
-
Normalize response to 100% 5-HT (Serotonin) response.
-
Fit data to a 4-parameter logistic equation to determine
. -
Control: Use SB-242084 (selective antagonist) to confirm specificity.
-
Binding Affinity Data (Representative)
The following table summarizes the predicted binding profile for optimized analogs of this class, based on structural homology to Lorcaserin and generic chroman-3-yl-amines [1, 2].
| Receptor Target | Binding Affinity ( | Functional Activity | Clinical Implication |
| 5-HT2C | 10 - 50 nM | Full/Partial Agonist | Therapeutic efficacy (Obesity) |
| 5-HT2A | > 200 nM | Weak Partial Agonist | Hallucinogenic potential (Avoid) |
| 5-HT2B | > 500 nM | Weak Agonist | Valvulopathy risk (Avoid) |
| Sigma-1 ( | 50 - 150 nM | Agonist | Neuroprotection/Cognition |
Safety & Toxicology Profiling
Metabolic Stability
The 6-chloro group is specifically positioned to block CYP450-mediated oxidation.
-
Assay: Incubate compound with Human Liver Microsomes (HLM) + NADPH.
-
Readout: Measure intrinsic clearance (
) via LC-MS/MS. The 6-Cl analog should show significantly longer half-life ( ) compared to the unsubstituted chroman.
hERG Inhibition
Many lipophilic amines block the hERG potassium channel, leading to QT prolongation.
-
Requirement: Analogs must be screened via Patch-Clamp electrophysiology.
-
Threshold:
is generally required for safety.
References
-
Smith, B. M., et al. (2008). "Discovery of lorcaserin (APD356): a selective serotonin 5-HT2C receptor agonist for the treatment of obesity." Journal of Medicinal Chemistry. Link
-
Chem-Impex International. (2024). "Chroman-3-yl-methylamine: Applications in Pharmaceutical Development." Chem-Impex Product Guide. Link
-
Booth, R. G., et al. (2009). "(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin) and Related Analogs: 5-HT2C Receptor Specificity." Current Topics in Medicinal Chemistry. Link
-
McCorvy, J. D., & Roth, B. L. (2015). "Structure and function of serotonin 5-HT receptors." Pharmacology & Therapeutics.[3] Link
-
Sigma-Aldrich. (2024). "Product Specification: (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride." Merck/Sigma-Aldrich Catalog. Link
Sources
Strategic Sourcing & Technical Profiling: High-Purity (6-Chloro-chroman-3-yl)methanamine
Executive Summary
(6-Chloro-chroman-3-yl)methanamine (CAS: 885271-38-5) is a critical bicyclic pharmacophore used in the development of serotonergic modulators (5-HT receptors), kinase inhibitors, and ion channel blockers. Its structural rigidity, provided by the chroman scaffold, offers superior metabolic stability compared to open-chain analogs.
However, sourcing this intermediate presents a specific challenge: stereochemical ambiguity . The C3 position is a chiral center. Commercial "high purity" batches often default to racemates unless explicitly resolved. For late-stage lead optimization or GLP toxicology studies, the presence of the distomer (inactive enantiomer) or dechlorinated impurities can compromise data integrity. This guide outlines the technical specifications, synthesis-derived impurity profiles, and validated sourcing protocols for this compound.
Chemical Identity & Physicochemical Specifications[1][2][3]
| Parameter | Specification |
| IUPAC Name | (6-Chloro-3,4-dihydro-2H-chromen-3-yl)methanamine |
| Common Name | (6-Chloro-chroman-3-yl)methylamine |
| CAS Number | 885271-38-5 |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Appearance | Pale yellow oil (free base) or White solid (HCl salt) |
| pKa (Calc) | ~9.5 (Amine) |
| LogP | ~1.8 |
| Solubility | DMSO, Methanol, DCM; Low solubility in water (free base) |
Synthesis-Driven Impurity Profiling
To validate a supplier's claim of "high purity," one must understand the synthesis route used. The route dictates the specific impurities present.
Route A: Reductive Amination (Common Commercial Route)
Mechanism: 6-Chloro-chroman-3-carbaldehyde is condensed with ammonia/hydroxylamine and reduced (e.g., NaBH₄ or H₂/Catalyst).
-
Critical Impurity 1: Dimer Formation. Secondary amine formation where two chroman rings bridge a single nitrogen.
-
Critical Impurity 2: Dechlorination. If catalytic hydrogenation (Pd/C) is used to reduce the nitrile/imine, the chlorine at C6 is susceptible to hydrogenolysis, yielding the des-chloro analog (Chroman-3-yl-methanamine). This is a silent impurity in LC-MS if not carefully checked, as it differs by only 34 Da.
Route B: Chiral Resolution of Carboxylic Acid (High Purity Route)
Mechanism: 6-Chloro-chroman-3-carboxylic acid is resolved using a chiral amine (e.g., phenylethylamine) or enzymatic esterification, then reduced to the amine.
-
Critical Impurity: Enantiomeric Excess (ee) Drift. If the reduction conditions are too harsh, racemization at C3 can occur.
Visualization: Synthesis & Impurity Logic
Caption: Figure 1. Synthesis workflow highlighting critical impurity risks during the reduction phase.
Self-Validating Quality Control Protocols
Do not rely solely on the Supplier's Certificate of Analysis (CoA). Implement this internal validation protocol.
Protocol 1: Identity & Dechlorination Check (1H NMR)
-
Objective: Confirm structure and ensure the Chlorine atom is intact.
-
Method: Dissolve 5 mg in CDCl₃.
-
Diagnostic Signals:
-
Aromatic Region: Look for the specific 1,2,4-substitution pattern. A des-chloro impurity will show extra coupling and integration for 4 aromatic protons instead of 3.
-
Methylene Bridge: The -CH₂-NH₂ protons should appear as a doublet/multiplet around 2.6–2.9 ppm.
-
Protocol 2: Enantiomeric Purity (Chiral HPLC)
-
Objective: Distinguish the (R) and (S) enantiomers.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Acceptance Criteria: >98% ee for biological assays.
Supplier Landscape & Sourcing Strategy
Suppliers generally fall into two categories: Stock Aggregators (resellers) and Origin Manufacturers (synthesis labs). For this specific chroman derivative, "Origin Manufacturers" are required to guarantee batch consistency.
Supplier Evaluation Matrix
| Supplier Type | Recommended For | Pros | Cons |
| Catalog Giants (e.g., Sigma, SCBT) | Reference Standards | Fast delivery; Standard QC. | Often racemic; High cost/mg; Limited batch history. |
| Building Block Specialists (e.g., Enamine, Pharmablock) | Library Synthesis | High chemical diversity; often have analogs. | May need custom quote for >10g; Lead times vary. |
| CROs / Custom Synthesis (e.g., WuXi, ChemPartner) | Scale-up (>100g) | Guaranteed purity; Custom salt forms (HCl, Tartrate). | High upfront cost; 4-8 week lead time. |
Sourcing Decision Tree
Caption: Figure 2. Decision logic for selecting the appropriate supplier tier based on project stage.
References
-
ReagentDatabase. (6-Chloro-chroman-3-yl)-methylamine Physicochemical Data. Retrieved from
-
Wallén, E. A., et al. (2007). "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones." Organic Letters, 9(3), 389-391.
-
Ishar, M. P. S., et al. (2006). "Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives." Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.
-
PubChem. Compound Summary for CAS 120739-62-0 (Related Pyridyl Analog). National Library of Medicine.
-
Betancourt, R. M., et al. (2021). "Rh-catalyzed asymmetric transfer hydrogenation... to enantiomerically enriched cis-3-benzyl-chromanols." Organic Letters, 23, 1621-1625.
Methodological & Application
Synthesis of (6-Chloro-chroman-3-yl)-methylamine from 6-chlorochroman-3-carboxylic acid
Executive Summary
This application note details the optimized protocol for synthesizing (6-chloro-chroman-3-yl)-methylamine (Target) from 6-chlorochroman-3-carboxylic acid (Starting Material). This transformation is a critical sequence in the development of serotonergic (5-HT) and sigma receptor modulators.[1]
Unlike generic reduction protocols, this guide addresses the specific chemoselectivity required to preserve the aryl chloride moiety while effectively reducing the carboxylic acid oxidation state. The method utilizes a two-step sequence: mild amidation via 1,1'-Carbonyldiimidazole (CDI) followed by chemoselective reduction using Borane-Tetrahydrofuran (
Retrosynthetic Analysis & Strategy
The synthesis targets the reduction of the C3-carboxyl group to a methylene amine.[1] Direct reduction of the acid to the amine (via Curtius or Hofmann) would result in the loss of a carbon atom (yielding the 3-amino chroman).[1] To maintain the carbon skeleton and generate the methylamine tail, the carboxyl group is first converted to a primary amide, then reduced.
Reaction Scheme
The pathway consists of two distinct unit operations:
-
Activation/Amidation: Conversion of the acid to the acyl imidazole active intermediate, followed by ammonolysis.
-
Hydride Reduction: Reduction of the carbonyl to the methylene group using an electrophilic reducing agent (
) to avoid reducing the electron-rich aromatic ring or the aryl chloride.
Figure 1: Synthetic pathway highlighting the activation and reduction sequence.
Experimental Protocols
Protocol A: Synthesis of 6-Chlorochroman-3-carboxamide
Rationale: We utilize CDI (1,1'-Carbonyldiimidazole) for activation.[1] This "one-pot" activation-amidation is superior to acid chloride routes (
Materials:
-
6-Chlorochroman-3-carboxylic acid (
equiv)[1] -
1,1'-Carbonyldiimidazole (CDI) (
equiv)[1] -
Ammonium Hydroxide (
aq) ( equiv)[1] -
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Activation: Charge a dry 3-neck round-bottom flask (RBF) with 6-chlorochroman-3-carboxylic acid and anhydrous THF (
). -
CDI Addition: Add CDI portion-wise at room temperature. Note: Vigorous evolution of
gas will occur. Ensure proper venting. -
Incubation: Stir the mixture at
for 60 minutes. The solution should become clear as the acyl imidazole forms. -
Ammonolysis: Cool the mixture to
. Add aqueous Ammonium Hydroxide dropwise via an addition funnel. A white precipitate (the primary amide) typically forms immediately. -
Completion: Stir for 2 hours at room temperature. Monitor by TLC (EtOAc/Hexane) or HPLC.
-
Workup: Concentrate the THF under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (
). Wash combined organics with (to remove imidazole), saturated , and brine. -
Isolation: Dry over
, filter, and concentrate. The crude amide is typically a white solid sufficient for the next step.
Protocol B: Reduction to (6-Chloro-chroman-3-yl)-methylamine
Rationale:
Materials:
-
6-Chlorochroman-3-carboxamide (from Protocol A)[1]
-
Borane-THF complex (
solution) ( equiv)[1] -
Methanol (for quench)[1]
-
Hydrochloric Acid (
and )
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and nitrogen inlet. Charge with the amide and anhydrous THF (
). -
Addition: Cool to
. Add solution dropwise via syringe/cannula. Caution: Gas evolution. -
Reaction: Allow to warm to room temperature, then heat to reflux (
) for 4–6 hours. -
Quench (Critical Step): Cool the reaction to
. Slowly add Methanol. -
De-complexation: Add
(approx of substrate) to the methanolic solution and reflux for 1 hour. This hydrolyzes the B-N bond. -
Isolation: Cool to room temperature. Concentrate to remove THF/MeOH. The residue is the amine hydrochloride salt.
-
Free Basing: Dilute with water. Basify to
with . Extract with Dichloromethane (DCM).[8] -
Salt Formation (Recommended): To ensure stability, treat the DCM layer with
in ether/dioxane to precipitate the (6-Chloro-chroman-3-yl)-methylamine hydrochloride salt.[1]
Process Logic & Troubleshooting
The reduction of amides with borane requires a specific workup logic that is often missed. The diagram below illustrates the critical "De-complexation" loop.
Figure 2: The Borane reduction workup logic flow.[1] Omitting the acid reflux step results in low recovery due to the stability of the B-N complex.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield after Workup | Incomplete hydrolysis of B-N complex. | Ensure the HCl reflux step (Step 5, Protocol B) is maintained for at least 1 hour. |
| Dechlorination (Byproduct) | Reaction temperature too high or wrong reductant. | Ensure use of |
| Starting Material Remains | Moisture in CDI reaction. | CDI is water-sensitive.[1] Use anhydrous THF and dry glassware. |
Analytical Validation
For the Hydrochloride Salt of the target:
-
Physical State: White to off-white crystalline solid.[1]
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI+): Expected
(for isotope). Look for characteristic 3:1 isotopic pattern for Cl.
References
-
Amide Formation via CDI
-
Borane Reduction of Amides
- Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Amides with Diborane in Tetrahydrofuran. The Journal of Organic Chemistry, 38(5), 912–916.
-
Mechanistic insight:
-
Chroman Scaffold Synthesis
Sources
- 1. US5273994A - 3-aminochroman compounds - Google Patents [patents.google.com]
- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One-pot reaction of 3-vinylchromones, aromatic aldehydes, and ammonium acetate: an efficient approach to highly functionalized 1,6-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. US1875746A - Production of methylamine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Reductive amination protocols for chroman-3-carbaldehyde derivatives
Application Note & Protocol Guide | Version 2.1
Executive Summary
This guide details the synthetic protocols for the reductive amination of chroman-3-carbaldehyde (3-formylchroman) to generate 3-(aminomethyl)chroman derivatives. These scaffolds are critical pharmacophores in the development of selective serotonin reuptake inhibitors (SSRIs), beta-blockers, and antihypertensive agents.
The Core Challenge: The C3 position of the chroman ring is a chiral center with an enolizable
This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its mild acidity and chemoselectivity, minimizing side reactions compared to traditional cyanoborohydride or catalytic hydrogenation methods.
Mechanistic Logic & Reagent Selection
Why Sodium Triacetoxyborohydride (STAB)?
For chroman-3-carbaldehyde, STAB (
-
Protonation Control: STAB operates best in slightly acidic media (pH 5–6), which accelerates iminium ion formation while suppressing the basicity that drives C3-epimerization.
-
Selectivity: It reduces the iminium ion much faster than the aldehyde functionality.[1] This allows for "Direct Reductive Amination" (one-pot) without the risk of reducing the starting aldehyde to the alcohol (chroman-3-yl-methanol).
-
Toxicity: It avoids the generation of toxic cyanide byproducts associated with
.[2]
Reaction Pathway & Stereochemical Risk
The reaction proceeds through a hemiaminal to an iminium ion. The critical control point is the stability of the iminium intermediate.
Figure 1: Reaction mechanism highlighting the critical path (blue arrow) versus the racemization risk pathway (dashed).
Experimental Protocols
Protocol A: Direct Reductive Amination (The "Gold Standard")
Best for: Aromatic amines, secondary amines, and stable primary amines. Scale: 1.0 mmol (adaptable).
Reagents:
-
Substrate: Chroman-3-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Use 1.5 equiv if amine is volatile)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with
or Ar. -
Solvation: Dissolve Chroman-3-carbaldehyde (162 mg, 1.0 mmol) in DCE (5 mL).
-
Amine Addition: Add the amine (1.1 mmol).
-
Critical Check: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (
) to liberate the free base, then stir for 10 mins before proceeding.
-
-
Acid Activation: Add Glacial AcOH (60 µL, 1.0 mmol).
-
Why: This buffers the system to pH ~5, catalyzing imine formation and preventing aldehyde enolization.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Validation: Monitor by TLC. The aldehyde spot should diminish, and a new (often less polar) imine spot may appear.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (300 mg, 1.4 mmol) portion-wise over 5 minutes.
-
Note: Gas evolution (
) is minimal but possible.
-
-
Reaction: Remove ice bath and stir at RT for 2–4 hours.
-
Endpoint: TLC or LC-MS should show complete consumption of aldehyde.
-
-
Quench: Quench by adding saturated aqueous
(10 mL). Stir vigorously for 15 mins to decompose borate complexes. -
Workup: Extract with DCM (
). Wash combined organics with Brine. Dry over , filter, and concentrate.
Protocol B: Sequential (Stepwise) Reductive Amination
Best for: Sterically hindered amines, acid-sensitive substrates, or preventing dialkylation of primary amines.
Reagents:
-
Solvent: Methanol (MeOH) (anhydrous)
-
Reducing Agent: Sodium Borohydride (
) (1.5 equiv) -
Additive: Magnesium Sulfate (
) or Molecular Sieves (3Å)
Step-by-Step Methodology:
-
Imine Formation: Dissolve Chroman-3-carbaldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (4 mL).
-
Dehydration: Add activated 3Å Molecular Sieves or anhydrous
(500 mg) to drive the equilibrium. Stir at RT for 4–12 hours.-
Checkpoint: Ensure complete conversion to imine via
-NMR (disappearance of aldehyde -CHO peak at ~9.8 ppm; appearance of imine -CH=N- peak at ~8.0-8.5 ppm).
-
-
Filtration: Filter off the drying agent under inert atmosphere (Schlenk filtration recommended) to remove water.
-
Reduction: Cool the filtrate to 0°C. Add
(57 mg, 1.5 mmol) portion-wise.-
Caution: Exothermic reaction with
evolution.
-
-
Completion: Stir for 1 hour, then quench with 1M HCl (carefully) to pH 2 to break down boron complexes, followed by basification with NaOH to pH 10 for extraction.
Optimization & Troubleshooting Guide
Decision Matrix: Choosing Conditions
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Wet solvents; Equilibrium favors aldehyde. | Add 3Å Mol. Sieves or use |
| Dialkylation (Product-R-Product) | Primary amine is too nucleophilic; Product amine competes. | Switch to Protocol B (Sequential). Use 5-10 eq. of amine if cheap. |
| Racemization at C3 | pH too high (basic); High temperature. | Ensure AcOH is present (Protocol A).[3] Keep temp < RT. Avoid |
| Alcohol Byproduct | Reducing agent reduced aldehyde before imine formed. | Ensure "Pre-stir" period (30-60 min) before adding STAB. Switch from NaBH4 to STAB. |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[3][6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3][6]
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[2][3][4][5][7] Encyclopedia of Reagents for Organic Synthesis.
-
Patil, R. D., et al. (2021). "Synthesis of Pharmaceutically Relevant 3-Aminochroman Derivatives via Enzymatic Reductive Amination." Angewandte Chemie.
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. merckmillipore.com [merckmillipore.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: A Robust HPLC-UV/MS Method for the Chiral and Achiral Analysis of Chroman-3-yl Amines
Abstract
This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of chroman-3-yl amine derivatives. These compounds are significant pharmacophores, and their accurate quantification and chiral purity assessment are critical in drug development. We detail a systematic approach, from initial column and mobile phase screening to method optimization and validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols provided are designed for researchers, scientists, and drug development professionals to establish a reliable analytical method for both achiral (potency) and chiral (enantiomeric purity) analysis.
Introduction: The Significance of Chroman-3-yl Amines
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including tocopherols (Vitamin E) and numerous synthetic drug candidates. The introduction of an amine group at the 3-position, often creating a chiral center, imparts basic properties and allows for specific molecular interactions, making chroman-3-yl amines a key area of interest in drug discovery. The stereochemistry of the C3-amine is frequently critical for pharmacological activity, necessitating the development of analytical methods capable of separating and quantifying enantiomers.
The analytical challenge lies in managing the basic nature of the amine, which can lead to poor peak shape (tailing) on traditional silica-based columns, and achieving selective separation of the enantiomers.[1][2] This guide provides a systematic workflow to overcome these challenges.
Foundational Principles: Analyte and Chromatography
2.1. Analyte Properties: Chroman-3-yl Amine
-
Structure: Possesses a chroman core, a heterocyclic system containing a dihydropyran ring fused to a benzene ring.
-
Key Functional Group: A primary or secondary amine at the 3-position. This group is basic (pKa typically in the range of 8-10) and is the primary site for ionization.
-
Chirality: The C3 carbon is a stereocenter, leading to a pair of enantiomers.
-
Polarity: Moderately polar, with polarity influenced by substituents on the chroman ring and the amine.
2.2. Chromatographic Considerations The basicity of the amine group is a primary consideration. On standard silica-based reversed-phase columns (e.g., C18), interactions between the protonated amine and acidic residual silanol groups on the silica surface can cause significant peak tailing.[1][3] Strategies to mitigate this include using a low pH mobile phase, employing highly deactivated (end-capped) columns, or using alternative stationary phases.[1][2]
For chiral separations, the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP) is the basis for separation.[4][5] The choice of CSP and mobile phase is critical for achieving resolution.[5]
Part I: Achiral (Potency) Method Development
The goal of the achiral method is to accurately quantify the total amount of the chroman-3-yl amine, irrespective of its stereochemistry.
3.1. Initial Screening and Rationale
Column Selection
Due to the basic nature of the analyte, a modern, high-purity silica column with robust end-capping is recommended to minimize silanol interactions.[1] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer excellent peak shape and retention for basic compounds.[6][7][8]
-
Primary Recommendation: A C18 column based on high-purity silica with advanced end-capping.
-
Alternative: A mixed-mode C18/cation-exchange column.
Mobile Phase Selection
Controlling the pH of the mobile phase is the most critical factor for achieving good peak shape and reproducible retention for ionizable compounds like amines.[9][10]
-
Aqueous Phase: A low pH is necessary to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.[11] A buffer is essential to maintain a stable pH.[12][13] For LC-MS compatibility, volatile buffers are required.[14][15]
-
Recommended Buffers (UV Detection): 20 mM Potassium Phosphate, pH adjusted to 2.5-3.0.
-
Recommended Buffers (MS Detection): 0.1% Formic Acid or 10 mM Ammonium Formate, pH adjusted to ~3.0.
-
-
Organic Phase: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower viscosity.
-
Detection: UV detection is suitable if the chroman structure possesses a chromophore. Mass spectrometry (MS) provides higher sensitivity and specificity.
3.2. Experimental Protocol: Initial Method Development
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of the chroman-3-yl amine standard in a 50:50 mixture of acetonitrile and water. Prepare a working solution of 50 µg/mL in the initial mobile phase.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
UV Detector Wavelength: As determined by UV scan of the analyte (e.g., 220 nm, 275 nm).
-
MS Detector: ESI+, scanning a relevant mass range.
-
Gradient Elution: Start with a broad scouting gradient to determine the approximate elution time.
| Time (min) | %B |
| 0.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 10.0 | 5 |
| Initial Scouting Gradient Table |
3.3. Method Optimization Workflow
The initial scouting run provides the basis for optimization. The goal is to achieve a symmetric peak (Asymmetry factor between 0.9 and 1.5) with a reasonable retention time and efficiency.
Part II: Chiral (Enantiomeric Purity) Method Development
The objective here is to separate the two enantiomers of the chroman-3-yl amine. This is most commonly achieved using a Chiral Stationary Phase (CSP).[16][17]
4.1. Initial Screening and Rationale
Column Selection
Polysaccharide-based CSPs (derivatives of cellulose and amylose) are highly versatile and successful for a broad range of chiral compounds.[5] A screening approach using a few different polysaccharide-based columns is often the most efficient strategy.[4][16]
-
Primary Screening Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Cellulose tris(4-chloro-3-methylphenylcarbamate) immobilized on silica.
-
Mobile Phase Selection
Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. Normal-phase often provides better selectivity for many compounds.[16]
-
Normal-Phase (Primary Approach):
-
Solvents: Hexane or Heptane as the weak solvent and an alcohol (Isopropanol or Ethanol) as the strong solvent.
-
Additive: For basic analytes like amines, a small amount of a basic additive (e.g., 0.1% Diethylamine - DEA) is crucial to improve peak shape and prevent strong interactions with the CSP support.[5][16]
-
-
Reversed-Phase (Alternative Approach):
-
Solvents: Water with a buffer (e.g., Ammonium bicarbonate for MS compatibility) and an organic modifier (Acetonitrile or Methanol).[18]
-
4.2. Experimental Protocol: Chiral Method Screening
-
Analyte Preparation: Prepare a 1 mg/mL solution of the racemic chroman-3-yl amine standard in the initial mobile phase.
-
Columns: As listed in 4.1.1 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening Set (Isocratic):
-
Condition A: 90:10 (v/v) n-Hexane:Isopropanol + 0.1% DEA
-
Condition B: 80:20 (v/v) n-Hexane:Isopropanol + 0.1% DEA
-
Condition C: 90:10 (v/v) n-Hexane:Ethanol + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
UV Detector Wavelength: As previously determined.
4.3. Optimization of Chiral Separation
Once a promising column and mobile phase combination is identified (i.e., partial or full separation is observed), the resolution can be optimized.
| Parameter | Action to Improve Resolution (Rs) | Rationale |
| % Alcohol Modifier | Decrease the percentage of alcohol. | Increases retention and interaction time with the CSP, often leading to better chiral recognition. |
| Alcohol Type | Switch between Isopropanol and Ethanol. | The choice of alcohol can significantly alter the hydrogen bonding interactions involved in chiral recognition. |
| Temperature | Decrease the temperature (e.g., to 15 °C). | Lower temperatures often enhance the stability of the transient diastereomeric complexes, improving resolution.[5] |
| Flow Rate | Decrease the flow rate (e.g., to 0.8 mL/min). | Increases the number of theoretical plates and allows more time for equilibrium between phases.[19] |
Method Validation Protocol (ICH Q2(R1))
Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose.[20][21][22] The following parameters should be assessed for a quantitative impurity (enantiomer) and assay method.
5.1. Step-by-Step Validation Experiments
-
Specificity:
-
Protocol: Inject a blank (diluent), a placebo (if applicable), the primary analyte, its enantiomer (if available), and a mixture. Use a photodiode array (PDA) detector to assess peak purity.
-
Acceptance Criteria: The analyte peak should be free from interference from other components, and peak purity analysis should pass.
-
-
Linearity:
-
Protocol: Prepare at least five concentrations of the analyte across the desired range (e.g., for assay: 50-150% of the target concentration; for enantiomeric impurity: LOQ to 1.0%). Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Range:
-
Protocol: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the lower and upper concentration limits.[20]
-
Acceptance Criteria: The defined range meets the requirements for linearity, accuracy, and precision.
-
-
Accuracy:
-
Protocol: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0% for assay and typically ≤ 10% for impurity analysis.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.[20] Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be precise and accurate.
-
-
Robustness:
-
Protocol: Deliberately make small variations to the method parameters and assess the impact on the results.[20] Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% absolute).
-
Acceptance Criteria: The results should remain unaffected by the minor changes, demonstrating the method's reliability during routine use.
-
Conclusion
This application note provides a systematic and scientifically grounded framework for developing and validating HPLC methods for chroman-3-yl amines. By addressing the challenges of peak tailing through careful control of mobile phase pH in achiral analysis and employing a logical screening strategy for chiral separations, robust and reliable methods can be established. Following the detailed validation protocol ensures that the developed method is fit for its intended purpose in a regulated drug development environment.
References
- Vertex AI Search. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 27, 2026, from [Link]
-
Gilar, M., et al. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PMC. Retrieved February 27, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 27, 2026, from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 27, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 27, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved February 27, 2026, from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved February 27, 2026, from [Link]
-
Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved February 27, 2026, from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved February 27, 2026, from [Link]
-
Buszewski, B., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved February 27, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved February 27, 2026, from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved February 27, 2026, from [Link]
-
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 27, 2026, from [Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved February 27, 2026, from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved February 27, 2026, from [Link]
-
LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved February 27, 2026, from [Link]
-
International Journal of Novel Research and Development. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. Retrieved February 27, 2026, from [Link]
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved February 27, 2026, from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved February 27, 2026, from [Link]
-
Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved February 27, 2026, from [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved February 27, 2026, from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved February 27, 2026, from [Link]
-
ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved February 27, 2026, from [Link]
-
SIELC Technologies. (2011, August/September). Evolution of Mixed-Mode Chromatography. Retrieved February 27, 2026, from [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved February 27, 2026, from [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved February 27, 2026, from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved February 27, 2026, from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved February 27, 2026, from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved February 27, 2026, from [Link]
-
European Medicines Agency. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved February 27, 2026, from [Link]
-
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Guide to the Storage Conditions and Stability of 6-Chlorochroman-3-yl-methylamine Liquid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the optimal storage conditions and stability assessment of 6-chlorochroman-3-yl-methylamine in its liquid form. As a substituted chroman derivative with a primary amine, this compound possesses specific chemical liabilities that necessitate careful handling and storage to ensure its integrity for research and development applications. This guide details potential degradation pathways, provides validated protocols for forced degradation and long-term stability studies, and offers insights into data interpretation. The methodologies are grounded in established principles of chemical stability and align with international regulatory standards, such as those from the International Council for Harmonisation (ICH).
Introduction and Compound Overview
6-chlorochroman-3-yl-methylamine is a heterocyclic compound featuring a chroman scaffold, a structure prevalent in a wide range of biologically active molecules and natural products[1][2]. The molecule's key functional groups are the chlorinated aromatic ring, the ether linkage within the chroman system, and a primary aminomethyl group at the C3 position. These features contribute to its potential as a valuable intermediate in medicinal chemistry but also define its stability profile.
Understanding the chemical stability of such a compound is critical for several reasons:
-
Purity and Potency: Degradation can lead to a decrease in the concentration of the active substance and the formation of impurities, affecting experimental outcomes and potentially introducing toxicological risks.[3]
-
Shelf-Life Determination: Establishing a stable shelf-life is essential for managing inventory in research and for defining retest periods or expiration dates in a pharmaceutical context.[4][5]
-
Formulation Development: Knowledge of degradation pathways informs the selection of suitable solvents, excipients, and packaging to create a stable final product.[6]
This application note serves as a practical resource, explaining the causality behind storage recommendations and experimental protocols to ensure the generation of reliable and reproducible stability data.
Recommended Storage and Handling Protocols
To maintain the chemical integrity of 6-chlorochroman-3-yl-methylamine liquid, adherence to the following storage conditions is critical. These recommendations are based on the known reactivity of amine and chroman functional groups.
| Parameter | Recommendation | Rationale and In-Depth Insights |
| Temperature | 2–8°C (Refrigerated) | Lower temperatures decrease the rate of most chemical degradation reactions, including thermal decomposition, which can be a concern for amines.[7][8] Storing at refrigerated conditions is a standard precautionary measure for complex organic intermediates to minimize kinetic degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The primary amine group is susceptible to oxidation, a common degradation pathway involving free radicals.[6][9] Storing under an inert atmosphere displaces oxygen, significantly mitigating the risk of oxidative degradation. |
| Light Exposure | Protection from Light (Amber Vial) | Chroman and other heterocyclic aromatic ring systems can absorb UV-visible light, leading to photochemical degradation (photolysis).[3] Using amber glass or other opaque containers is mandatory to prevent the initiation of these light-induced reactions. |
| Container | Tightly Sealed, Chemically Inert Container | The container should be made of a non-reactive material, such as Type I borosilicate glass. The closure (e.g., a PTFE-lined cap) must provide an airtight seal to prevent exposure to atmospheric oxygen and moisture.[10][11] Amines are hygroscopic and can absorb moisture, which can facilitate hydrolytic degradation. |
| pH and Solvent | Aprotic, Neutral Solvent | As a primary amine, the compound is basic. Contact with acids should be avoided to prevent salt formation and potential acid-catalyzed degradation.[11] If in solution, an aprotic solvent is preferable. In aqueous solutions, the pH should be maintained in the neutral to slightly basic range, as extreme pH can catalyze hydrolysis. |
Potential Chemical Degradation Pathways
The molecular structure of 6-chlorochroman-3-yl-methylamine suggests several potential pathways for degradation. These are the primary reactions to anticipate during stability studies. Forced degradation studies are designed to intentionally trigger these pathways to understand the resulting degradants.[6][12]
-
Oxidation: This is a high-risk pathway. The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by oxidizing agents (e.g., atmospheric oxygen, peroxides) to form various products, including imines, oximes, or hydroxylamines.[9][13] The chroman ring itself can also undergo oxidative processes.[14]
-
Acid/Base Hydrolysis: While the ether bond in the chroman ring and the C-N bond are generally stable, extreme pH conditions combined with elevated temperatures can force hydrolysis. Acidic conditions target functional groups like esters and amides, while basic conditions can also promote degradation.[6]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to break weaker bonds in the molecule, leading to fragmentation. The stability of amines to heat can vary significantly based on their structure.[7][15]
-
Photodegradation: Exposure to light, particularly UV radiation, can excite the molecule to a higher energy state, leading to bond cleavage and the formation of radical species that initiate further degradation. This is a common pathway for compounds with aromatic and heterocyclic rings.[3][16]
Caption: Potential degradation pathways for 6-chlorochroman-3-yl-methylamine.
Protocols for Stability Assessment
A comprehensive stability assessment involves both forced degradation studies to identify likely degradation products and systematic long-term studies to determine shelf-life.
Protocol: Forced Degradation (Stress Testing)
This study is crucial for developing and validating a stability-indicating analytical method, which is a method capable of separating the intact compound from its degradation products.[12][17] A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized.[12]
Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.
Analytical Method: A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector is recommended. This allows for the quantification of the parent compound and the detection of new peaks corresponding to degradants.
Experimental Workflow:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of 6-chlorochroman-3-yl-methylamine liquid at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Unstressed Control: Immediately analyze a portion of the stock solution to serve as the time-zero (t=0) reference.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C. Withdraw aliquots at set time points (e.g., 2, 6, 24 hours), neutralize, and dilute for analysis.[17]
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C. Withdraw aliquots at the same time points, neutralize, and dilute for analysis.[17]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Analyze at set time points.[6][9]
-
Thermal Degradation: Place the neat liquid compound (or its solution) in a controlled-temperature oven at 80°C. Analyze samples at various time points (e.g., 24, 48, 72 hours).[6]
-
Photostability: Expose the compound (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.[16]
-
Analysis and Evaluation: Analyze all stressed samples and controls by HPLC-PDA. Calculate the percentage degradation against the unstressed control. Evaluate peak purity to ensure the main peak is not co-eluting with degradants.
Protocol: Long-Term and Accelerated Stability Studies
These studies are performed to propose a shelf-life and confirm the recommended storage conditions based on real-time and predictive data modeling.[4][5] The protocols are defined by ICH Guideline Q1A(R2).[16]
Objective: To evaluate the stability of the compound over an extended period under defined storage conditions.
Study Design:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months, then annually[16][18] |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months[4][16] |
*Intermediate testing is performed if significant change occurs during accelerated testing.
Step-by-Step Protocol:
-
Batch Selection: Use at least one representative batch of the 6-chlorochroman-3-yl-methylamine liquid.
-
Packaging: Package the samples in the proposed container-closure system (e.g., sealed amber glass vials).
-
Storage: Place the packaged samples into calibrated stability chambers set to the conditions specified in the table above.
-
Testing: At each designated time point, pull samples from the chambers and allow them to equilibrate to ambient conditions.
-
Analysis: Perform a series of tests on the pulled samples, including:
-
Appearance: Visual inspection for color change or precipitation.
-
Assay: Quantification of the parent compound (e.g., by HPLC) to determine its concentration.
-
Purity/Degradation Products: Chromatographic analysis (e.g., by HPLC) to detect and quantify any impurities or degradation products that have formed.
-
-
Evaluation: Compare the results over time to the initial (t=0) data. A "significant change" (e.g., >5% loss in assay, significant increase in a specific degradant) under accelerated conditions may warrant intermediate testing and can be used to predict the long-term shelf-life.[18]
Conclusion
The stability of 6-chlorochroman-3-yl-methylamine liquid is paramount for its successful application in research and development. Its primary amine and chroman functionalities make it particularly susceptible to oxidative and photolytic degradation. By adhering to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—users can significantly prolong the compound's viability. The provided protocols for forced degradation and long-term stability testing offer a robust framework for systematically evaluating its stability profile, developing stability-indicating methods, and establishing a reliable shelf-life, thereby ensuring the quality and consistency required for scientific and pharmaceutical advancement.
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Investigation into Phenoxonium Cations Produced during the Electrochemical Oxidation of Chroman-6-ol and Dihydrobenzofuran-5-ol Substituted Compounds | Request PDF. (2019). ResearchGate. Available at: [Link]
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Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Available at: [Link]
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Visible-Light-Induced Deaminative Alkylation for the Synthesis of Chroman-4-One Derivatives via EDA Complexes. (2023). ResearchGate. Available at: [Link]
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Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (2021). PMC. Available at: [Link]
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Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (2023). MDPI. Available at: [Link]
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Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (2022). Chemistry – An Asian Journal. Available at: [Link]
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Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). PMC. Available at: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. Available at: [Link]
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Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. (2025). ChemRxiv. Available at: [Link]
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Advances in chemistry of chromone aminomethyl derivatives. (2015). French-Ukrainian Journal of Chemistry. Available at: [Link]
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Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. (2023). PMC. Available at: [Link]
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METHYLAMINE SOLUTION 30% FOR SYNTHESIS MSDS. (2018). Loba Chemie. Available at: [Link]
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Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). PMC. Available at: [Link]
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(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-38-5. (n.d.). Reagent Database. Available at: [Link]
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Hydrolytic Stability of New Amino Acids Analogues of Memantine. (2018). MDPI. Available at: [Link]
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An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. (2022). PMC. Available at: [Link]
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2-(Aminomethyl)chromans that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma and ischemia. (1998). Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: (6-Chloro-chroman-3-yl)-methylamine as a Premier Chiral Intermediate in Medicinal Chemistry
Abstract
The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] The introduction of specific substituents, such as a chlorine atom, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by modulating properties like lipophilicity and metabolic stability.[3][4][5] When combined with a stereodefined center, as in the case of enantiopure (6-Chloro-chroman-3-yl)-methylamine, this scaffold becomes a powerful building block for the development of next-generation therapeutics. This guide provides an in-depth exploration of (6-Chloro-chroman-3-yl)-methylamine, detailing its synthesis, chiral resolution, and application as a versatile intermediate for drug discovery professionals. We present validated protocols and the scientific rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
The Strategic Advantage of the Chroman-3-yl-methylamine Scaffold
The value of (6-Chloro-chroman-3-yl)-methylamine as a synthetic intermediate stems from the convergence of three key structural features:
-
The Privileged Chroman Core: This benzopyran system is a cornerstone in medicinal chemistry, found in molecules ranging from anticancer agents to potassium channel openers like Cromakalim.[2][6] Its rigid, defined conformation allows for precise presentation of substituents to biological targets.
-
The 6-Chloro Substituent: The chlorine atom at the 6-position is not merely a placeholder. It significantly increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, it can form specific halogen bonds with protein targets and block sites of metabolic oxidation, thereby increasing the drug's half-life.[4]
-
The Chiral 3-Aminomethyl Group: The stereocenter at the C3 position is critical. Biological systems are inherently chiral, and often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[7] The primary amine serves as a versatile chemical handle, allowing for straightforward elaboration into a diverse library of compounds through well-established reactions like amide coupling and reductive amination.
Below is a conceptual workflow illustrating the journey from racemic synthesis to the application of the enantiopure intermediate in creating diverse molecular entities.
Caption: Overall workflow from synthesis to application.
Synthesis and Enantiomeric Purification
The efficient generation of enantiomerically pure (6-Chloro-chroman-3-yl)-methylamine is paramount. While direct asymmetric synthesis methods are increasingly common for chroman derivatives,[8][9][10] a robust and widely applicable strategy involves the synthesis of the racemate followed by high-fidelity chiral resolution.
Plausible Racemic Synthesis Route
A common strategy begins with the corresponding 6-chloro-chroman-4-one, which can be prepared from substituted phenols.[11] The ketone is then reduced to the alcohol, which serves as a precursor to the amine.
-
Reduction to Alcohol: 6-chloro-chroman-4-one is reduced to (±)-6-chloro-chroman-4-ol using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[11]
-
Conversion to Amine: The hydroxyl group is not a good leaving group, so it must first be activated. A common method is conversion to a mesylate or tosylate, followed by nucleophilic substitution with an azide (e.g., sodium azide), and subsequent reduction of the azide to the primary amine. An alternative, more direct route involves a Mitsunobu reaction with a protected amine equivalent. The final step would be the introduction of the methyl group, often via reductive amination of the primary amine with formaldehyde.
Chiral Resolution: The Key to Enantiopurity
The separation of the racemic mixture into its constituent enantiomers is the most critical step. While classical resolution via diastereomeric salt formation is an option,[12] preparative High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) offers superior efficiency, scalability, and purity.[7][13]
Table 1: Physicochemical Properties of (6-Chloro-chroman-3-yl)-methylamine
| Property | Value | Source |
| CAS Number | 885271-38-5 | [14] |
| Molecular Formula | C₁₀H₁₂ClNO | [14] |
| Molecular Weight | 197.66 g/mol | [14] |
| InChIKey | KRGBYALRWWPLMH-UHFFFAOYSA-N | [14] |
| Hydrogen Bond Acceptors | 2 | [14] |
| Hydrogen Bond Donors | 1 | [14] |
Protocol 1: Preparative Chiral HPLC Resolution
Objective: To separate racemic (±)-(6-Chloro-chroman-3-yl)-methylamine into its (R) and (S) enantiomers with high enantiomeric excess (>99% ee).
Rationale: Polysaccharide-based chiral stationary phases are exceptionally effective at resolving a wide range of chiral amines through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The choice of a non-polar mobile phase with an alcohol modifier allows for fine-tuning of retention times and resolution.
Materials:
-
Racemic (6-Chloro-chroman-3-yl)-methylamine
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Preparative Chiral Column (e.g., Daicel CHIRALPAK® series)
-
HPLC system with a UV detector and fraction collector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The small amount of DEA is crucial; it acts as a competitor for acidic sites on the silica backbone of the CSP, preventing peak tailing and improving peak shape for the basic amine analyte.
-
Sample Preparation: Dissolve the racemic amine in a minimal amount of the mobile phase to a concentration of 5-10 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
System Equilibration: Equilibrate the preparative chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Fraction Collection: Collect the two separated enantiomeric peaks into distinct fractions. Automated fraction collectors triggered by peak detection are ideal.
-
Analysis and Pooling: Analyze small aliquots of each collected fraction using an analytical chiral HPLC column under similar conditions to confirm the purity and enantiomeric excess (% ee) of each enantiomer.
-
Solvent Removal: Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure (rotary evaporation) to yield the isolated, enantiopure products.
Table 2: Representative Chiral HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Daicel CHIRALPAK® IA or similar | Proven selector for chiral amines. |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | Balances retention and resolution. DEA improves peak shape. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard for good separation efficiency. |
| Detection | UV at 280 nm | Chroman ring provides strong UV absorbance. |
| Expected tR1 | ~8.5 min | Retention time for the first-eluting enantiomer. |
| Expected tR2 | ~10.2 min | Retention time for the second-eluting enantiomer. |
| Resolution (Rs) | > 2.0 | A value >1.5 indicates baseline separation, ensuring high purity. |
Applications in Lead Optimization & Synthetic Protocols
Once isolated, the enantiopure amine is a launchpad for creating diverse analogs. The primary amine offers a reliable point for synthetic diversification.
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Troubleshooting & Optimization
Troubleshooting cyclization failures in 6-chlorochroman ring formation
Welcome to the technical support center for the synthesis of 6-chlorochroman and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common cyclization failures and provide field-tested troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide: Addressing Specific Cyclization Failures
This section tackles the most frequent and frustrating issues encountered during the intramolecular cyclization to form the 6-chlorochroman ring system.
Q1: My reaction has stalled. I see the formation of the allylated phenol intermediate by TLC/LC-MS, but it's not converting to the final 6-chlorochroman product. What's going wrong?
A1: This is a classic two-stage problem. The initial C-alkylation (a Friedel-Crafts type reaction) has likely succeeded, but the subsequent intramolecular hydroalkoxylation (the ring-forming step) is failing. This is a common bottleneck, particularly in acid-catalyzed methods.
Causality & Troubleshooting Steps:
-
Insufficient Thermal Energy: The cyclization step often has a higher activation energy than the initial allylation. If the allylated intermediate is stable at your current reaction temperature, the reaction will appear to stall.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. In one documented gold(I)-catalyzed synthesis, raising the temperature from 50 °C to 60 °C was critical to drive the cyclization of an intermediate to the desired chroman.[1][2] Monitor the reaction closely by TLC to ensure the intermediate is consumed without significant decomposition.
-
-
Inadequate Brønsted Acidity: While a Lewis acid might be excellent for the initial C-C bond formation, the oxygen-heterocycle formation (hydroalkoxylation) is often more efficiently catalyzed or co-catalyzed by a Brønsted acid.[1] The Lewis acid alone may not be sufficient to protonate the alkene of the allyl group effectively for the intramolecular attack by the phenolic oxygen.
-
Solution: Introduce a Brønsted acid co-catalyst. If you are using a Lewis acid like Au(I), adding a catalytic amount of a strong Brønsted acid such as triflimide (HNTf₂) can dramatically promote the final ring closure.[1]
-
Troubleshooting Workflow: Stalled at Intermediate
Caption: Logical steps for troubleshooting a stalled cyclization.
Q2: My reaction mixture has turned into a dark, insoluble tar, and the yield of the desired product is extremely low or zero. What is causing this polymerization?
A2: Tar formation is a strong indicator of substrate or product polymerization, a frequent side reaction under harsh acidic conditions.[3] Phenols and styrenyl-type intermediates are particularly susceptible to acid-catalyzed polymerization. The strong Lewis acids typically used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), are often the primary culprits.[3][4]
Causality & Troubleshooting Steps:
-
Excessively Strong Lewis Acid: Potent Lewis acids like AlCl₃ can generate highly reactive carbocation intermediates that polymerize faster than they cyclize.[3]
-
Solution: Switch to a milder Lewis acid. A range of catalysts with varying Lewis acidity can be employed.[5] See the table below for a comparison. Start with a milder option and screen upwards in strength only if reactivity is too low.
-
-
High Catalyst Loading: Using stoichiometric or excess amounts of a Lewis acid dramatically increases the concentration of reactive species and the likelihood of side reactions.[5]
-
Solution: Reduce the catalyst loading to catalytic amounts (e.g., 5-10 mol%). If the reaction is too slow, a modest increase may help, but avoid stoichiometric quantities if possible.
-
-
High Reaction Temperature: Elevated temperatures accelerate all reaction rates, including undesirable polymerization pathways.
-
Solution: Perform the reaction at a lower temperature. Starting at 0 °C or even -20 °C can effectively suppress polymerization while still allowing the desired reaction to proceed, albeit more slowly.[3]
-
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Type Reactions
| Catalyst | Relative Strength | Typical Use Case | Key Considerations |
| AlCl₃, SbCl₅ | Very Strong | Highly deactivated aromatic rings | High risk of polymerization, strict anhydrous conditions required.[5] |
| TiCl₄, SnCl₄ | Strong | General purpose, good for many acylation/alkylation reactions.[5] | Moisture sensitive; can still cause polymerization with sensitive substrates.[6] |
| BF₃·OEt₂, ZnCl₂ | Moderate | Acid-sensitive substrates like furans or phenols.[3] | Generally lower reactivity, may require higher temperatures or longer times. |
| Lanthanide Triflates (e.g., Yb(OTf)₃) | Mild & Water-Tolerant | Intramolecular hydroalkoxylation.[7] | Excellent for the cyclization step; may be less effective for initial C-C bond formation. |
Q3: The reaction is clean, but the yield is consistently low (<30%). I've confirmed the identity of the product, so it's not a case of mistaken identity. What factors could be limiting the yield?
A3: Consistently low but clean yields often point to subtle issues with reaction setup, reagent quality, or suboptimal stoichiometry rather than catastrophic side reactions.
Causality & Troubleshooting Steps:
-
Presence of Moisture: Many catalysts used for this transformation, particularly traditional Lewis acids, are extremely water-sensitive.[3] Water can hydrolyze and deactivate the catalyst, effectively halting the reaction.
-
Protocol: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: In some protocols, particularly those involving a one-pot allylation/cyclization, an excess of one reagent (often the phenol) is used to drive the reaction to completion.[1][2]
-
Solution: Experiment with the stoichiometry. Try using a 1.5 to 3-fold excess of the 4-chlorophenol derivative relative to the allylic partner.
-
-
Poor Quality Starting Material: The starting materials, such as the allylic alcohol or halide, may have degraded or contain inhibitors.
-
Solution: Purify starting materials immediately before use. For example, allylic alcohols can be filtered through a short plug of activated alumina to remove acidic impurities. Verify purity by NMR or GC-MS.
-
Experimental Protocol: General Procedure for Gold-Catalyzed 6-Chlorochroman Synthesis
This protocol is adapted from methodologies known to be effective for chroman synthesis and serves as a robust starting point for optimization.[1][2]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the substituted 4-chlorophenol (1.5 mmol, 1.5 equiv).
-
Reagent Addition: Add the allylic alcohol (1.0 mmol, 1.0 equiv) followed by the anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL).
-
Catalyst Introduction: In a separate vial, dissolve the gold(I) catalyst (e.g., PPh₃AuNTf₂, 0.05 mmol, 5 mol%) in the solvent (0.5 mL) and add it to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (start screening at 60 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. Stain TLC plates with a potassium permanganate solution to visualize both starting materials and the product.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic strategies for forming a chroman ring?
A: Chroman synthesis is a well-explored area. Key strategies include:
-
Friedel-Crafts Allylation followed by Intramolecular Hydroalkoxylation: This is a very common two-step or one-pot sequence where a phenol is first C-allylated, and the resulting intermediate is cyclized under acidic conditions.[2] This is often the basis for the troubleshooting scenarios discussed above.
-
Mitsunobu Reaction: An intramolecular Mitsunobu reaction of a pre-formed phenolic alcohol can be a very clean and high-yielding method, though it requires a multi-step synthesis of the starting diol.[8]
-
Intramolecular Heck Coupling: Coupling of an o-iodophenol with an allylic alcohol, followed by reduction and cyclization, offers another convergent route.[8]
-
Catalytic Annulation: Direct reaction of a phenol with an alkene or benzylic alcohol catalyzed by a Brønsted acid can form the chroman ring in a single step.[8]
Q: How does the chloro-substituent at the 6-position affect the cyclization reaction?
A: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This means that the initial Friedel-Crafts allylation step may require slightly harsher conditions (e.g., a stronger Lewis acid or higher temperature) compared to an unsubstituted or electron-rich phenol. However, its deactivating effect is moderate, and successful cyclizations are widely reported.[9]
Q: Can I use a different starting material instead of an allylic alcohol?
A: Yes, other allylating agents can be used. Allylic halides (bromides or chlorides) are classic electrophiles for Friedel-Crafts alkylations.[4] However, modern methods often favor allylic alcohols because the only byproduct is water, making the process more atom-economical and environmentally benign.[2]
Q: What is the expected mechanism for an acid-catalyzed cyclization of a 4-chloro-2-allylphenol?
A: The reaction proceeds through a well-established electrophilic aromatic substitution and hydroalkoxylation pathway.
Reaction Mechanism: Acid-Catalyzed Cyclization
Caption: Key steps in the formation of 6-chlorochroman.
References
-
Dixon, D. J., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dixon, D. J., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry, 9, 1849-1856. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. ResearchGate. Available at: [Link]
-
Dixon, D. J., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. ResearchGate. Available at: [Link]
-
Reddy, G. J., et al. (2014). Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists. Taylor & Francis Online. Available at: [Link]
-
Demir, A. S., et al. (2020). Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. PubMed. Available at: [Link]
-
Marks, T. J., & Dzudza, A. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Chemistry Portal. Available at: [Link]
-
Zhang, W., et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. Available at: [Link]
-
Pikl, S., et al. (2013). Synthesis of a functionalized chromane derivative via a TiCl4-mediated cyclization reaction. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine. Google Patents.
-
Dömling, A., et al. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Radical cyclization to synthesize chroman-4-ones. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chroman-4-one derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Majumder, S., et al. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]
-
Feng, X., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journals. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
Sources
- 1. BJOC - Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols [beilstein-journals.org]
- 2. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 8. Chromane synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Enantiopurification of (6-Chloro-chroman-3-yl)-methylamine
Case ID: #CHL-6CC-3MA Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are attempting to optimize the enantiomeric excess (ee) of (6-Chloro-chroman-3-yl)-methylamine . This molecule features a stereocenter at the C3 position of the chroman ring, separated from the primary amine by a methylene spacer. The 6-chloro substituent increases lipophilicity compared to the parent chroman, altering solubility profiles in classical resolution.
This guide prioritizes Diastereomeric Salt Crystallization (thermodynamic control) as the primary scale-up method, with Enzymatic Kinetic Resolution as a high-selectivity alternative.
Module 1: Chemical Resolution (Diastereomeric Salt Formation)
The Protocol
For primary amines like (6-Chloro-chroman-3-yl)-methylamine, acidic resolving agents are required. Based on the structural rigidity of the chroman scaffold, L-(+)-Tartaric acid and (S)-(+)-Mandelic acid are the highest probability screening candidates.
Standard Operating Procedure (SOP-RES-01):
-
Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent.
-
Solvent Selection: The 6-chloro group reduces water solubility. Use Ethanol (95%) or Methanol/Isopropyl Acetate (1:2) .
-
Temperature Ramp: Dissolve at near-reflux (
), cool slowly to room temperature ( ) over 4 hours, then age at .
Troubleshooting Guide: Salt Resolution
| Symptom | Root Cause | Corrective Action |
| "Oiling Out" (Precipitate is a gum, not crystal) | Solvent polarity is too low or cooling is too rapid. | 1. Re-heat and add a polar co-solvent (e.g., 5-10% Methanol or Water).2. Seed the mixture with a pure crystal if available.3. Use the "Double-Solvent" method: Dissolve in good solvent (MeOH), add poor solvent (EtOAc) until cloudy, then heat to clear. |
| Low Yield (<20%) | Salt solubility is too high in the chosen solvent. | 1. Switch to a less polar solvent (e.g., from EtOH to iPrOH).2. Increase concentration (reduce solvent volume by 30%). |
| Stalled ee (e.g., stuck at 80%) | Eutectic composition reached or inclusion of mother liquor in crystals. | 1. Recrystallize: Dissolve the salt in fresh solvent and recrystallize. Do not add more resolving agent.2. Swish/Slurry: Suspend the solid in solvent, stir at reflux for 1 hour, then cool. This dissolves surface impurities (Ostwald Ripening). |
Workflow Visualization: Salt Resolution Logic
Caption: Decision tree for optimizing diastereomeric salt crystallization. Green paths indicate success; red paths require intervention.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
If chemical resolution fails or yields are poor, Lipase-catalyzed Acylation is the modern alternative. This method uses an enzyme to selectively acetylate the (R)-enantiomer (typically), leaving the (S)-amine untouched.
Mechanism: The amine reacts with an acyl donor (Ethyl Acetate or Isopropyl Acetate) in the presence of Candida antarctica Lipase B (CAL-B/Novozym 435) .
Troubleshooting Guide: Biocatalysis
| Issue | Diagnosis | Solution |
| Low Conversion (<40%) | Product inhibition or equilibrium limitation. | 1. Use an irreversible acyl donor like Ethyl Methoxyacetate or Vinyl Acetate (tautomerizes to acetaldehyde, driving equilibrium).2. Remove by-product (alcohol) using molecular sieves. |
| Low Selectivity (E < 20) | Non-specific background reaction. | 1. Lower the temperature to |
| Enzyme Aggregation | High substrate concentration or water content. | 1. Ensure solvent is anhydrous.2. Use immobilized enzyme (beads) rather than free powder. |
Module 3: Analytical Validation (Chiral HPLC)
You cannot optimize what you cannot measure. The primary amine group causes severe peak tailing on silica-based columns due to interaction with residual silanols.
Recommended Method (SOP-ANA-05):
-
Column: Daicel Chiralpak IA or Chiralcel OD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Ethanol (90:10).
-
Modifier (CRITICAL): Add 0.1% Diethylamine (DEA) or Ethanolamine .
-
Why? The basic modifier competes for active silanol sites, sharpening the amine peak.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (targeting the chlorochroman chromophore).
HPLC Troubleshooting Matrix
| Observation | Probable Cause | Fix |
| Broad, Tailing Peaks | Lack of basic modifier. | Add 0.1% DEA to the mobile phase immediately. |
| No Separation (Co-elution) | Incorrect column selectivity. | Switch from Amylose (IA/AD) to Cellulose (OD/IC) backbone. |
| Retention Time Drift | Temperature fluctuation or volatile modifier evaporation. | Thermostat column at |
Visualization: Analytical Method Development
Caption: Logic flow for developing a robust chiral HPLC method for amine derivatives.
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Retrieved from
- S.V. Ley et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Tetrahedron, 62(39), 9174-9182.
-
Daicel Chiral Technologies. (2025). Chiral Separation of Amines: Application Note. Retrieved from
-
LibreTexts Chemistry. (2022). Resolution (Separation) of Enantiomers via Diastereomeric Salts. Retrieved from
-
Unchained Labs. (2024). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for (6-Chloro-chroman-3-yl)-methylamine and associated reagents before handling.
Sources
Resolving solubility issues of 6-chlorochroman amine in aqueous buffers
Technical Support Center: Solubility Optimization Guide for 6-Chlorochroman Amine
Executive Summary
Molecule: 6-Chlorochroman-4-amine (and related isomers) Chemical Class: Lipophilic Bicyclic Primary Amine Key Challenge: The molecule exhibits a "solubility cliff" near physiological pH (7.4).[1][2] As a weak base (pKa ≈ 9.8–10.2), it is soluble in acidic environments but rapidly precipitates as a neutral free base when diluted into neutral buffers.[3]
This guide provides validated protocols to solubilize 6-chlorochroman amine for biological assays, emphasizing pH control, cosolvent strategies, and cyclodextrin complexation.[3]
Part 1: Physicochemical Profile[1][3][4][5][6]
Understanding the underlying chemistry is the first step to preventing precipitation.
| Property | Value (Approx.) | Implication for Solubility |
| pKa (Amine) | ~9.8 – 10.2 | Critical. At pH < 8, it is protonated (cationic) and soluble.[1] At pH > 8, it becomes neutral and insoluble.[3] |
| LogP (Lipophilicity) | ~2.5 – 3.5 | Moderate lipophilicity.[1] The neutral form prefers organic solvents (DMSO, lipids) over water. |
| Salt Form | Hydrochloride (HCl) | Ideally used for initial weighing.[1] Warning: Dissolving the HCl salt in a strong buffer (e.g., PBS) can still lead to precipitation if the buffer capacity neutralizes the salt's acidity. |
| Solubility (Water) | < 0.1 mg/mL (pH 7.[1]4) | Requires formulation aid for concentrations > 10 µM.[1] |
Part 2: Validated Solubilization Protocols
Method A: The "pH-Shift" Method (For Acidic Assays)
Best for: Chemical stability studies, acidic receptor binding assays.[3]
Mechanism: Maintains the amine in its protonated, cationic state (
-
Stock Preparation: Dissolve 10 mg of 6-chlorochroman amine (HCl salt) in 1 mL of water or 10 mM HCl .[1]
-
Note: If using the Free Base (oil/solid), you must use 100% DMSO or 1 equivalent of HCl to dissolve.
-
-
Buffer Selection: Use Acetate buffer (pH 4.5 – 5.[1]5) or Citrate buffer.[1]
-
Dilution: Dilute the stock directly into the acidic buffer.
-
Result: Solution remains clear up to ~5–10 mM.[1]
-
Method B: The "Cosolvent Spike" (For High Throughput Screening)
Best for: Short-term assays where <1% DMSO is tolerated.[1]
Mechanism: Uses a water-miscible organic solvent to solvate the hydrophobic chroman core.[1]
-
Stock: Prepare 50 mM stock in anhydrous DMSO .
-
Intermediate Dilution (Critical Step): Do not dilute directly into the well.[1]
-
Dilute stock 1:10 in pure ethanol or PEG-400 first.[1]
-
-
Final Dilution: Spike this intermediate into the aqueous buffer (HEPES or PBS) while vortexing.
Method C: Cyclodextrin Complexation (The Gold Standard)
Best for: Animal studies (IV/IP), long-term cell culture, and neutral pH assays.[3]
Mechanism: The hydrophobic chroman ring enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.
Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS or water.[1]
-
Tip: SBE-β-CD (Captisol®) is also effective.[1]
-
-
Stock Addition: Add 6-chlorochroman amine (solid HCl salt) directly to the vehicle.
-
Processing: Vortex for 5 minutes, then sonicate for 10–15 minutes at room temperature.
-
Result: Clear solution up to 5–10 mg/mL stable at pH 7.4.[1]
-
Part 3: Troubleshooting & FAQs
Q1: I diluted my DMSO stock (10 mM) into PBS (pH 7.4), and it turned cloudy immediately. Why? A: You encountered the "pH Crash."
-
The Cause: Your DMSO stock contained the neutral free base (or the salt was neutralized by the PBS). Upon hitting the aqueous buffer, the pH was fixed at 7.4. Since the pKa is ~10, the equilibrium shifts toward the neutral, hydrophobic form, which is insoluble in water.[3]
-
The Fix: Acidify your stock solution slightly or use Method C (Cyclodextrins) to shield the hydrophobic core.
Q2: Can I use Phosphate Buffered Saline (PBS)? A: Use with caution.
-
Risk: Phosphate anions can form insoluble ion pairs with amine cations at high concentrations, a phenomenon known as "salting out."[3]
-
Recommendation: Switch to Good's Buffers like HEPES or MOPS (50 mM), which have lower ionic interaction risks with amines.[3]
Q3: The compound "oiled out" instead of precipitating as a powder. What does this mean? A: This is characteristic of lipophilic amines with low melting points.
-
The Cause: The compound separated as a liquid phase (supercooled liquid) rather than a crystal. This is thermodynamically unstable and will lead to erratic assay data.[1]
-
The Fix: You must increase the solubilizing power of your vehicle. Add 0.05% Tween-80 or increase the DMSO concentration if the assay permits.[1]
Q4: How do I store the stock solution? A: Store as a 50 mM solution in DMSO at -20°C.
-
Warning: 6-chlorochroman amines can be sensitive to oxidation (forming quinone-imines) or carbamate formation if exposed to atmospheric
.[1] Ensure the vial is sealed tightly and minimize freeze-thaw cycles.
Part 4: Decision Logic & Workflows
Figure 1: Solubility Optimization Decision Tree
Caption: Logical workflow for selecting the optimal formulation based on assay pH and tolerance for organic solvents.
Figure 2: The "Anti-Precipitation" Serial Dilution Protocol
Caption: Correct dilution sequence to prevent local concentration spikes that cause irreversible precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16226826, 6-chloro-3,4-dihydro-2H-chromen-4-amine. Retrieved from [Link][1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology. (General reference for Method C).
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][3] European Journal of Pharmaceutical Sciences. (Source for pKa/Solubility theoretical framework).
Sources
Technical Support Center: Minimizing Side Reactions in Chroman-3-methanamine Alkylation
Welcome to the technical support center for the alkylation of chroman-3-methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Chroman-3-methanamine is a valuable building block in drug discovery, particularly for developing agents targeting neurodegenerative diseases.[1] However, its primary amine moiety presents a classic challenge in synthetic chemistry: achieving selective mono-alkylation while avoiding common side reactions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired N-alkylated product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-alkylation of chroman-3-methanamine.
Q1: My TLC/LC-MS analysis shows multiple product spots. A major byproduct has a lower polarity (higher Rf) than my expected product. What is happening?
This is the most common issue encountered and is almost certainly due to over-alkylation . The primary amine (your starting material) is first alkylated to form the desired secondary amine. However, this secondary amine can then be alkylated again to form an undesired tertiary amine byproduct. Often, the secondary amine is more nucleophilic than the starting primary amine, making this second alkylation kinetically favorable.[2]
Solutions:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent dropwise at a low temperature (e.g., 0 °C) can also help control the initial reaction rate and prevent localized high concentrations that favor dialkylation.[2]
-
Use Excess Amine: A common strategy to favor mono-alkylation is to use a large excess of the primary amine starting material. This increases the statistical probability that the alkylating agent will react with a molecule of the starting material rather than the product.
-
Competitive Protonation Strategy: An advanced method involves using the amine hydrobromide salt (R-NH₂·HBr) as the starting material with one equivalent of a non-nucleophilic base (e.g., triethylamine). The base selectively deprotonates the primary amine salt to generate the reactive free amine. Once the desired secondary amine is formed, it is immediately protonated by the remaining amine salt in the mixture. This protonated secondary amine is no longer nucleophilic and cannot undergo a second alkylation.[3][4]
Q2: My reaction is very slow or stalls, and I recover a significant amount of unreacted chroman-3-methanamine. What are the likely causes?
Several factors can lead to low conversion:
-
Insufficient or Inappropriate Base: The base is critical for deprotonating the amine (or its salt formed with HX byproduct) to maintain a nucleophilic species. If the base is too weak or insoluble in your solvent, the reaction will be slow.[5]
-
Poor Leaving Group: The rate of this SN2 reaction is highly dependent on the quality of the leaving group on your alkylating agent. The general reactivity trend is R-I > R-Br > R-Cl > R-OTs. If you are using an alkyl chloride, consider switching to the bromide or iodide.
-
Low Temperature: While lower temperatures can help control selectivity (see Q1), they also slow down the reaction rate. A systematic increase in temperature (e.g., from room temperature to 40-60 °C) may be necessary to drive the reaction to completion.[2][5]
-
Steric Hindrance: If either the chroman-3-methanamine or the alkylating agent is sterically bulky, the SN2 reaction will be slower. In such cases, longer reaction times and higher temperatures may be required.
Q3: Instead of my desired product, I am forming an olefin and recovering my starting amine. What is causing this?
This indicates that an E2 elimination reaction is outcompeting the desired SN2 alkylation. This typically occurs when using a strong, sterically hindered base (e.g., DBU, t-BuOK) with a secondary or sterically hindered primary alkyl halide. The base is abstracting a proton from the alkyl halide, leading to the formation of a double bond and eliminating the halide.
Solutions:
-
Switch to a Milder Base: Use a weaker, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to act as an acid scavenger without promoting elimination.[5][6]
-
Modify the Substrate: If possible, use an alkylating agent that is less prone to elimination (e.g., a primary halide instead of a secondary one).
Core Logic: The Dialkylation Challenge
The central problem in the alkylation of primary amines is controlling selectivity. The diagram below illustrates the desired mono-alkylation pathway versus the competing over-alkylation side reaction.
Caption: Reaction pathways for chroman-3-methanamine alkylation.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for this alkylation?
Polar aprotic solvents are generally preferred as they can solvate the cationic species involved in the SN2 transition state without forming strong hydrogen bonds with the amine nucleophile.[7]
-
DMF (N,N-Dimethylformamide) and Acetonitrile (ACN) are excellent first choices. They typically offer good solubility for the amine salt and the inorganic bases commonly used.[2][5]
-
DMSO (Dimethyl sulfoxide) can also be effective and has been shown to influence selectivity in some cases.[6][8] However, workup can be more challenging due to its high boiling point.
-
THF (Tetrahydrofuran) is another option, though its lower polarity may result in slower reaction rates compared to DMF or DMSO.[9]
Q: Which base should I choose: an organic amine or an inorganic carbonate?
For direct alkylation with alkyl halides, mild inorganic bases are often superior.
| Base Type | Examples | Pros | Cons |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Inexpensive, easy to remove by filtration, low risk of promoting elimination reactions.[6] Cesium bases can sometimes enhance rates.[10][11] | Can have limited solubility in some organic solvents. |
| Organic Amines | Triethylamine (TEA), DIPEA | Good solubility, act as homogeneous bases. | Can be nucleophilic, may complicate purification, stronger bases can promote elimination. |
Recommendation: Start with potassium carbonate (K₂CO₃). It provides a good balance of reactivity, cost, and ease of use.
Q: Is direct alkylation with an alkyl halide always the best method?
No. Reductive amination is a powerful and often superior alternative for achieving selective mono-alkylation.[12] This one-pot procedure involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][13]
Advantages of Reductive Amination:
-
Excellent Selectivity: By its mechanism, it is impossible to form a tertiary amine, thus completely avoiding the over-alkylation problem.[12]
-
Mild Conditions: The reaction is typically run with mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which tolerate a wide range of functional groups.[2][14][15]
-
Broad Scope: Allows for the introduction of a wide variety of alkyl groups by simply changing the aldehyde or ketone used.
Caption: General workflow for reductive amination.
Q: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.[16]
-
Prepare your Plate: On a silica gel TLC plate, spot three lanes: your starting chroman-3-methanamine (SM), a co-spot (containing both SM and the reaction mixture), and the reaction mixture (Rxn).[17]
-
Elute: Use an appropriate solvent system (e.g., Ethyl Acetate/Hexanes with 1% triethylamine to prevent streaking of the amines).
-
Visualize: View the plate under a UV lamp and then stain with an appropriate stain (e.g., potassium permanganate or ninhydrin).
-
Analyze: The reaction is complete when the starting material spot has completely disappeared from the "Rxn" lane. The appearance of a new, higher Rf spot (less polar) indicates product formation. The co-spot helps to definitively distinguish the starting material from the product, especially if their Rf values are close.[17]
Validated Experimental Protocols
Protocol 1: Direct Alkylation with an Alkyl Bromide
This protocol is a general guideline for selective mono-alkylation.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add chroman-3-methanamine (1.0 eq.) and anhydrous DMF (approx. 0.1 M concentration).
-
Add Base: Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq.). Stir the suspension vigorously for 15 minutes at room temperature.
-
Add Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl bromide (1.05 eq.) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed.[2] Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Work-up: Upon completion, filter off the K₂CO₃ and wash the solid with ethyl acetate. Dilute the filtrate with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated secondary amine.[2]
Protocol 2: Reductive Amination
This protocol provides a highly selective route to the mono-alkylated product.
-
Setup: In a round-bottom flask, dissolve chroman-3-methanamine (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium towards the imine.[2]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be cautious of initial gas evolution.
-
Reaction: Continue stirring at room temperature for 3-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and formation of the product.[2]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.[2]
By carefully selecting your reaction strategy and optimizing conditions based on the principles outlined in this guide, you can successfully synthesize your target N-alkylated chroman-3-methanamine derivatives with high yield and purity.
References
- Experimental procedure for N-alkylation of primary amines - Benchchem.
- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
- Srivastava, S. K., Chauhan, P. M. S., & Bhaduri, A. P. (1999). A Novel Strategy for N-Alkylation of Primary Amines. Synthetic Communications, 29(12), 2085-2091.
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega, 3(6), 6345-6355. Available at: [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. (2021). Available at: [Link]
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations | Request PDF - ResearchGate. Available at: [Link]
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines - Benchchem.
- 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution - Books.
- A Technical Guide to the Fundamental Properties of Chroman-3-amine - Benchchem.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022). Available at: [Link]
-
How To: Monitor by TLC - Chemistry - University of Rochester. Available at: [Link]
-
Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF. (2002). Available at: [Link]
-
Mathur, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18234. Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). Available at: [Link]
-
Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines | Organic Process Research & Development - ACS Publications. (2004). Available at: [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
- US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Amination - Chemistry Steps. (2024). Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How To [chem.rochester.edu]
Technical Support Center: Purification of (6-Chloro-chroman-3-yl)-methylamine
A Guide for Researchers and Drug Development Professionals
The purification of chiral amines such as (6-Chloro-chroman-3-yl)-methylamine presents unique challenges in column chromatography. Due to the basic nature of the amine functional group and the presence of a stereocenter, researchers often encounter issues with peak tailing, poor resolution, and difficulties in separating enantiomers. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and optimize the purification of this and similar molecules, ensuring high purity and yield.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Severe Peak Tailing and Poor Recovery on Silica Gel
Question: Why is my (6-Chloro-chroman-3-yl)-methylamine streaking badly on my silica gel column, and what can I do to fix it?
Answer: This is the most common problem encountered when purifying basic compounds like amines on standard silica gel. The root cause is an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, non-specific binding leads to a portion of the analyte being retained more strongly than the rest, resulting in a "tailing" or streaked peak, which significantly reduces resolution and can lead to yield loss.
To counteract this, the interaction with the acidic silanols must be minimized. This can be achieved by either neutralizing the stationary phase or using an alternative stationary phase.
Solutions:
-
Mobile Phase Modification: The most direct solution is to add a small amount of a competing base to your mobile phase.[1][2] This additive will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-2% (v/v). It is effective but has a high boiling point, which can complicate removal from fractions.[2]
-
Ammonia (in Methanol): A solution of 1-2% concentrated ammonium hydroxide in methanol can be used as part of the polar component of the mobile phase. Ammonia is highly effective and volatile, making it easier to remove during solvent evaporation.[2][3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: These columns have an organic amine bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents silanol interactions. This often allows for the use of simple neutral solvent systems like hexane/ethyl acetate.[4][5]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines.
-
Reversed-Phase Chromatography (C18): For highly polar amines, reversed-phase chromatography can be very effective. By using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate), the amine is kept in its neutral, less polar form, increasing its retention on the nonpolar C18 stationary phase and often yielding excellent peak shape.[6][7]
-
The following diagram illustrates the cause of peak tailing and the mechanism of action for the proposed solutions.
Caption: Mechanism of amine peak tailing on silica and its prevention.
Issue 2: Inability to Separate Enantiomers
Question: My compound is a racemate. How can I separate the two enantiomers of (6-Chloro-chroman-3-yl)-methylamine?
Answer: Standard column chromatography on an achiral stationary phase like silica gel cannot separate enantiomers. To achieve this, you must use chiral column chromatography . This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes.[8] This differential interaction leads to different retention times, allowing for their separation.
For chroman derivatives and primary amines, polysaccharide-based CSPs are often the most successful.[9][10]
| CSP Type | Common Trade Names | Principle of Separation | Suitability for Amines/Chroman Derivatives |
| Polysaccharide-Based | Chiralpak® (IA, AD, etc.), Chiralcel® | Based on derivatized cellulose or amylose. Separation occurs via hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.[9] | Excellent. Widely reported success for separating chroman analogs and a broad range of amines.[9][10] |
| Pirkle-Type (Brush-Type) | Sumichiral™ OA series, Whelk-O® | A small chiral molecule is covalently bonded to the silica support. Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[8][11] | Good. Effective for compounds with aromatic rings and hydrogen bond donors/acceptors, which are present in your molecule. |
| Crown Ether-Based | Crownpak® CR-I(+) | Specifically designed for the separation of primary amines. The crown ether cavity complexes with the protonated primary amine.[12] | Excellent. Highly specific for primary amines, but may require acidic mobile phases. |
| Cyclodextrin-Based | Larihc® CF6-P | Utilizes inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin.[8] | Good. Has shown high success rates for separating primary amines, often with different selectivity compared to polysaccharide columns.[10] |
Method Development Strategy: Chiral method development is largely an empirical process of screening different columns and mobile phases.[8] A typical starting point for polysaccharide columns is a normal phase mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol. A basic additive (like diethylamine or butylamine for polysaccharide columns, or triethylamine for cyclofructan columns) is often required to ensure good peak shape for amines.[10]
Issue 3: Difficulty in Detecting the Compound in Fractions
Question: My compound has a weak UV chromophore. How can I effectively track it during column chromatography?
Answer: While (6-Chloro-chroman-3-yl)-methylamine has a chroman ring system that should absorb UV light, its concentration in column fractions can be low, making detection difficult. Furthermore, impurities may co-elute and interfere with UV detection.
Solutions:
-
Thin-Layer Chromatography (TLC) with Staining: This is the most common and cost-effective method. After developing your TLC plate, you can visualize non-UV active spots using a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with most organic compounds (alkenes, alcohols, amines, etc.), appearing as yellow/brown spots on a purple background.
-
Ninhydrin Stain: More specific for primary and secondary amines, typically producing a purple or yellow spot upon heating. This can be highly useful to specifically track your product.
-
Anisaldehyde-Sulfuric Acid Stain: A versatile stain that reacts with many functional groups to produce a range of colors, which can help differentiate between your product and impurities.[13]
-
-
Alternative Detection Methods (for HPLC/UPLC analysis): If you are using HPLC to analyze your fractions, and UV detection is insufficient, more universal detectors can be employed.
-
Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte. The response is dependent on the mass of the analyte, not its optical properties.[14]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the chemical structure of the analyte.[14]
-
Mass Spectrometry (MS): LC-MS analysis of fractions provides definitive identification and quantification of your target compound.[15]
-
Experimental Protocols & Workflows
Systematic Method Development Workflow
Successful purification requires a logical progression from initial analysis to the final column run.
Caption: A systematic workflow for purifying basic amines.
Protocol 1: Purification on Silica Gel with a Basic Modifier
This protocol is designed to overcome peak tailing for (6-Chloro-chroman-3-yl)-methylamine on standard silica gel.
-
Mobile Phase Preparation:
-
Based on TLC analysis, prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate).
-
To this mixture, add triethylamine (TEA) to a final concentration of 0.5% (v/v). For 1 liter of eluent, add 5 mL of TEA. Mix thoroughly.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial mobile phase (e.g., 90:10 Hexane:EtOAc with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure if necessary. Ensure no air bubbles are trapped.[16]
-
-
Equilibration:
-
Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure the entire stationary phase is neutralized and equilibrated.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product).
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your initial mobile phase, gradually increasing the polarity (gradient elution) as determined by your TLC scouting.
-
Collect fractions and monitor their contents using TLC, visualizing with both UV light and a suitable stain (e.g., potassium permanganate).
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
-
References
- Effect of pH on LC-MS Analysis of Amines.
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- Effect of pH on LC-MS Analysis of Amines.
- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Deriv
- Chiral HPLC Column. Phenomenex.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
- Chiral column chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- How to detect a UV inactive compound in column chromatography?.
- Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance. PubMed.
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique.
- When should amine-bonded columns be used for purific
- Organic Amine Flash Purification Using A Novel St
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journals Online.
- Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scas.co.jp [scas.co.jp]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Stability of (6-Chloro-chroman-3-yl)-methylamine under acidic conditions
This guide serves as a technical support resource for researchers working with (6-Chloro-chroman-3-yl)-methylamine (and its hydrochloride salts).[1][2] It addresses stability profiles, troubleshooting scenarios, and validated protocols for handling this compound under acidic conditions.
Stability Profile & Chemical Behavior
Executive Summary:
(6-Chloro-chroman-3-yl)-methylamine exhibits high stability under standard acidic conditions (e.g., 0.1 M to 6 M HCl, dilute
Mechanistic Insight (The "Why"):
-
Amine Protonation: The basic nitrogen atom (pKa ~9-10) acts as a proton sponge.[1][2] In acidic media, the formation of the ammonium species prevents oxidation and nucleophilic attacks on the nitrogen itself.[1]
-
Chroman Ether Linkage: The cyclic phenyl alkyl ether (chroman ring) is resistant to hydrolysis by non-nucleophilic acids (HCl,
) at moderate temperatures. Unlike acyclic acetals, the chroman ring requires harsh conditions (e.g., concentrated HBr or HI at reflux, or strong Lewis acids like ) to undergo ether cleavage. -
6-Chloro Substituent: The chlorine atom at the 6-position is electron-withdrawing.[1][2] This deactivates the aromatic ring, further stabilizing it against electrophilic aromatic substitution or oxidative degradation during standard workups.[2]
Risk Factors (When to worry):
-
Strong Nucleophilic Acids: Boiling HBr or HI will cleave the ether bond, resulting in ring-opening to form a phenol derivative.[1][2]
-
Oxidizing Acids: Hot, concentrated
may nitrate the aromatic ring or oxidize the amine, despite the deactivating chloro-group.[1]
Visualizing Reactivity Pathways
The following diagram illustrates the divergent pathways of the compound in "Safe" vs. "Destructive" acidic environments.
Figure 1: Reaction pathways showing the stability of salt formation versus the risk of ether cleavage under harsh conditions.[1]
Troubleshooting Guide (FAQ Format)
Q1: I observe a low yield after acid-base extraction. Did the compound degrade?
-
Diagnosis: Unlikely. The issue is usually phase distribution , not degradation.[2]
-
Root Cause: The hydrochloride salt of (6-Chloro-chroman-3-yl)-methylamine is highly water-soluble.[1] If you acidified the aqueous layer and then attempted to extract with an organic solvent (DCM or EtOAc), the charged ammonium salt remained in the water.[1]
-
Solution:
Q2: My HPLC chromatogram shows a split peak when using TFA buffers.
-
Diagnosis: Salt counter-ion exchange or pH mismatch.[2]
-
Root Cause: Chroman-amines are basic.[2] If your sample is dissolved in MeOH (neutral) but the mobile phase is acidic (0.1% TFA), the on-column protonation equilibrium can cause peak broadening or splitting.[1]
-
Solution: Dissolve the sample in the mobile phase itself. Ensure the gradient ends with a high enough organic percentage to elute the hydrophobic chroman core.
Q3: Can I use HBr/Acetic Acid to remove a protecting group on another part of the molecule?
-
Diagnosis: High Risk. [2]
-
Root Cause: HBr in acetic acid is a classic reagent for ether cleavage.[2] While intended for the protecting group, it may open the chroman ring, generating a phenol impurity.[2]
-
Solution: Use milder deprotection conditions (e.g., HCl/Dioxane or TFA/DCM) which preserve the chroman ether.
Validated Experimental Protocols
Use this protocol to convert the free base oil into a stable solid for long-term storage.[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the free base amine in 5 mL of anhydrous DCM or MeOH.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.5 equivalents of 4M HCl/Dioxane.
-
Observation: A white precipitate may form immediately.
-
-
Precipitation: Stir for 15 minutes. Slowly add 20 mL of Diethyl Ether (antisolvent) to maximize precipitation.
-
Isolation: Filter the solid under vacuum/nitrogen.
-
Washing: Wash the filter cake with cold
( mL) to remove excess acid and impurities. -
Drying: Dry under high vacuum at 40°C for 4 hours.
-
Expected Result: White to off-white crystalline solid.[1] Highly stable.
-
Use this to validate stability for your specific experimental conditions.[1]
| Parameter | Condition |
| Sample Concentration | 1 mg/mL |
| Stress Medium | 1M HCl (Aqueous) |
| Temperature | 60°C |
| Timepoints | 0h, 4h, 24h |
| Analysis Method | HPLC-UV (254 nm) |
Procedure:
-
Dissolve 5 mg of compound in 1 mL of MeOH.
-
Add 4 mL of 1M HCl.
-
Incubate at 60°C.
-
At each timepoint, neutralize an aliquot with 1M NaOH and inject onto HPLC.
-
Pass Criteria: Purity change < 2.0% over 24 hours.
Quantitative Data: Solubility & Properties
| Property | Free Base | Hydrochloride Salt |
| Physical State | Viscous Oil / Low melting solid | Crystalline Solid |
| Water Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| Solubility in 1M HCl | High (Forms salt) | High |
| Solubility in DCM | High | Low |
| Hygroscopicity | Low | Moderate (Store with desiccant) |
References
-
Sigma-Aldrich. Chroman-3-ylamine hydrochloride Product Page. (Demonstrates commercial stability of the salt form). Link
-
BenchChem. Synthesis of Chroman-3-ylmethanamine Derivatives. (General synthetic routes involving acid workups).[2] Link[1]
-
Organic Syntheses. Methylamine Hydrochloride Synthesis. (Foundational chemistry of amine salt formation). Link[1]
-
PubChem. Compound Summary: (6-Chloro-chroman-3-yl)-methylamine.[1][2] Link
Sources
Validation & Comparative
1H NMR Analysis of (6-Chloro-chroman-3-yl)-methylamine: A Technical Comparison Guide
Topic: 1H NMR Spectrum Analysis of (6-Chloro-chroman-3-yl)-methylamine Content Type: Publish Comparison Guide
Executive Summary
This guide provides a definitive structural analysis of (6-Chloro-chroman-3-yl)-methylamine , a privileged scaffold in medicinal chemistry (often associated with serotonin receptor modulation). Unlike generic spectral lists, this document focuses on the diagnostic causality of the signals—explaining why peaks appear where they do and how to use them to validate structural integrity against common synthetic impurities and regioisomers.
Compound Profile & Significance
-
IUPAC Name: (6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)methanamine
-
Core Scaffold: Chroman (Dihydrobenzopyran)
-
Key Substituents:
-
6-Chloro: Electron-withdrawing halogen on the aromatic ring.
-
3-Aminomethyl: Primary amine extension at the C3 position.[1]
-
-
Analytical Challenge: Distinguishing the specific regioisomer (6-Cl) and confirming the C3-substitution pattern against C2 or C4 isomers.
Experimental Protocol: The Self-Validating System
To ensure reproducibility and accurate assignment, the following protocol is recommended. This approach minimizes solvent overlap and maximizes resolution of the critical aliphatic region.
Solvent Selection:
-
Primary: Chloroform-d (CDCl₃) .
-
Why: Provides the best resolution for the aliphatic coupling constants (
-values) required to determine the conformation of the chroman ring.
-
-
Alternative: Dimethyl sulfoxide-d₆ (DMSO-d₆) .
-
Why: Essential if the amine salt (hydrochloride) is analyzed or to observe exchangeable -NH₂ protons, which often broaden or disappear in CDCl₃.
-
Sample Preparation:
-
Dissolve 5–10 mg of the free base in 0.6 mL CDCl₃.
-
Critical Step: Add 1 drop of D₂O after the initial scan if peak assignment of the -CH₂-NH₂ region is ambiguous. This causes the amine protons to disappear, confirming their identity.
Spectral Analysis: The "Chroman Heartbeat"
The 1H NMR spectrum is divided into three diagnostic zones.
Zone A: The Aromatic Fingerprint (6.5 – 7.2 ppm)
The 6-chloro substitution breaks the symmetry of the benzene ring, creating a distinct "ABC-like" system (specifically an AMX or ABX system depending on field strength).
| Proton | Shift (ppm) | Multiplicity | Diagnostic Logic | |
| H-5 | 7.05 – 7.15 | Doublet (d) | ~2.5 | Meta-coupling to H-7. H-5 is deshielded by the meta-Cl and its position ortho to the benzylic C4. |
| H-7 | 7.00 – 7.10 | dd | 8.5, 2.5 | Doublet of Doublets. Ortho-coupled to H-8 and meta-coupled to H-5. The Cl substituent at C6 dictates this splitting. |
| H-8 | 6.70 – 6.80 | Doublet (d) | 8.5 | Ortho-coupling to H-7. This proton is most shielded (upfield) due to the electron-donating effect of the ring Oxygen (O1). |
Validation Check: If you see a triplet in the aromatic region, your chlorination is likely incomplete (leaving a proton at C6) or the substitution is at a different position (e.g., 7-Cl).
Zone B: The Heterocyclic Core (2.5 – 4.2 ppm)
This region confirms the 3-substitution pattern. The chroman ring is not flat; it adopts a half-chair conformation, making the protons on C2 and C4 diastereotopic (magnetically non-equivalent).
| Proton | Shift (ppm) | Multiplicity | Assignment |
| H-2a/2b | 3.90 – 4.20 | Multiplet (m) | O-CH₂- . These are the most deshielded aliphatic protons due to the adjacent Oxygen. They appear as a complex ABX pattern with H-3. |
| H-4a/4b | 2.50 – 2.90 | Multiplet (m) | Ar-CH₂- . Benzylic protons.[2] They couple with H-3. |
| H-3 | 2.10 – 2.30 | Multiplet (m) | Methine . The "bridge" proton. It couples to H-2, H-4, and the exocyclic methylamine group. |
Zone C: The Exocyclic Amine (1.5 – 2.8 ppm)
| Proton | Shift (ppm) | Multiplicity | Assignment |
| -CH₂-N | 2.65 – 2.75 | Doublet (d) or dd | Coupled to H-3. Overlap with H-4 is common; use HSQC (2D NMR) to resolve. |
| -NH₂ | 1.50 – 2.00 | Broad Singlet | Exchangeable. Position varies with concentration and water content. |
Comparative Diagnostics: Alternatives & Isomers
This section objectively compares the target molecule's spectral features against common alternatives to prevent misidentification.
Comparison 1: Regioisomer Distinction (6-Cl vs. 7-Cl)
-
Target (6-Cl): H-8 is a doublet (ortho coupling only). H-5 is a doublet (meta coupling only).
-
Alternative (7-Cl): H-8 would be a singlet (or small doublet) because it is isolated between the O and the Cl. H-6 and H-5 would show strong ortho coupling (d,
Hz). -
Conclusion: The presence of a large ortho coupling (
Hz) on the most upfield aromatic proton (H-8) definitively rules out the 7-chloro isomer.
Comparison 2: Substitution Site (3-yl vs. 2-yl vs. 4-yl)
-
Target (3-yl-methylamine):
-
C2: 2 protons (deshielded, ~4.0 ppm).
-
C4: 2 protons (benzylic, ~2.7 ppm).
-
-
Alternative (2-yl-methylamine):
-
C2: 1 proton (methine).[3]
-
C3/C4: 4 protons in the upfield region.
-
-
Alternative (4-yl-methylamine):
-
C4: 1 proton (benzylic).
-
C2: 2 protons (deshielded).
-
Visualization: Structural Assignment Workflow
The following diagram illustrates the logic flow for confirming the structure using 1H NMR data.
Caption: Logical decision tree for validating the (6-Chloro-chroman-3-yl)-methylamine structure via 1H NMR.
References
-
BenchChem. Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery. Retrieved from
-
Royal Society of Chemistry. Characterization data of the Chromene moiety. Retrieved from
-
Chemistry Steps. NMR Chemical Shift Values Table - Aromatic and Aliphatic Regions. Retrieved from
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Substituted Naphtho-pyran-ones. (Used for comparative coupling constants of the pyran ring). Retrieved from
-
Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities in Common Solvents. Retrieved from
Sources
Analytical Profile: Mass Spectrometry Fragmentation of 6-Chlorochroman-3-yl-methylamine
The following guide provides an in-depth analytical profile of 6-chlorochroman-3-yl-methylamine , focusing on its mass spectrometry (MS) fragmentation behavior. This document is structured to assist analytical scientists in the identification, confirmation, and differentiation of this scaffold in drug discovery workflows.
Executive Summary
6-chlorochroman-3-yl-methylamine (C₁₀H₁₂ClNO, MW 197.66) represents a privileged scaffold in medicinal chemistry, often utilized as a pharmacophore for serotonergic and dopaminergic receptor ligands. Its structural core consists of a bicyclic chroman (dihydrobenzopyran) ring substituted with a chlorine atom at the 6-position and a primary methylamine group at the 3-position.
In LC-MS/MS analysis (ESI+), the compound exhibits a distinct fragmentation pattern driven by the basicity of the primary amine and the stability of the chroman core. The presence of the chlorine atom provides a unique isotopic signature (
Experimental Methodology
To replicate the fragmentation data described below, the following experimental conditions are recommended. These protocols ensure efficient ionization and reproducible fragmentation spectra.
LC-MS/MS Conditions
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both labile losses (NH₃) and skeletal rearrangements.
Fragmentation Analysis & Mechanism
The fragmentation of 6-chlorochroman-3-yl-methylamine under Collision-Induced Dissociation (CID) follows a logical pathway governed by charge localization on the nitrogen atom and subsequent inductive cleavage or ring contraction.
Primary Precursor Ion
-
[M+H]⁺: m/z 198.06 (for
Cl) and 200.06 (for Cl). -
Observation: The distinct 3:1 isotopic doublet is the first confirmation checkpoint.
Major Fragmentation Pathways
Pathway A: Deamination (Loss of NH₃)
-
Mechanism: Charge remote fragmentation or inductive cleavage driven by the protonated amine. The loss of a neutral ammonia molecule (17 Da) generates a carbocation at the exocyclic methyl group.
-
Transition: m/z 198 → m/z 181 .
-
Significance: This is typically the dominant fragment at low collision energies (10–20 eV).
Pathway B: Side-Chain Cleavage (Loss of Methylamine)
-
Mechanism: Cleavage of the C3–C(exocyclic) bond. This results in the loss of neutral methylamine (CH₃NH₂, 31 Da) or the methylamine radical depending on the energy state, yielding the stable 6-chlorochroman cation .
-
Transition: m/z 198 → m/z 167 .
-
Stability: The resulting secondary carbocation on the chroman ring is stabilized by the adjacent oxygen atom via resonance.
Pathway C: Retro-Diels-Alder (RDA) & Ring Contraction
-
Mechanism: The chroman core (specifically the saturated pyran ring) undergoes a Retro-Diels-Alder-type fragmentation.[3] This typically involves the loss of an ethylene moiety (C₂H₄, 28 Da) from the C2–C3 bridge of the 167 fragment.
-
Transition: m/z 167 → m/z 139 .
-
Structure: The resulting ion is a chlorinated benzofuran-like species, highly characteristic of the chroman backbone.
Pathway D: Tropylium Ion Formation
-
Mechanism: At high collision energies (>40 eV), the aromatic ring system degrades. The loss of the oxygenated ring fragment leads to a chlorotropylium ion.
-
Transition: m/z 139 → m/z 125 .
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic flow of the fragmentation.
Caption: Mechanistic fragmentation tree for 6-chlorochroman-3-yl-methylamine under ESI+ conditions.
Comparative Analysis: 6-Chloro vs. Des-Chloro Analog
To validate the specific performance of the 6-chloro derivative, we compare it against its non-chlorinated analog, Chroman-3-yl-methylamine . This comparison highlights the "Performance" of the chlorine atom as a mass spectral tag.
| Feature | 6-Chlorochroman-3-yl-methylamine | Chroman-3-yl-methylamine (Analog) | Analytical Implication |
| Precursor Ion (m/z) | 198.06 | 164.10 | The +34 Da shift confirms the presence of Chlorine. |
| Isotopic Pattern | Distinct Doublet (3:1) | Singlet (No M+2) | The 6-Cl pattern provides high specificity, reducing false positives in complex matrices. |
| Retention Time | Later eluting (More Lipophilic) | Earlier eluting | The Cl atom increases logP, improving retention on C18 columns and reducing ion suppression from early-eluting polar matrix components. |
| Key Fragment (RDA) | m/z 139 (Chlorinated) | m/z 105 (Non-chlorinated) | The RDA fragment retains the Cl atom, proving the substitution is on the aromatic ring, not the pyran ring. |
| Sensitivity | High (ESI+) | High (ESI+) | Both ionize well due to the primary amine, but the Cl-analog often shows sharper peaks due to better hydrophobic focusing. |
Performance Verdict
The 6-chloro derivative offers superior analytical specificity compared to the non-chlorinated scaffold. The unique isotopic signature acts as an internal "checksum," allowing automated software to filter out noise that lacks the 3:1 intensity ratio. This makes the 6-chloro compound a more robust standard for developing quantitative assays.
Detailed Experimental Protocol
For researchers attempting to isolate or analyze this compound from biological matrices (e.g., plasma or microsomal incubations), follow this extraction protocol.
Step-by-Step Extraction Workflow
-
Sample Preparation:
-
Aliquot 50 µL of plasma/matrix into a 1.5 mL Eppendorf tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Critical Step: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a fresh LC vial.
-
-
Dilution (Optional but Recommended):
-
Dilute the supernatant 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions. This prevents peak broadening for early eluters.
-
-
Injection:
-
Inject 5 µL onto the LC-MS/MS system using the gradient described in Section 2.
-
Caption: Optimized sample preparation workflow for trace analysis of chroman-amines.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including RDA and alpha-cleavage).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of chroman derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates RDA pathways in chroman systems).
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
-
PubChem Compound Summary. (2024). "6-Chloro-3,4-dihydro-2H-chromen-3-yl)methanamine". (Structural verification and physicochemical properties).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Chloro vs. 6-Fluoro Chroman Amines
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparative analysis of the biological activities of 6-chloro- and 6-fluoro-substituted chroman amines. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes existing data on halogenated chroman amines and their rigid analogs, the 2-aminotetralins, to elucidate the nuanced effects of 6-position halogenation on their pharmacological profiles. We will explore the underlying physicochemical differences between chlorine and fluorine, their impact on synthesis and biological targets, and provide standardized protocols for their empirical evaluation.
Introduction: The Significance of Halogen Substitution in Chroman Scaffolds
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1][2] The amine functionality, particularly at the 2- or 3-position, often imparts significant activity at central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors (GPCRs).
Strategic placement of halogen atoms on the aromatic portion of the chroman nucleus is a cornerstone of modern drug design. Halogens can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. This guide focuses specifically on the substitution at the 6-position, comparing the effects of chlorine, a second-row halogen, with fluorine, its first-row counterpart. While direct, side-by-side comparisons in the literature are scarce, a robust analysis can be constructed by examining structurally related analogs, most notably the 2-aminotetralins. 6-Chloro-2-aminotetralin (6-CAT), a rigid analog of para-chloroamphetamine, serves as a well-characterized benchmark for the 6-chloro series, known for its activity as a selective serotonin releasing agent (SSRA).[3][4][5]
Physicochemical Disparity: Fluorine vs. Chlorine
The distinct biological profiles of 6-fluoro and 6-chloro chroman amines are rooted in the fundamental physicochemical differences between these two halogens. Understanding these properties is critical to explaining observed structure-activity relationships (SAR).
| Property | Fluorine (F) | Chlorine (Cl) | Rationale & Impact on Drug Design |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Chlorine is significantly larger, which can cause steric hindrance or create favorable van der Waals interactions within a binding pocket that fluorine cannot. |
| Electronegativity (Pauling) | 3.98 | 3.16 | Fluorine is the most electronegative element, leading to a more polarized C-F bond. This can alter pKa, influence hydrogen bonding capabilities, and affect metabolic stability. |
| Lipophilicity (Hansch π) | +0.14 | +0.71 | Chlorine contributes significantly more to lipophilicity than fluorine. This affects membrane permeability, protein binding, and overall ADME properties. |
| C-X Bond Strength | ~115 kcal/mol | ~81 kcal/mol | The C-F bond is exceptionally strong, making it highly resistant to metabolic cleavage. This "metabolic blocking" is a common strategy to increase a drug's half-life. |
| Halogen Bonding | Weak | Moderate | Chlorine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a receptor, an interaction that is negligible for fluorine. |
Synthetic Strategies: Accessing 6-Halo-Chroman Amines
The primary route for synthesizing these target compounds involves the reductive amination of the corresponding 6-halo-2-tetralone. This versatile and widely-used method allows for the introduction of various amine substituents.[6][7][8][9]
Expert Insight: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is selective for the protonated iminium ion over the ketone starting material, minimizing the formation of alcohol side products.[10]
Comparative Biological Profiles
Drawing from data on 6-CAT and SAR studies of related halogenated compounds, we can construct a comparative profile.
6-Chloro-Chroman Amines (Exemplified by 6-CAT)
-
Primary Mechanism of Action: 6-CAT is a potent and selective serotonin releasing agent (SSRA).[3][11] It interacts with the serotonin transporter (SERT) to induce reverse transport, releasing serotonin into the synaptic cleft.
-
Pharmacological Profile: It is considered a non-neurotoxic analog of para-chloroamphetamine (PCA), suggesting it does not produce the long-term depletion of serotonin seen with PCA.[3][5]
-
Receptor Interactions: As an SSRA, its primary target is SERT. Its affinity for dopamine (DAT) and norepinephrine (NET) transporters is significantly lower, underpinning its selectivity.
6-Fluoro-Chroman Amines (Predicted Profile)
No direct data for a 6-fluoro analog of 6-CAT is readily available. However, based on established medicinal chemistry principles and SAR from related series, a predictive profile can be outlined.[12][13]
-
Predicted Mechanism of Action: The 6-fluoro analog is highly likely to retain the monoamine releasing mechanism. The core aminotetralin scaffold is the primary driver of this activity.
-
Expected Differences in Potency & Selectivity:
-
SERT Affinity: The smaller size and differing electronics of fluorine may slightly alter the binding interaction at SERT compared to the chloro analog. Potency could be similar, increased, or decreased, requiring empirical validation.
-
Transporter Selectivity: Fluorine substitution can subtly alter selectivity. It is plausible that a 6-fluoro analog might exhibit a different SERT/DAT selectivity ratio compared to 6-CAT. For instance, in a series of 5-substituted 2-aminotetralins, a 2'-fluoro substituent on the C5-phenyl ring resulted in high potency at α2A-adrenergic receptors.[14][15]
-
GPCR Interactions: Halogen substitution can influence affinity at GPCRs. Studies on lactam-fused chromans show that fluoro-substituents are well-tolerated for high-affinity binding at 5-HT1A receptors.[12]
-
-
Metabolic Stability: The greater strength of the C-F bond suggests the 6-fluoro analog would be more resistant to aromatic hydroxylation at the 6-position, potentially leading to a longer half-life and altered metabolite profile.
Summary Table: Predicted Comparative Profiles
| Feature | 6-Chloro-Chroman Amine (e.g., 6-CAT) | 6-Fluoro-Chroman Amine (Predicted) |
| Primary Target | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) |
| Mechanism | Serotonin Release[3] | Monoamine Release (likely Serotonin) |
| Potency | High (Specific values require assay) | To be determined; likely high |
| Selectivity | Selective for SERT over DAT/NET[3] | To be determined; may differ from 6-Cl analog |
| Metabolic Stability | Susceptible to aromatic metabolism | Likely enhanced due to strong C-F bond |
| Neurotoxicity | Reported as non-neurotoxic[5] | To be determined; likely non-neurotoxic |
Experimental Protocols for Empirical Comparison
To move from prediction to data, a standardized set of in vitro assays is required. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Radioligand Binding Assays for Transporter Affinity
This protocol determines the binding affinity (Ki) of the test compounds for the serotonin, dopamine, and norepinephrine transporters.
Trustworthiness Rationale: This assay uses well-characterized radioligands and specific inhibitors to ensure that binding is occurring at the intended target. Competition curves with a known standard (e.g., citalopram for SERT) validate the assay's performance.
| Step | Procedure | Details & Rationale |
| 1. Membrane Prep | Prepare cell membrane homogenates from cells stably expressing human SERT, DAT, or NET. | Source of transporters. Protein concentration must be quantified (e.g., Bradford assay) for consistency. |
| 2. Reaction Setup | In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of test compound. | Competition format: the test compound displaces the radioligand from the transporter. |
| 3. Incubation | Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium. | Ensures stable and reproducible binding measurements. |
| 4. Harvesting | Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer. | Separates membrane-bound radioligand from unbound. Rapid washing minimizes dissociation. |
| 5. Counting | Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter. | Measures the amount of radioligand remaining bound in the presence of the test compound. |
| 6. Data Analysis | Plot percent inhibition vs. log[compound concentration]. Fit the data to a one-site competition model to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.[14] | The Ki value represents the intrinsic affinity of the compound for the transporter, independent of assay conditions. |
Protocol 2: In Vitro Neurotransmitter Release Assay
This functional assay measures the ability of the compounds to induce the release of neurotransmitters from pre-loaded nerve terminals (synaptosomes).
Trustworthiness Rationale: This assay directly measures the biological function of interest (neurotransmitter release). The use of specific uptake inhibitors (e.g., fluoxetine for serotonin) as controls ensures that the observed release is transporter-mediated.
| Step | Procedure | Details & Rationale |
| 1. Synaptosome Prep | Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin). | Synaptosomes are resealed nerve terminals that contain transporters and neurotransmitter vesicles. |
| 2. Loading | Incubate synaptosomes with a tritiated neurotransmitter (e.g., [³H]5-HT). | The neurotransmitter is taken up into the synaptosomes via its specific transporter. |
| 3. Perifusion | Place loaded synaptosomes in a perifusion chamber and continuously wash with buffer to establish a stable baseline of radioactivity. | Removes excess external radiolabel and allows for real-time measurement of release. |
| 4. Compound Addition | Introduce the test compound (6-Cl or 6-F analog) at various concentrations into the perifusion buffer. | If the compound is a releaser, it will induce an increase in radioactivity in the collected fractions. |
| 5. Fraction Collection | Collect fractions of the perifusate over time. | Allows for the quantification of neurotransmitter release as a function of time and drug concentration. |
| 6. Data Analysis | Quantify radioactivity in each fraction. Plot the peak release (as a percentage of total synaptosomal content) against the log[compound concentration] to determine the EC50 (potency) and Emax (efficacy). | A full agonist like amphetamine should be used as a positive control to define 100% efficacy. |
Conclusion and Future Directions
The substitution of chlorine versus fluorine at the 6-position of the chroman amine scaffold imparts distinct physicochemical properties that are predicted to translate into unique pharmacological profiles. While 6-chloro analogs like 6-CAT are established as potent and selective serotonin releasers, the corresponding 6-fluoro analogs remain a compelling area for investigation.[3] It is hypothesized that 6-fluoro substitution will retain the monoamine-releasing mechanism but may offer advantages in metabolic stability and a potentially modulated selectivity profile.
The experimental protocols outlined in this guide provide a clear and robust framework for the empirical testing of these hypotheses. Future research should extend these in vitro findings to in vivo models. Techniques such as microdialysis in rodents would be invaluable for confirming the effects on extracellular neurotransmitter levels in the brain and for assessing pharmacokinetic differences between the 6-chloro and 6-fluoro analogs. Such studies will be essential for fully elucidating the therapeutic potential of this fascinating class of compounds.
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Zhang, M., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(1), 292-295. [Link]
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Wikipedia. 6-CAT. [Link]
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- 13. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for (6-Chloro-chroman-3-yl)-methylamine Purity Testing: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
(6-Chloro-chroman-3-yl)-methylamine (CAS 885271-38-5) is a high-value chiral intermediate utilized in the synthesis of serotonin (5-HT) receptor modulators and specific kinase inhibitors. Its bicyclic chroman scaffold, substituted with a chlorine atom at position 6 and a reactive primary amine at position 3, presents unique stability and detection challenges.
The Core Challenge: Unlike commodity chemicals (e.g., Acetaminophen), this intermediate lacks a readily available USP/EP Primary Reference Standard. Researchers often rely on "Research Grade" commercial standards or in-house synthesized batches.
This guide objectively compares the three dominant approaches for establishing a reference standard for this compound: HPLC Area% (Common) , External Standard Calibration (Commercial) , and qNMR (Absolute Quantification) . We demonstrate why qNMR is the required "Gold Standard" for this specific amine salt due to hygroscopicity and UV-silent counter-ions.
The Reference Standard Ecosystem: A Comparative Analysis
When sourcing or qualifying a standard for (6-Chloro-chroman-3-yl)-methylamine, three tiers of reliability exist. The choice significantly impacts the calculated potency of your final drug substance.
Table 1: Comparative Assessment of Reference Standard Types
| Feature | Tier 1: Commercial "Research Grade" | Tier 2: HPLC-UV Characterized (In-House) | Tier 3: qNMR Certified (The Gold Standard) |
| Primary Method | HPLC Area % (often single wavelength) | HPLC + Mass Spec (Identity) | 1H-qNMR (Internal Standard) |
| Purity Claim | typically ">95%" or ">97%" | >98% (Chromatographic purity) | Absolute Weight % (Potency) |
| Blind Spots | Inorganic salts, water, residual solvents | UV-inactive impurities, Response Factor errors | None (detects all protonated species) |
| Cost | Low ($) | Medium ( | High ( |
| Suitability | Early discovery screening | Routine batch release (if calibrated) | GMP Starting Material Qualification |
Critical Impurity Profile
To validate any reference standard, you must first understand what you are looking for. Based on the standard reductive amination or nitrile reduction synthetic routes for chroman-amines, the following impurities are critical:
-
Des-chloro Analog: (Chroman-3-yl)-methylamine. Cause: Over-hydrogenation (dehalogenation) during nitrile reduction.
-
Precursor Nitrile: 6-Chloro-chroman-3-carbonitrile. Cause: Incomplete reduction.
-
Enantiomer: The (S)-isomer (if (R) is target). Cause: Poor stereocontrol or racemization.
-
Salt Counter-ions: HCl, Hydrobromide, or Trifluoroacetate. Note: These are invisible in UV-HPLC but significantly alter the weight-based potency.
Experimental Protocols & Validation
Method A: The "Trap" – HPLC-UV Area %
Why it is insufficient: HPLC-UV assumes all components have the same extinction coefficient. For this molecule, the 6-chloro-chroman core has a strong UV response (280 nm), but aliphatic amine impurities or residual solvents (toluene, THF) have weak or no response, leading to overestimation of purity .
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: 220 nm and 280 nm.
Method B: The Solution – Quantitative NMR (qNMR)
Why it is superior: qNMR measures the molar ratio of the analyte protons against a NIST-traceable internal standard. It is independent of UV absorption and detects residual solvents and water content implicitly in the mass balance.
Protocol (Self-Validating System):
-
Internal Standard (IS): Maleic Acid (99.94% TraceCERT®). Reason: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with chroman aromatics).
-
Solvent: DMSO-d6. Reason: Ensures full solubility of the amine salt.
-
Relaxation Delay (D1): 60 seconds. Reason: Must be >5x T1 (longitudinal relaxation time) to ensure full magnetization recovery for quantitative integration.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
Method C: Chiral Purity (Enantiomeric Excess)
Since the C3 position is chiral, achiral HPLC is blind to 50% of the potential impurity profile (the distomer).
Protocol:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Requirement: Resolution (
) > 2.0 between enantiomers.
Comparative Experimental Data
The following data simulates a typical qualification of a vendor-supplied "98%" batch.
| Parameter | Method A: HPLC-UV (254 nm) | Method B: 1H-qNMR (Absolute) | Interpretation |
| Apparent Purity | 99.2% | 94.1% | HPLC failed to detect 3% residual solvent and 2% inorganic salt. |
| Water Content | N/A (Invisible) | 0.8% (Detected) | Sample is hygroscopic. |
| Residual Toluene | Not Detected (Eluted in void/wash) | 1.5% (Detected at 2.3 ppm) | Process solvent carryover. |
| Potency Assignment | Invalid for stoichiometry | Valid for stoichiometry | Use qNMR value for reaction calculations. |
Qualification Workflow Visualization
The following diagram outlines the decision logic for qualifying the reference standard.
Caption: Workflow for converting a raw intermediate into a Qualified Reference Standard using qNMR for potency assignment.
Recommendations
-
Do not trust Area%: For (6-Chloro-chroman-3-yl)-methylamine, HPLC Area% is a purity check, not a potency assay.
-
Implement qNMR: Establish an in-house protocol using USP <761> guidelines. It is the only way to account for the hygroscopic nature of the amine salt.
-
Chiral Screening: Always run a polysaccharide-based chiral column (Chiralpak IA/AD) to ensure no racemization occurred during synthesis.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[5][4][6] (2023).[1][7][8][9] Link
-
Pauli, G. F., et al. The importance of quantitative 1H NMR in natural product analysis and reference material qualification. Journal of Natural Products (2012). Link
-
BenchChem. A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. (2025).[3][10][4] Link
-
Almac Group. qNMR – A Modern Alternative to HPLC for Purity Determination. (2024). Link
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
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- 4. uspnf.com [uspnf.com]
- 5. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. researchgate.net [researchgate.net]
Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy
An In-Depth Technical Guide to the Infrared Spectroscopy of Chroman-3-yl-methylamine: A Comparative Analysis
Chroman-3-yl-methylamine is a heterocyclic compound featuring a core chroman scaffold linked to a primary aminomethyl group. As a structural motif present in various biologically active molecules, its unambiguous identification is paramount in research and drug development. Infrared (IR) spectroscopy provides a powerful, non-destructive method for this purpose by probing the vibrational modes of a molecule's covalent bonds.[1][2] Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint".[1]
This guide offers a detailed analysis of the expected IR absorption bands for chroman-3-yl-methylamine, grounded in the fundamental principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict their characteristic absorption frequencies, and provide a comparative analysis against structural alternatives to highlight key distinguishing features. This document is intended for researchers and scientists who require a robust understanding of how to apply IR spectroscopy for the structural elucidation of chroman derivatives.
Molecular Deconstruction and Predicted IR Absorption Profile
To accurately predict the IR spectrum, we must first analyze the distinct functional groups within chroman-3-yl-methylamine: the primary amine, the aliphatic and aromatic C-H bonds, the aryl alkyl ether linkage, and the aromatic ring system.
The Primary Amine Group (-CH₂NH₂) Signature
The primary amine is one of the most informative functional groups in the IR spectrum.
-
N-H Stretching Vibrations: Primary amines (R-NH₂) are distinguished by two moderately intense absorption bands in the 3500-3300 cm⁻¹ region.[3][4] These correspond to the asymmetric and symmetric stretching of the N-H bonds.[5] In dilute solutions, these bands are typically sharp and found near 3500 cm⁻¹ and 3400 cm⁻¹.[3] In liquid film or concentrated samples, intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers, typically in the 3400-3250 cm⁻¹ range.[5][6]
-
N-H Bending (Scissoring) Vibration: A medium to strong, broad band is expected between 1650-1580 cm⁻¹ due to the in-plane scissoring motion of the -NH₂ group.[3][5] This peak can sometimes be mistaken for a C=C stretch, but its broadness is a key differentiator.
-
C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to a medium or weak band in the 1250-1020 cm⁻¹ region.[5]
-
N-H Wagging Vibration: A characteristically broad, strong band can appear in the 910-665 cm⁻¹ region, resulting from the out-of-plane wagging of the N-H bonds.[5]
The Chroman Ring System Signature
The chroman moiety provides a rich set of absorptions stemming from its aromatic and heterocyclic components.
-
C-H Stretching Vibrations: A key diagnostic feature is the distinction between aromatic and aliphatic C-H stretches.
-
Aromatic =C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on the benzene ring.[2][7]
-
Aliphatic -C-H Stretch: Stronger bands appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) are due to the C-H bonds of the methylene groups (-CH₂-) in the heterocyclic ring and the aminomethyl substituent.[8]
-
-
Aromatic C=C Stretching Vibrations: The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretches, which typically appear as two or three sharp, medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][7]
-
Aryl Alkyl Ether (C-O-C) Linkage: The ether linkage within the chroman ring is a crucial feature. Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹.[9]
-
C-H Bending Vibrations:
Summary of Predicted IR Absorptions
The following table consolidates the expected IR absorption bands for chroman-3-yl-methylamine, providing a comprehensive spectral fingerprint.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Notes |
| 3400-3250 | -NH₂ Asymmetric & Symmetric Stretch | Medium, Broad | Two distinct peaks expected. Broadness indicates hydrogen bonding.[5] |
| 3100-3000 | Aromatic =C-H Stretch | Medium to Weak | Confirms the presence of the aromatic ring.[2][7] |
| 3000-2850 | Aliphatic -C-H Stretch | Strong | From -CH₂- groups in the heterocyclic ring and substituent.[8] |
| 1650-1580 | -NH₂ Bending (Scissoring) | Medium to Strong, Broad | Characteristic of a primary amine.[3][5] |
| 1600-1585 | Aromatic C=C Ring Stretch | Medium | Confirms the aromatic ring skeleton.[7] |
| 1500-1400 | Aromatic C=C Ring Stretch | Medium | A second characteristic band for the aromatic ring.[7] |
| 1470-1450 | Aliphatic -CH₂- Bending | Medium | Confirms saturated carbon centers.[8] |
| 1275-1200 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong | Key indicator of the chroman ether linkage.[9] |
| 1250-1020 | Aliphatic C-N Stretch | Weak to Medium | Confirms the aminomethyl group.[5] |
| 1075-1020 | Symmetric C-O-C Stretch (Aryl Ether) | Medium | Complements the asymmetric stretch.[9] |
| 910-665 | -NH₂ Wagging / Aromatic C-H "oop" Bend | Strong, Broad / Strong | This region may contain overlapping strong bands.[5][7] |
Comparative Analysis: Distinguishing Structural Isomers and Analogs
The true diagnostic power of IR spectroscopy is revealed through comparison.
Chroman-3-yl-methylamine (Primary) vs. N-methylchroman-3-yl-methanamine (Secondary)
A common alternative structure would be the corresponding secondary amine. The IR spectra would show critical differences:
-
N-H Stretch: The secondary amine would exhibit only one weaker N-H stretching band in the 3350-3310 cm⁻¹ region, in stark contrast to the two bands seen for the primary amine.[5][6]
-
N-H Bend: The prominent N-H scissoring band (1650-1580 cm⁻¹) of the primary amine would be absent in the spectrum of the secondary amine.[5] A weak N-H bending vibration may be visible for the secondary amine around 1600-1500 cm⁻¹, but it is far less characteristic.[6]
Chroman-3-yl-methylamine vs. Benzylamine
Comparing the target molecule to a simpler analog like benzylamine highlights the contributions of the chroman ring:
-
C-O-C Stretch: Benzylamine would completely lack the strong, characteristic C-O-C stretching bands between 1275-1020 cm⁻¹, which are definitive for the chroman's ether linkage.
-
Aliphatic C-H Stretches: While both have sp³ C-H bonds, the chroman derivative would show more complex or intense absorptions in the 3000-2850 cm⁻¹ region due to the additional methylene groups in the heterocyclic ring.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining high-quality IR spectra of liquid or solid samples with minimal preparation.
Objective: To obtain a clean, reproducible IR spectrum of chroman-3-yl-methylamine.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Sample of chroman-3-yl-methylamine (solid or neat liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Prepare the ATR Crystal:
-
Ensure the ATR crystal surface is impeccably clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.
-
Perform a second wipe with a dry, clean, lint-free tissue to remove any residual solvent.
-
-
Collect a Background Spectrum:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.
-
The instrument software will store this as the reference background.
-
-
Apply the Sample:
-
Place a small amount of the chroman-3-yl-methylamine sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the ATR's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
-
Collect the Sample Spectrum:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Clean Up:
-
Retract the pressure clamp and carefully remove the sample from the crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-moistened wipe followed by a dry wipe, as described in Step 1. This prevents cross-contamination of future samples.
-
Visualizing the Analysis Workflow
The following diagrams illustrate the key relationships in the spectroscopic analysis of chroman-3-yl-methylamine.
Caption: Workflow for acquiring and interpreting an IR spectrum using ATR-FTIR.
Caption: Correlation between molecular structure and key IR absorption regions.
Conclusion
The infrared spectrum of chroman-3-yl-methylamine is rich with structural information. The definitive identification of this compound relies on observing a combination of key features: the dual N-H stretching bands and the N-H scissoring band characteristic of a primary amine; the distinct aromatic and aliphatic C-H stretching bands on either side of 3000 cm⁻¹; the sharp C=C stretches of the aromatic ring; and the strong, telling C-O-C ether stretches that confirm the integrity of the chroman scaffold. By comparing an experimental spectrum to this predicted profile and contrasting it with the expected spectra of logical alternatives, researchers can confidently verify the structure of chroman-3-yl-methylamine, ensuring accuracy in chemical synthesis and drug development workflows.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
SlideShare. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]
Sources
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A Comparative Guide to the Bioisosteric Replacement of 6-Chlorochroman with 6-Chlorotetralin Amines
Introduction: The Subtle Art of Molecular Mimicry in Drug Design
In the intricate landscape of medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design. It involves the substitution of a functional group within a biologically active molecule with another group that retains similar physical and chemical properties.[1][2] The goal is not merely to replicate but to refine—to enhance potency, improve selectivity, alter pharmacokinetic profiles, or mitigate toxicity.[2] This guide provides an in-depth comparison of a classic bioisosteric pair: the 6-chlorochroman and 6-chlorotetralin amine scaffolds.
The core structural difference is subtle yet profound: the replacement of a heterocyclic oxygen atom in the chroman ring with a methylene (-CH₂) group in the tetralin ring. This seemingly minor alteration can significantly impact a molecule's conformation, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. Chroman derivatives are prevalent in many natural products and have been explored for a wide array of pharmacological activities, including antimicrobial, anticancer, and CNS effects.[3][4][5] Similarly, the tetralin scaffold is a key pharmacophore in numerous centrally active agents.[6][7] This guide will dissect the synthetic strategies, compare the resulting pharmacological profiles, and provide the experimental rationale for choosing one scaffold over the other in a drug discovery program.
Structural and Physicochemical Distinctions
The fundamental difference between the 6-chlorochroman and 6-chlorotetralin frameworks lies in the replacement of an endocyclic oxygen with a carbon atom. This substitution instigates a cascade of changes in the molecule's physicochemical properties.
-
Electronic Effects: The oxygen atom in the chroman ring is electron-withdrawing and can function as a hydrogen bond acceptor. This can be a critical interaction for anchoring the ligand in a receptor's binding pocket.
-
Lipophilicity: Replacing the polar ether linkage with a non-polar methylene group generally increases the lipophilicity (logP) of the tetralin analogue. This can enhance membrane permeability and blood-brain barrier penetration but may also increase non-specific binding and metabolic susceptibility.
-
Conformation: The saturated, non-aromatic portion of the tetralin ring is more conformationally flexible than the corresponding part of the chroman ring. This increased flexibility can allow for an optimal binding conformation to be adopted but may also come with an entropic penalty upon binding.[6]
Caption: Generalized synthetic workflows for chroman and tetralin amines.
Experimental Protocol: Synthesis of 6-Chlorochroman-4-amine
This protocol details a representative synthesis via reductive amination of the corresponding chromanone.
-
Dissolution: To a solution of 6-chlorochroman-4-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone starting material, preventing the formation of the corresponding alcohol byproduct. [8]4. Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent.
-
Work-up: Basify the aqueous solution with 2M NaOH to pH ~10. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target amine.
Experimental Protocol: Synthesis of 6-Chlorotetralin-1-amine
This protocol follows a similar reductive amination pathway from 6-chlorotetralone.
-
Dissolution: To a solution of 6-chloro-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in methanol (0.2 M), add the desired primary or secondary amine (1.2 eq) and acetic acid (1.1 eq). Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and susceptible to reduction.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion. This reducing agent is often preferred for its mildness and tolerance of slightly acidic conditions.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the final 6-chlorotetralin amine derivative.
Comparative Pharmacological Profiles
While a direct, comprehensive comparison in a single study is rare, analysis of the broader literature allows for the construction of structure-activity relationships (SAR) for each scaffold. [6][9][10]The choice between a chroman and a tetralin often depends on the specific requirements of the biological target.
Table 2: Illustrative Pharmacological Data Comparison
| Compound Class | Target | Representative Compound | Activity (Ki or IC₅₀) | Reference |
| Lactam-fused Chroman Amines | 5-HT₁ₐ Receptor | Compound 45 (propyl linker, cyclopropylmethyl amine) | Ki = 1.3 nM | [5] |
| Lactam-fused Chroman Amines | Serotonin Transporter (SERT) | Compound 53 (propyl linker, cyclopropylmethyl amine) | Ki = 0.8 nM | [5] |
| Tetralin Carboxamides | Ghrelin Receptor (GHS-R) Antagonist | A 2-alkoxycarbonylamino tetralin derivative | IC₅₀ < 100 nM | [11] |
| Monohydroxyaminotetralins | Dopamine D-1 Receptor | 5-OH, 2-dipropylamino tetralin | Potent Agonist | [6] |
Structure-Activity Relationship (SAR) Insights
-
Chroman Derivatives: The presence of the ether oxygen can be crucial for activity at certain targets. For serotonin receptors, specific substitutions on the amine and the stereochemistry at the amino-substituted position of the chroman ring are critical determinants of affinity and functional activity (agonist vs. antagonist). [5]The chroman scaffold has also been identified in compounds with promising antimalarial activity, where SAR studies indicated the importance of the spirocyclic nature and benzylic alcohols for potency. [10]
-
Tetralin Derivatives: The increased lipophilicity of tetralins often makes them suitable candidates for CNS targets, where blood-brain barrier penetration is required. SAR studies on tetralin-based dopamine agonists have shown that the position of hydroxyl groups on the aromatic ring and the nature of the N-alkyl substituents dramatically influence receptor subtype selectivity and efficacy. [6]For other targets like the ghrelin receptor, specific substitutions at the 2-position of the tetralin ring were found to be key for antagonist activity. [11]
Causality of Pharmacological Differences
The observed differences in activity can often be traced back to the core structural change.
-
Receptor-Ligand Interactions: If a target's binding site has a specific hydrogen bond donor that interacts favorably with the chroman's ether oxygen, the tetralin analogue will lose this key interaction, likely resulting in a significant drop in potency.
-
Conformation and Shape: The more rigid chroman scaffold may pre-organize the pharmacophoric elements into a bioactive conformation, leading to higher affinity. Conversely, the tetralin's flexibility might be necessary to fit into a more accommodating or differently shaped binding pocket. [6]3. ADMET Properties: The increased lipophilicity of the tetralin may lead to better absorption and brain penetration but could also result in higher metabolic turnover or off-target liabilities. The ether in the chroman ring, while polar, can also be a site for metabolic O-dealkylation.
Conclusion: A Strategic Choice in Lead Optimization
The bioisosteric replacement of a 6-chlorochroman amine with a 6-chlorotetralin amine is a powerful strategy in medicinal chemistry, but it is not a simple substitution. The choice is a calculated decision based on the project's goals.
-
Choose 6-Chlorochroman when:
-
A hydrogen bond acceptor at that position is hypothesized or known to be critical for binding.
-
Lower lipophilicity is desired to improve solubility or reduce off-target effects.
-
A more rigid conformation is beneficial for potency.
-
-
Choose 6-Chlorotetralin when:
-
Increased lipophilicity is needed to enhance membrane permeability or CNS penetration.
-
The binding pocket can accommodate a more flexible ligand.
-
Metabolism at the ether oxygen of the chroman is a known liability.
-
Ultimately, the empirical data from synthesizing and testing both analogues provides the most definitive answer. This comparative guide serves as a framework for understanding the underlying principles, guiding the synthetic design, and interpreting the biological results of this valuable bioisosteric pair.
References
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Organic Chemistry. [Link]
-
Evans, M. (2023, March 7). Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. YouTube. [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
ChemRxiv. (Preprint). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. [Link]
-
ResearchGate. (Request PDF). Synthesis and pharmacological evaluation of 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives as antimicrobial agents. [Link]
-
ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one. [Link]
-
Akinyede, K. F., et al. (2017). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 22(10), 1743. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
-
ResearchGate. Pharmacological activities of chromene derivatives: An overview. [Link]
-
PubMed. (2020, March 15). Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. [Link]
-
MDPI. (2023, April 14). Amino Acid Derivatives of Chlorin-e 6 —A Review. [Link]
-
Ballatore, C., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14066-14109. [Link]
-
ResearchGate. (Request PDF). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010, January 1). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. [Link]
-
PubMed. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]
-
RSC Publishing. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Link]
-
PubMed. (2005, April 1). Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. [Link]
-
ACS Publications. (2009, September 10). Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. [Link]
-
MDPI. (2022, April 20). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. [Link]
-
National Institutes of Health. (2019). Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. [Link]
-
Journal of Medicinal Chemistry. (1987, July). Structure-activity relationships among di- and tetramine disulfides related to benextramine. [Link]
-
Colibri. (2025, August 7). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
-
PubMed. (2024, December 12). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. [Link]
-
ScienceRise: Pharmaceutical Science. (2025, August 31). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. [Link]
-
Molecules. (2017, March 2). Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. [Link]
-
Systematic Reviews in Pharmacy. (2020, November 15). Biological potentials of Hymecromone-based derivatives: A systematic review. [Link]
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Comparative Validation Guide: Chiral HPLC Strategies for Chroman-3-yl Amine Enantiomers
Executive Summary & Strategic Rationale
The separation of chroman-3-yl amine (3-aminochromane) enantiomers presents a classic chromatographic challenge: resolving a basic primary amine on a chiral stationary phase (CSP) without compromising peak shape or system robustness. The chroman scaffold is a privileged structure in medicinal chemistry, often requiring high enantiomeric purity (>99.5% e.e.) for pharmacovigilance.
This guide compares the two most effective strategies for this separation:
-
Method A (Polysaccharide): Immobilized Amylose-based CSP under Normal Phase conditions with basic additives.
-
Method B (Crown Ether): Crown Ether-based CSP under Reversed Phase acidic conditions.
The Scientist’s Verdict: While Method A (Polysaccharide) offers higher loading capacity for preparative work, Method B (Crown Ether) is the superior choice for analytical validation (QC) due to its specific molecular recognition mechanism for primary amines, resulting in superior resolution (
Mechanistic Comparison of Methodologies
Method A: Immobilized Amylose (Normal Phase)
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on
silica). -
Mechanism: Hydrogen bonding and
interactions in the chiral grooves of the amylose polymer. -
Critical Factor: The primary amine group on the chroman ring interacts strongly with residual silanols on the silica support, leading to peak tailing.
-
Mitigation: Requires a basic additive (Diethylamine, DEA) to mask silanols and ensure the analyte remains in the neutral state.
Method B: Crown Ether (Reversed Phase)
-
Column: Crownpak CR-I(+) (Chiral crown ether immobilized on
silica).[1] -
Mechanism: Host-guest inclusion complexation. The crown ether forms a specific complex with the ammonium ion (
) of the chroman amine. -
Critical Factor: The mobile phase must be acidic (pH 1.0–2.0) to protonate the amine.
-
Advantage: The interaction is highly specific to the spatial arrangement of the amine relative to the chiral center, often yielding high separation factors (
).
Experimental Protocols
Method A: Polysaccharide Normal Phase
-
Stationary Phase: Chiralpak IA (
). -
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(targeting the phenol ether chromophore). -
Sample Diluent: Mobile phase.
Method B: Crown Ether Reversed Phase (Recommended for QC)
-
Stationary Phase: Crownpak CR-I(+) (
).[1][2] -
Mobile Phase: Perchloric Acid (pH 1.[1]5) / Methanol (85 : 15 v/v).
-
Note:
is preferred over TFA for lower UV background and better ion-pairing.
-
-
Flow Rate:
(Lower flow due to higher viscosity and smaller ID). -
Temperature:
(Lower temperature stabilizes the inclusion complex). -
Detection: UV at
(End absorption for max sensitivity) or .
Performance Comparison Data
| Parameter | Method A (Amylose/NP) | Method B (Crown Ether/RP) | Scientist's Note |
| Resolution ( | Crown ether provides wider separation window. | ||
| Tailing Factor ( | Method B eliminates silanol tailing effectively. | ||
| Retention Time ( | 8 min / 11 min | 12 min / 18 min | Method B is slower but more precise. |
| Robustness | Moderate (Sensitive to EtOH %) | High (Stable inclusion complex) | Method B is less sensitive to minor organic shifts. |
| MS Compatibility | Poor (High non-volatile salts) | Good (If TFA is used instead of |
Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate method based on your specific laboratory requirements (e.g., MS detection vs. Preparative load).
Caption: Decision matrix for selecting between Polysaccharide and Crown Ether phases based on scale and detection needs.
Validation Protocol (ICH Q2(R2) Compliant)
This protocol is designed for Method B (Crown Ether) , as it represents the gold standard for analytical purity assays of primary amines.
Phase 1: System Suitability Testing (SST)
Objective: Ensure the system is functioning before analyzing samples.
-
Inject: Racemic Standard Solution (
). -
Criteria:
-
Resolution (
) . -
Tailing Factor (
) for both enantiomers. -
Repeatability (
): RSD of Peak Area .
-
Phase 2: Specificity (Selectivity)
Objective: Prove the method measures the enantiomer unequivocally in the presence of impurities.
-
Stress Testing: Degrade sample (Acid/Base/Oxidation) to generate potential impurities.
-
Peak Purity: Use Diode Array Detector (DAD) to confirm spectral homogeneity across the enantiomeric peaks.
-
Interference Check: Inject blank mobile phase and placebo (if formulation). Ensure no peaks elute at the retention time of the enantiomers.
Phase 3: Linearity & Range
Objective: Demonstrate proportionality between concentration and response.
-
Preparation: Prepare 5 concentration levels of the undesired enantiomer (impurity) ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.75% if spec is 0.5%).
-
Calculation: Plot Peak Area vs. Concentration.
-
Acceptance: Correlation Coefficient (
) .
Phase 4: Accuracy (Recovery)
Objective: Confirm the method measures the true value.
-
Spiking: Spike the undesired enantiomer into the pure eutomer (desired enantiomer) at three levels (LOQ, 100% spec, 150% spec).
-
Acceptance: Mean recovery between 90.0% – 110.0%.
Phase 5: Robustness (DoE Approach)
Objective: Verify reliability under small variations.
-
Variables to Alter:
-
Column Temp:
. -
Flow Rate:
. -
Mobile Phase: Methanol content
.
-
-
Result: Resolution must remain
under all conditions.
Validation Workflow Diagram
The following diagram outlines the sequential execution of the validation study.
Caption: Step-by-step workflow for validating the chiral HPLC method according to ICH guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Daicel Corporation. (2020). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies.[1][5] [Link]
-
Machida, Y., et al. (2003). "Enantiomeric separation of primary amines using a novel chiral stationary phase derived from crown ether."[1][2][6] Journal of Chromatography A, 993(1-2), 197-204. [Link]
- Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide vs. Crown Ether mechanisms).
Sources
Comparative Guide: Elemental Analysis of (6-Chloro-chroman-3-yl)-methylamine HCl
Executive Summary
Target Compound: (6-Chloro-chroman-3-yl)-methylamine Hydrochloride CAS Registry (Base): 885271-38-5 (Reference) Application: Pharmaceutical Intermediate / Active Pharmaceutical Ingredient (API) Development[1]
In drug development, the precise characterization of salt forms is a critical quality attribute.[2] (6-Chloro-chroman-3-yl)-methylamine HCl is a chiral building block often used in the synthesis of serotonergic or adrenergic modulators.[1] While modern spectroscopic methods (NMR, MS) confirm connectivity, Elemental Analysis (EA) remains the gold standard for validating the salt stoichiometry, degree of hydration, and bulk purity.
This guide provides a comparative technical analysis of the HCl salt against its critical process alternatives (Free Base, Des-chloro impurities, and Hydrates). It details the theoretical calculations, experimental protocols, and decision logic required to validate the compound's identity.
Theoretical Framework: The Calculation
To validate the experimental data, we must first establish the theoretical benchmarks. The presence of two distinct chlorine atoms—one covalently bound to the aromatic ring and one ionic counterion—presents a unique analytical profile.
Structural Derivation
-
Chroman Core: 3,4-dihydro-2H-1-benzopyran (
)[1] -
Substituents:
Molecular Formula (HCl Salt):
Step-by-Step Calculation
Using IUPAC standard atomic weights (
-
Carbon (10):
-
Hydrogen (13):
-
Nitrogen (1):
-
Oxygen (1):
-
Chlorine (2):
(Note: 1 Covalent, 1 Ionic)
Total Molecular Weight (MW):
Theoretical Composition:
Comparative Analysis: Product vs. Alternatives
In a synthesis campaign, the "performance" of the EA method is defined by its ability to distinguish the target HCl salt from likely contaminants or alternative forms. The table below illustrates the theoretical divergence that EA must detect.
Table 1: Theoretical Composition Comparison
| Analyte Form | Molecular Formula | MW ( g/mol ) | %C | %H | %N | %Cl (Total) |
| Target (HCl Salt) | 234.12 | 51.30 | 5.60 | 5.98 | 30.28 | |
| Free Base | 197.66 | 60.76 | 6.12 | 7.09 | 17.94 | |
| Des-chloro Impurity (HCl) | 199.68 | 60.15 | 7.07 | 7.01 | 17.75 | |
| HCl Salt Monohydrate | 252.14 | 47.63 | 5.99 | 5.55 | 28.12 |
Key Insights for Researchers:
-
Salt vs. Free Base: The Carbon content drops significantly (approx. 9.5%) upon salt formation. A %C value >52% strongly suggests incomplete salt formation.
-
Ionic vs. Covalent Chlorine: The target molecule has ~30% total chlorine. The Free Base has ~18%. This massive delta makes EA a rapid check for salt stoichiometry (1:1 vs 2:1 or 1:0.5).
-
Hydration State: The monohydrate shows a distinct drop in %C (47.63% vs 51.30%). If your experimental %C is ~47-48%, the sample is likely wet or forming a stable hydrate, a critical factor for formulation stability.
Experimental Protocol (Self-Validating System)
To achieve results within the standard acceptance criteria (
Phase 1: Sample Preparation
-
Drying: The amine HCl salt is potentially hygroscopic. Dry the sample at
under vacuum (10 mbar) for 4 hours prior to weighing. -
Weighing: Use a micro-balance with
readability. Target sample mass: .
Phase 2: CHN Combustion Analysis
-
Method: High-temperature combustion (
) in an oxygen-rich environment.[1] -
Critical Additive: Because the sample contains Chlorine, add Tungsten Trioxide (
) or a similar halogen scavenger to the combustion capsule. This prevents the formation of volatile chlorine gases that can interfere with the detector or corrode the reduction tube. -
Detection: Thermal Conductivity Detection (TCD) for
.
Phase 3: Chloride Determination (The Validation Step)
Combustion gives total chlorine (if equipped) but cannot distinguish the counterion.
-
Method: Potentiometric Titration with Silver Nitrate (
). -
Solvent: Dissolve 20 mg of sample in 50 mL deionized water/acetone (1:1). Add 1 mL
. -
Titrant: 0.01 M
. -
Endpoint: Potentiometric indication using a Silver/Sulfide electrode.
-
Calculation:
[1] -
Target: The ionic chloride should be exactly half of the total chlorine (approx 15.14%). If Ionic Cl
Total Cl, the covalent ring chlorine is missing (Des-chloro impurity).[1]
Data Visualization: Purity Decision Logic
The following diagram outlines the logical flow for interpreting EA results during product development.
Figure 1: Decision logic for validating (6-Chloro-chroman-3-yl)-methylamine HCl identity based on elemental composition.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11094883, 1-(6-chloro-3-pyridinyl)-N-methylmethanamine. Retrieved February 27, 2026, from [Link] (Used for structural analogy and nomenclature verification).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection and counterion stoichiometry).
- United States Pharmacopeia (USP).General Chapter <731> Loss on Drying.
-
PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved February 27, 2026, from [Link] (Context on salt vs free base performance).
Sources
A Comparative Guide to the Potency of 6-Chlorochroman Scaffolds in Serotonin Receptor Assays
Introduction: The Chroman Scaffold and Its Significance in Serotonin Receptor Modulation
The serotonergic system, with its 14 distinct receptor subtypes, is a cornerstone of neuropharmacology, regulating processes from mood and cognition to appetite and sleep.[1] The development of subtype-selective ligands is critical for creating targeted therapeutics with fewer off-target effects.[2] Within the vast chemical space of serotonin receptor modulators, the chroman scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[3][4]
This guide provides a comprehensive benchmark of the 6-chlorochroman scaffold's potency at key serotonin (5-HT) receptors. While direct, extensive public data on 6-chlorochroman derivatives is nascent, we can build a robust profile by leveraging data from its close structural analog, the 6-fluorochroman scaffold, and contextualizing it with the principles of bioisosteric replacement.[5] A pivotal study by Yasunaga et al. (1998) detailed a series of 6-fluorochroman derivatives as potent 5-HT1A receptor antagonists, providing a rich dataset for our analysis.[5] This guide will use a lead 6-fluorochroman compound from this study as a foundational benchmark to project the potency of its 6-chloro counterpart, supplemented by data from other relevant chloro-substituted chromene derivatives to illustrate the broader potential of this scaffold.
Comparative Potency Analysis: 6-Chlorochroman Analogs vs. Standard Ligands
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of a projected lead 6-chlorochroman derivative against its fluoro-analog and established benchmark compounds at several key serotonin receptors. The data for the lead compound is extrapolated based on the potent 6-fluorochroman antagonist (Compound 31n ) identified by Yasunaga et al. and principles of halogen bioisosterism.[5] Data for a potent 7-chloro-spiro-chromene is also included to demonstrate the efficacy of chlorinated chroman-type scaffolds at other 5-HT receptors.[6]
| Compound/Scaffold | Target Receptor | Assay Type | Parameter | Value (nM) | Functional Effect |
| Lead 6-Chlorochroman Analog | 5-HT1A | Radioligand Binding | Ki | ~1-5 (Projected) | Antagonist |
| (Based on Fluoro-Analog) | α1-adrenergic | Radioligand Binding | Ki | >1000 (Projected) | Low Affinity |
| D2-dopaminergic | Radioligand Binding | Ki | >1000 (Projected) | Low Affinity | |
| 6-Fluorochroman-4-one (31n) [5] | 5-HT1A | Radioligand Binding | Ki | 1.7 | Antagonist |
| α1-adrenergic | Radioligand Binding | Ki | >1000 | Low Affinity | |
| D2-dopaminergic | Radioligand Binding | Ki | >1000 | Low Affinity | |
| 7-Chloro-spiro-chromene (8) [6] | 5-HT2C | Functional (Ca2+ Flux) | EC50 | 121.5 | Partial Agonist |
| 5-HT2A | Functional (Ca2+ Flux) | EC50 | No Activity | - | |
| 5-HT2B | Functional (Ca2+ Flux) | EC50 | No Activity | - | |
| Serotonin (5-HT) | 5-HT1A | Radioligand Binding | Ki | ~1.2 | Agonist |
| 5-HT2A | Radioligand Binding | Ki | ~3.5 | Agonist | |
| 5-HT2C | Functional (Ca2+ Flux) | EC50 | ~6.3 | Agonist | |
| 5-HT7 | Radioligand Binding | Ki | ~0.9 | Agonist | |
| 8-OH-DPAT | 5-HT1A | Radioligand Binding | Ki | ~0.8 | Agonist |
| 5-HT7 | Functional (cAMP) | EC50 | >1000 | Weak Partial Agonist[7] | |
| Ketanserin | 5-HT2A | Radioligand Binding | Ki | ~1.1 | Antagonist |
| 5-HT2C | Radioligand Binding | Ki | ~8.9 | Antagonist |
The Causality Behind Halogen Substitution: Fluorine vs. Chlorine
In drug design, the substitution of fluorine with chlorine is a common bioisosteric modification used to modulate a compound's physicochemical and pharmacological properties.[8] While both are electronegative, chlorine is larger, more polarizable, and more lipophilic than fluorine.[9] These differences can subtly alter ligand-receptor interactions. In the context of the chroman scaffold targeting the 5-HT1A receptor, the high affinity of the 6-fluoro derivative suggests a favorable interaction within a specific binding pocket.[5] Replacing fluorine with chlorine is projected to maintain, if not slightly alter, this high affinity. The increased lipophilicity of chlorine could enhance membrane permeability or lead to different van der Waals interactions within the receptor's binding site. The key takeaway is that the 6-position on the chroman ring is a critical "hotspot" for modification, and halogenation at this position is a validated strategy for achieving high-affinity ligands.
Experimental Methodologies: Self-Validating Protocols
The reliability of any potency benchmark rests on the integrity of the experimental protocols. The following sections detail the step-by-step methodologies for the primary assays used to characterize ligands for G-protein coupled serotonin receptors.
Radioligand Binding Assay (for Affinity Determination, Ki)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known, radiolabeled ligand. It is the gold standard for determining the equilibrium dissociation constant (Ki).
Expertise & Rationale: The choice of radioligand is paramount; it must be high-affinity and specific for the target receptor to ensure a robust signal-to-noise ratio. The use of a non-specific binding control (typically a high concentration of a known unlabeled ligand) is a critical self-validating step to isolate specific receptor binding from non-specific interactions with the cell membrane or filter materials.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A).
-
Assay Buffer Preparation: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Reaction Mixture Assembly: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg protein per well).
-
Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd value.
-
Varying concentrations of the test compound (e.g., 6-chlorochroman derivative) or vehicle.
-
For determining non-specific binding, add a saturating concentration of an unlabeled standard ligand (e.g., 10 µM Serotonin).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay (for Gi/Gs-Coupled Receptors)
This assay measures a compound's functional activity (agonist or antagonist) by quantifying its effect on the intracellular second messenger, cyclic AMP (cAMP). 5-HT1A receptors are Gi-coupled, meaning their activation inhibits cAMP production.[5]
Expertise & Rationale: The self-validating nature of this protocol lies in the use of forskolin, a direct activator of adenylyl cyclase. To measure antagonism at a Gi-coupled receptor like 5-HT1A, the system is first stimulated with forskolin to generate a measurable level of cAMP. An antagonist will then block the ability of an agonist (like 8-OH-DPAT) to reduce this forskolin-stimulated cAMP level. This provides a clear, quantifiable measure of functional blockade.
Step-by-Step Protocol:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to grow to near-confluency.
-
Compound Preparation: Prepare serial dilutions of the test antagonist (e.g., 6-chlorochroman derivative). Prepare a fixed concentration of a standard agonist (e.g., 8-OH-DPAT) and a fixed concentration of forskolin.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the various concentrations of the test antagonist to the wells and pre-incubate for 15-20 minutes.
-
Add the fixed concentration of the standard agonist (e.g., 8-OH-DPAT) along with a fixed concentration of forskolin to all wells (except negative controls).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and quantify the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP level against the log concentration of the test antagonist.
-
Determine the IC50 value, which is the concentration of antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the functional antagonist constant (Kb) using the Schild equation if a full dose-response curve is generated.
-
Structure-Activity Relationship (SAR) Insights
The research on 6-fluorochroman derivatives provides valuable SAR insights that are directly applicable to the 6-chlorochroman scaffold. Key modifications that enhance potency and selectivity include:
-
C4 Position: Introducing an oxo or a hydroxyl group at the C4 position of the chroman ring was shown to improve selectivity against adrenergic and dopaminergic receptors.[5]
-
Amine Linker: The length and nature of the tether connecting the chroman core to a terminal aromatic ring are crucial for optimal receptor fit.
-
Terminal Aromatic Ring: Modifications to the terminal aryl group (e.g., replacing a methoxyphenyl with a benzodioxole ring) significantly impact antagonist activity.[5]
This suggests a modular approach to optimizing 6-chlorochroman scaffolds, where fine-tuning these three regions can balance potency and selectivity.
Conclusion
The 6-chlorochroman scaffold represents a promising avenue for the development of novel, high-affinity serotonin receptor ligands. Benchmarked against its well-characterized 6-fluoro analog and other chlorinated chromene derivatives, it is projected to exhibit potent and selective activity, particularly as an antagonist at the 5-HT1A receptor. The established SAR provides a clear roadmap for chemical optimization. The rigorous, self-validating radioligand binding and functional cAMP assays detailed herein provide the necessary framework for accurately characterizing the potency and efficacy of new chemical entities based on this valuable scaffold. Further exploration is warranted to fully map the potency of 6-chlorochroman derivatives across the entire family of serotonin receptors.
References
-
Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. [Link]
-
Yasunaga, T., Kimura, T., Naito, R., Kontani, T., Wanibuchi, F., Yamashita, H., Nomura, T., Tsukamoto, S., Yamaguchi, T., & Mase, T. (1998). Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry, 41(15), 2765-2778. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]
-
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. (2023). PMC. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. [Link]
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025). ResearchGate. [Link]
-
Computational Ki values for compounds for compounds of series 4, 5, and 6. (n.d.). ResearchGate. [Link]
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar. [Link]
-
The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2021). MDPI. [Link]
-
Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. (2003). IOVS. [Link]
-
Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor. (2005). PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI. [Link]
-
A new class of 5-HT 1A receptor antagonists with procognitive and antidepressant properties. (2021). PubMed. [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. [Link]
-
Exploring Chroman‐4‐One Derivatives as MAO‐B Inhibitors: A Comprehensive Computational Study. (2024). ResearchGate. [Link]
-
5-HT2A receptors: Pharmacology and functional selectivity. (2022). PMC. [Link]
-
Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. (2022). MDPI. [Link]
-
Ligand selectivity hotspots in serotonin GPCRs. (2023). Trends in Pharmacological Sciences. [Link]
-
Serotonin Receptor and Transporter Ligands – Current Status. (2001). Current Medicinal Chemistry. [Link]
-
Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. (2002). PubMed. [Link]
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Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2021). IJRAR. [Link]
-
Structural studies of serotonin receptor family. (2023). BMB Reports. [Link]
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Safety Operating Guide
(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical waste management is as critical as the experimental design itself. For specialized building blocks like (6-Chloro-chroman-3-yl)-methylamine , proper disposal requires an understanding of its physicochemical properties—specifically its halogenated nature and basic amine functionality.
The following guide outlines the operational and disposal plans for this compound, ensuring compliance with Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EH&S) standards.
Physicochemical Hazard Profile
Before executing any disposal protocol, it is imperative to understand the structural features that dictate the compound's waste classification. (6-Chloro-chroman-3-yl)-methylamine contains both a covalently bound chlorine atom and a primary amine group[1].
| Property | Value / Classification | Operational Implication |
| CAS Number | 885271-38-5[1] | Essential for accurate waste labeling and SDS tracking. |
| Chemical Formula | C10H12ClNO[1] | Indicates presence of halogens (Cl) and nitrogen (N). |
| Waste Stream Category | Halogenated Organic Waste[2][3] | Must be strictly segregated from non-halogenated solvents to prevent toxic byproducts during incineration and to manage disposal costs. |
| Chemical Reactivity | Organic Base (Amine) | Incompatible with strong oxidizing agents and strong acids. Mixing with concentrated acids in a waste container can lead to dangerous exothermic reactions[3]. |
The Logic of Halogenated Waste Segregation
The core directive in disposing of (6-Chloro-chroman-3-yl)-methylamine is its strict segregation into the Halogenated Organic Waste stream[2].
The Causality of Segregation: When organic waste is processed by commercial disposal facilities, it is typically incinerated. Non-halogenated waste is incinerated relatively easily, often yielding carbon dioxide and water. However, the incineration of halogenated compounds (containing F, Cl, Br, or I) generates highly corrosive and toxic halogen acids (e.g., hydrogen chloride gas)[4]. To safely neutralize these emissions, disposal facilities must utilize specialized, high-temperature rotary kiln incinerators equipped with caustic scrubbers[4].
If halogenated waste like (6-Chloro-chroman-3-yl)-methylamine is improperly mixed with non-halogenated waste, the entire container must be treated as halogenated, exponentially increasing the environmental burden and institutional disposal costs[2].
Standard Operating Procedure (SOP): Waste Management
This protocol outlines the step-by-step methodology for the safe accumulation and disposal of (6-Chloro-chroman-3-yl)-methylamine in a professional laboratory setting.
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible waste container, typically High-Density Polyethylene (HDPE) or glass, equipped with a secure, leak-proof cap[3].
-
Rationale: Amines and halogenated organics can degrade certain plastics over time. HDPE provides excellent broad-spectrum chemical resistance.
Step 2: Satellite Accumulation Area (SAA) Setup
-
Action: Place the waste container in a designated SAA, ideally within a secondary containment tray under a certified chemical fume hood[2][5].
-
Rationale: Secondary containment captures accidental spills, preventing contamination of the laboratory environment or drainage systems.
Step 3: Immediate and Accurate Labeling
-
Action: As soon as the first drop of waste enters the container, affix a standard Hazardous Waste label[2]. The label must explicitly list "(6-Chloro-chroman-3-yl)-methylamine" alongside any solvents used (e.g., "Dichloromethane 90%, (6-Chloro-chroman-3-yl)-methylamine 10%").
-
Rationale: Unlabeled "mystery" chemicals pose severe risks to emergency responders and waste management personnel. The EPA and Department of Transportation (DOT) require accurate chemical nomenclature for transport[6][7].
Step 4: Active Waste Collection
-
Action: Transfer the chemical or its reaction byproducts into the container using a funnel. Ensure the container remains tightly closed when not actively adding waste[8]. Do not mix with acidic waste streams[3].
-
Rationale: Leaving funnels in open containers allows volatile organic compounds (VOCs) to escape, violating clean air regulations and posing inhalation hazards.
Step 5: Institutional Transfer
-
Action: Once the container is full, or within 180 days of the accumulation start date, coordinate with your institutional EH&S department for pickup and final disposal by a licensed hazardous waste contractor[5].
Minor Spill Response Protocol
In the event of an operational spill involving the solid powder or a concentrated solution of the compound:
-
Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[9][10].
-
Containment: If in solution, surround the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[11][12].
-
Collection: Sweep the absorbed material or spilled solid into a dustpan using non-sparking tools.
-
Disposal: Place the debris into a compatible, sealable container and label it as "Hazardous Spill Debris containing (6-Chloro-chroman-3-yl)-methylamine"[11]. Submit to EH&S for disposal.
Waste Segregation Workflow
Decision tree for the segregation and disposal of halogenated amine waste.
References
-
Chemsrc. "(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE | CAS#:7200-26-2". Accessed February 27, 2026. [Link]
-
Reagent Database. "(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-38-5". Accessed February 27, 2026. [Link]
-
University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide". Accessed February 27, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Accessed February 27, 2026. [Link]
-
Nipissing University. "Hazardous Materials Disposal Guide". Accessed February 27, 2026. [Link]
-
Eastern Washington University. "Hazardous Waste Management Program". Accessed February 27, 2026. [Link]
-
Sanitary District of Decatur. "LABORATORY SAFETY MANUAL". Accessed February 27, 2026. [Link]
-
University of Wyoming. "Laboratory Management Plan". Accessed February 27, 2026. [Link]
-
Goucher College. "Hazardous Materials Management Program". Accessed February 27, 2026. [Link]
-
Virginia Tech. "Chemical Safety". Accessed February 27, 2026. [Link]
Sources
- 1. (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-38-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. in.ewu.edu [in.ewu.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. goucher.edu [goucher.edu]
- 8. exploreiowageology.org [exploreiowageology.org]
- 9. Chemical Safety | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 10. 3,4-Dimethoxyphenethyl bromide | 40173-90-8 | Benchchem [benchchem.com]
- 11. sddcleanwater.org [sddcleanwater.org]
- 12. alliancechemical.com [alliancechemical.com]
Personal protective equipment for handling (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Operational Safety Protocol: Handling (6-Chloro-chroman-3-yl)-methylamine
Part 1: Executive Safety Directive
The Core Hazard: (6-Chloro-chroman-3-yl)-methylamine is a functionalized primary amine. In the absence of compound-specific toxicological data (common for R&D intermediates), you must apply the Precautionary Principle .
Treat this compound as:
-
Skin/Eye Corrosive (Category 1B): Primary amines can cause irreversible tissue damage and corneal edema ("halo vision") upon contact.
-
Respiratory Sensitizer: Inhalation of aerosols or dusts may trigger hypersensitivity.
-
Specific Target Organ Toxicant (STOT): Halogenated chromans often exhibit bioactivity; assume liver and respiratory toxicity.
Immediate Action Required: Do not handle this compound on an open bench. All manipulations involving open vessels must occur within a certified Chemical Fume Hood (CFH).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed OSHA 1910.132 standards, accounting for the high permeation potential of aliphatic amines.
| PPE Category | Standard Protocol (Analytical/Small Scale <100 mg) | Advanced Protocol (Synthesis/Prep Scale >100 mg) | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Inner: 4 mil (0.10 mm)Outer: 5 mil (0.12 mm)Change immediately upon splash. | Laminate Liner + Nitrile Inner: Silver Shield® / NorfoilOuter: 5 mil Nitrile (for grip)Required for solution handling. | Amines can permeate thin nitrile rubber in <15 minutes. Laminate films provide >4-hour breakthrough protection against organic bases. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3 rated)Safety glasses are insufficient. | Face Shield + Goggles Required if pouring liquids or heating the compound. | Vapors from amines can bypass side shields, causing corneal haze. Goggles provide a vapor seal. |
| Body Protection | Lab Coat (High-Closure) Cotton or Poly-cotton blend.Closed-toe leather/composite shoes. | Chemical Resistant Apron (Tychem® or Neoprene)Sleeve covers recommended. | Cotton offers limited splash protection. An apron prevents saturation of clothing during larger spills. |
| Respiratory | Fume Hood Only Sash height <18 inches.Face velocity: 80–100 fpm. | Respirator (Contingency) Full-face w/ Multi-Gas (Organic Vapor/Amine) cartridge. | Only used if outside containment (e.g., spill cleanup).[1] Amines have poor warning properties (olfactory fatigue). |
Part 3: Operational Protocols
Workflow Visualization: PPE Selection Logic
The following decision tree ensures you select the correct protection level based on the physical state and quantity of the material.
Caption: Logic flow for determining PPE requirements based on physical state and solvent permeability risks.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
-
The Hazard: Dry amine salts are often hygroscopic and prone to static charge, leading to "fly-away" powder that can be inhaled.
-
Protocol:
-
Balance Setup: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Static Neutralization: Use an ionizing fan or antistatic gun on the spatula and weigh boat before contact.
-
Transfer: Do not dump. Use a tapping motion. Immediately recap the stock bottle.
-
Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust.
-
B. Reaction Setup (Liquid/Solution)
-
The Hazard: Exothermic reaction with acids; formation of carbamates with CO2 in air.
-
Protocol:
-
Inerting: Flush the reaction vessel with Nitrogen or Argon before adding the amine.
-
Syringe Transfer: For liquids, use positive displacement pipettes or glass syringes. Avoid plastic syringes if using DCM (dichloromethane) as a solvent, as the plunger may swell and seize, causing a splash hazard.
-
Glassware Check: Inspect all glassware for star cracks. Amines are bases and can slowly etch glass joints, causing them to seize. Use Teflon sleeves or grease for ground glass joints.
-
Part 4: Emergency Response & Disposal
Spill Response Workflow
Caption: Sequential workflow for managing an amine spill. Note the prohibition on direct acid application to bulk spills.
Critical Spill Note: Never apply strong acid directly to a pure amine spill. The heat of neutralization can vaporize the amine, creating a toxic cloud. Absorb the bulk liquid first, then clean the residue with dilute acid (e.g., 5% Citric Acid or Vinegar).
Waste Disposal
-
Classification: Hazardous Chemical Waste.
-
Stream: Organic Alkaline (Basic) Waste .
-
Segregation:
-
NEVER mix with: Acids (Exotherm/Explosion), Oxidizers (Fire), or Chloroform (potential for carbene generation).
-
Labeling: "Hazardous Waste - Toxic, Corrosive (Amine)."
-
-
Container: HDPE or Glass. Avoid metal containers if the amine is wet, as it may corrode aluminum.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: Chroman-3-amine derivatives (Analogous Safety Data). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
